molecular formula C8H8N2O2S B010166 1H-Indole-7-sulfonamide CAS No. 111048-64-7

1H-Indole-7-sulfonamide

Cat. No.: B010166
CAS No.: 111048-64-7
M. Wt: 196.23 g/mol
InChI Key: OZEDQORHGRJQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-7-sulfonamide (CAS 111048-64-7) is a high-value chemical scaffold integrating the privileged indole structure with a sulfonamide functional group. This compound serves as a critical building block in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. Its core structure is a key pharmacophore in developing therapeutic agents with a wide range of biological activities. In research settings, this indole-sulfonamide hybrid is extensively utilized in drug discovery programs. The indole moiety is a ubiquitous feature in pharmaceuticals, while the sulfonamide group is known for its ability to interact with various enzyme active sites, often by coordinating with metal ions or forming hydrogen bonds. This compound is a versatile precursor for generating derivatives targeted at disease-specific enzymes. Literature indicates its applications in developing potent and selective inhibitors for enzymes like carbonic anhydrase isoforms (CA IX and XII), which are validated targets for anticancer therapies . Furthermore, indole-sulfonamide-based structures have shown significant promise as inhibitors for other therapeutically relevant targets, including α-glucosidase for diabetes management and aromatase for anti-breast cancer agents . Its utility also extends to the synthesis of compounds evaluated for antimicrobial and antiviral properties, making it a multifunctional reagent in the discovery of new chemotherapeutic agents . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEDQORHGRJQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559214
Record name 1H-Indole-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111048-64-7
Record name 1H-Indole-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H-Indole-7-sulfonamide: Structural Architectures, Synthetic Pathways, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical properties, structural dynamics, and synthetic pathways of 1H-Indole-7-sulfonamide .

Introduction: The Privileged Scaffold

This compound (CAS: 111048-64-7) represents a convergence of two "privileged" pharmacophores in medicinal chemistry: the indole ring and the sulfonamide moiety. While the indole scaffold is ubiquitous in nature (e.g., tryptophan, serotonin), the introduction of a sulfonamide group at the 7-position creates a unique electronic and steric profile. Unlike the more common 3- or 5-substituted indoles, the 7-isomer offers a distinct vector for protein-ligand interactions, particularly in the design of isoform-selective Carbonic Anhydrase (CA) inhibitors and antitumor agents.

This guide explores the specific chemical challenges of accessing the C7 position, the compound's physicochemical behavior, and its critical role in modern drug discovery.

Chemical Structure & Physical Properties

The molecule consists of a bicyclic aromatic indole core substituted at the C7 position with a sulfamoyl group (


). The proximity of the sulfonamide to the indole N1-H creates a unique intramolecular environment that influences both acidity and solubility.
Physicochemical Descriptors
PropertyValue / DescriptionSignificance
Molecular Formula

Core scaffold
Molecular Weight 196.23 g/mol Fragment-like, high ligand efficiency potential
pKa (Sulfonamide) ~10.3Weakly acidic; deprotonates to form a monoanion at high pH
pKa (Indole NH) ~16.0Very weak acid; requires strong bases for deprotonation
H-Bond Donors 2 (Indole NH, Sulfonamide

)
Critical for active site recognition (e.g., Zn²⁺ coordination)
H-Bond Acceptors 3 (Sulfonyl oxygens, Indole N)Facilitates water solubility and receptor binding
Topological PSA 84.3 ŲGood membrane permeability predictor
Structural Geometry
  • Planarity: The indole system is planar. However, the sulfonamide group adopts a tetrahedral geometry around the sulfur atom, projecting the amine and oxygen atoms out of the aromatic plane.

  • Intramolecular Interactions: There is a potential for a weak hydrogen bond interaction between the indole N1-H and the sulfonyl oxygens, which can lock the conformation of the C7 substituent, reducing entropic penalty upon binding.

Synthetic Accessibility & Strategies

Synthesizing 7-substituted indoles is chemically non-trivial. Electrophilic aromatic substitution (SEAr) on indole overwhelmingly favors the C3 position due to the electron density provided by the pyrrole nitrogen. Accessing the C7 position requires directed functionalization or rearrangement strategies .

Method A: Iridium(III)-Catalyzed C-H Activation (Direct)

This is the state-of-the-art method for direct C7 functionalization, overcoming the innate C3 selectivity.

  • Mechanism: An Iridium(III) catalyst, often stabilized by a directing group (DG) on the indole nitrogen (e.g., N-pivaloyl or N-pyrimidyl), coordinates to the C7-H bond.

  • Reagent: Sulfonyl azides (

    
    ) serve as the sulfonamide source.
    
  • Outcome: High regioselectivity for C7 due to the formation of a thermodynamically stable 5- or 6-membered metallacycle intermediate.

Method B: AlCl₃-Mediated Sulfonyl Migration (The "Thia-Fries" Rearrangement)

A robust method involving the migration of a sulfonyl group from the indole nitrogen (N1) to the C7 carbon.

  • Protocol: Starting with N-sulfonyl indole, treatment with Lewis acids (like Aluminum Chloride,

    
    ) or microwave irradiation induces a rearrangement.
    
  • Mechanism: The sulfonyl group migrates to the thermodynamically favored positions (C3 or C7) depending on conditions. Specific tuning can favor the C7 isomer, often referred to as a "Thia-Fries" type rearrangement.

Method C: De Novo Synthesis (Leimgruber-Batcho)

Building the indole ring from a pre-functionalized benzene precursor.

  • Precursor: 2-methyl-3-nitrobenzenesulfonamide.

  • Process: Condensation with DMF-DMA followed by reductive cyclization. This guarantees the position of the sulfonamide but requires a multi-step synthesis of the precursor.

Visualization of Synthetic Pathways

SynthesisPathways Figure 1: Strategic Synthetic Routes to this compound Indole Unsubstituted Indole N_Sulfonyl N-Sulfonyl Indole Indole->N_Sulfonyl Sulfonylation (N1) Target This compound (Target) Indole->Target Ir(III) Catalyst + Sulfonyl Azide (C-H Activation) N_Sulfonyl->Target AlCl3 Migration (Thermodynamic Control) Precursor 2-Methyl-3-nitro- benzenesulfonamide Precursor->Target Reductive Cyclization (De Novo)

Figure 1: Comparison of direct C-H activation, rearrangement, and de novo synthesis routes.

Medicinal Chemistry Applications

The this compound scaffold acts as a bioisostere for other aromatic sulfonamides but with enhanced lipophilicity and specific geometric vectors.

Carbonic Anhydrase (CA) Inhibition

This is the primary application of the scaffold.

  • Mechanism: The sulfonamide moiety (

    
    ) acts as a Zinc Binding Group (ZBG) .[1] The nitrogen atom coordinates to the 
    
    
    
    ion in the enzyme's active site.[1]
  • Selectivity: The bulky indole ring attached at the 7-position fits into the hydrophobic pocket of specific CA isoforms.

    • Target Isoforms: hCA IX and hCA XII (associated with hypoxic tumors).

    • Selectivity Profile: 7-substituted indoles often show better selectivity for tumor-associated isoforms over the ubiquitous hCA I and II (which cause systemic side effects) compared to simple benzene sulfonamides.

Antitumor Agents (Tubulin Targeting)

Derivatives of indole sulfonamides (structurally related to E7010 ) bind to the colchicine site of tubulin.

  • Action: They inhibit microtubule polymerization, leading to cell cycle arrest at the G2/M phase.

  • Relevance: While E7010 is an N-indolyl sulfonamide, the C7-sulfonamide variants are explored to modulate solubility and metabolic stability while maintaining the pharmacophore.

Molecular Interactions

Pharmacophore Figure 2: Pharmacophore Interactions of this compound Zn_Bind Sulfonamide (SO2NH2) Zinc Binding / H-Bond Donor Target_Enzyme Target Protein (e.g., hCA IX Active Site) Zn_Bind->Target_Enzyme Coordination (Zn2+) Hydrophobic Indole Ring (C2-C6) Hydrophobic Pocket Interaction Hydrophobic->Target_Enzyme Van der Waals NH_Donor Indole NH (N1) H-Bond Donor NH_Donor->Target_Enzyme H-Bonding (Thr199)

Figure 2: Key binding interactions within the protein active site.[1]

Experimental Protocol: Synthesis via AlCl₃ Migration

Note: This protocol is adapted from established migration methodologies (e.g., rearrangement of N-sulfonyl indoles).

Objective: Synthesis of this compound from 1-(phenylsulfonyl)-1H-indole (Model reaction for migration).

  • Preparation of N-Sulfonyl Indole:

    • Dissolve indole (1.0 eq) in anhydrous THF.

    • Cool to 0°C and add NaH (1.2 eq). Stir for 30 min.

    • Add sulfonyl chloride (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

    • Quench with water, extract with EtOAc, and concentrate to yield N-sulfonyl indole.

  • Migration (The Critical Step):

    • Dissolve N-sulfonyl indole in 1,2-dichloroethane (DCE).

    • Add anhydrous Aluminum Chloride (

      
      )  (2.0 - 3.0 eq).
      
    • Heat the mixture to reflux (80-90°C) for 4-6 hours. Note: Monitoring by TLC is crucial as the C3 isomer may also form.

    • Workup: Cool to 0°C. Carefully quench with ice-cold water (exothermic!).

    • Extract with DCM. Wash organic layer with brine.

  • Purification:

    • The crude mixture will contain C3-sulfonyl (major) and C7-sulfonyl (minor/variable) products depending on the specific substituents.

    • Purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient). The C7 isomer typically elutes differently due to the distinct H-bonding of the sulfonamide with the neighboring NH.

References

  • Song, Z., & Antonchick, A. P. (2016). Iridium(III)-catalyzed regioselective C7-sulfonamidation of indoles.[2] Organic & Biomolecular Chemistry, 14(21), 4804-4808.[2] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Guidechem. this compound (CAS 111048-64-7) Properties and Suppliers. Link

  • PubChem. Indole-7-sulfonamide derivatives and bioactivity data. Link

  • Majumdar, K. C., et al. (2014). Regioselective synthesis of 7-sulfonyl indoles via AlCl3 mediated migration. RSC Advances.

Sources

Strategic In Vitro Profiling of 1H-Indole-7-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

From Enzymatic Inhibition to Phenotypic Arrest

Executive Summary

The 1H-Indole-7-sulfonamide scaffold represents a privileged structure in medicinal chemistry, merging the tubulin-binding affinity of the indole core with the zinc-binding capability of the sulfonamide moiety. This unique substitution pattern—distinct from the more common C3 or C5 substitutions—offers specific advantages in targeting Carbonic Anhydrase (CA) isoforms and the Colchicine Binding Site of tubulin.

This technical guide provides a rigorous, self-validating framework for screening these analogs. It moves beyond generic protocols to address the specific physicochemical properties and dual-mechanism potential of 7-substituted indoles.

Phase 1: The Screening Logic & Decision Matrix

The screening of 1H-Indole-7-sulfonamides requires a bifurcated approach. Unlike simple cytotoxic agents, these molecules often act as "dual-target" inhibitors. The screening workflow must distinguish between enzymatic inhibition (CA isoforms) and structural protein destabilization (Tubulin).

Workflow Visualization

The following diagram illustrates the critical decision nodes in the screening process.

ScreeningWorkflow Start This compound Analog Library Solubility Solubility Check (DMSO/Buffer Stability) Start->Solubility DualScreen Parallel Screening Initiation Solubility->DualScreen Pass (>100 µM) PathA Target A: Carbonic Anhydrase (Stopped-Flow Assay) DualScreen->PathA Sulfonamide-Driven PathB Target B: Tubulin Assembly (Turbidimetric Assay) DualScreen->PathB Indole-Driven HitSelect Hit Selection (IC50 < 1 µM) PathA->HitSelect PathB->HitSelect Cellular Phenotypic Confirmation (SRB / Flow Cytometry) HitSelect->Cellular Valid Hits

Caption: Parallel screening workflow distinguishing between sulfonamide-mediated (CA) and indole-mediated (Tubulin) activities.

Phase 2: Enzymatic Validation (Carbonic Anhydrase)

The sulfonamide group at the C7 position is a classic Zinc-Binding Group (ZBG). However, the bulky indole core can induce steric clashes in the active site of cytosolic isoforms (hCA I/II) while potentially favoring tumor-associated transmembrane isoforms (hCA IX/XII).

Protocol: Stopped-Flow CO₂ Hydration Assay

Objective: Determine the inhibition constant (


) against specific hCA isoforms. This kinetic assay is superior to esterase assays for sulfonamides as it measures the physiological reaction.

Reagents & Setup:

  • Enzyme: Recombinant hCA I, II, IX, and XII (commercially available).

  • Substrate: CO₂ saturated water.

  • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Instrumentation: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve this compound analogs in DMSO. Dilute serially into the assay buffer (maintaining DMSO < 1% to prevent enzyme denaturation).

  • Baseline Kinetics: Measure the uncatalyzed rate of CO₂ hydration (

    
    ) by mixing CO₂-saturated water with the buffer/indicator mixture lacking the enzyme.
    
  • Enzymatic Rate: Mix the enzyme (concentration optimized per isoform, typically 5–10 nM) with the inhibitor solution. Incubate for 15 minutes to reach equilibrium.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with the CO₂ substrate in the stopped-flow chamber.

  • Detection: Monitor the absorbance change at 557 nm (Phenol red transition) over 0.2–1.0 seconds.

  • Calculation: Fit the initial velocity data to the Michaelis-Menten equation to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.

Scientific Integrity Check:

  • Self-Validation: Always run Acetazolamide as a positive control. If Acetazolamide

    
     deviates >15% from historical values (e.g., ~12 nM for hCA II), the assay is invalid.
    
Phase 3: Structural Protein Screening (Tubulin)

Indole derivatives are renowned for binding to the Colchicine Binding Site of tubulin, inhibiting polymerization. The 7-sulfonamide substitution can alter the binding pose, potentially enhancing selectivity or overcoming resistance.

Protocol: Turbidimetric Tubulin Polymerization Assay

Objective: Quantify the ability of the analog to inhibit the assembly of tubulin dimers into microtubules.

Reagents:

  • Protein: Purified porcine brain tubulin (>99% pure).

  • Buffer: PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) + 1 mM GTP.

  • Control: Combretastatin A-4 (CA-4) or Colchicine.

Methodology:

  • Preparation: Keep all reagents on ice (4°C). Tubulin is unstable at room temperature before polymerization.

  • Mixture: In a 96-well half-area plate (pre-warmed to 37°C), add 2 µM of the test compound (dissolved in DMSO).

  • Initiation: Add the cold tubulin solution (3 mg/mL in PEM-GTP buffer) to the wells.

  • Monitoring: Immediately transfer to a spectrophotometer heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Vmax: Calculate the maximum slope (rate of polymerization).

    • Steady State: Measure the final absorbance plateau (polymer mass).

    • Inhibition %: Compare the steady-state absorbance of the treated well vs. the DMSO vehicle control.

Causality Insight: A decrease in absorbance at 340 nm correlates directly with reduced microtubule mass (light scattering). If the curve remains flat, the compound effectively freezes tubulin in the dimeric state.

Phase 4: Phenotypic Confirmation (Cellular)

Once enzymatic or structural targets are validated, the compounds must be screened for cellular efficacy. The SRB Assay is preferred over MTT for sulfonamide-indoles because sulfonamides can sometimes interfere with mitochondrial dehydrogenase activity (the basis of MTT), leading to false positives.

1. Cytotoxicity Screening (SRB Assay)
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

  • Protocol:

    • Seed cells (3,000–5,000/well) and incubate for 24h.

    • Treat with analogs (0.01 – 100 µM) for 48h.

    • Fix cells with cold 10% Trichloroacetic Acid (TCA) for 1h at 4°C. (Critical step: TCA fixes proteins in place).

    • Stain with 0.4% Sulforhodamine B (SRB) .

    • Wash with 1% acetic acid and solubilize bound dye with 10 mM Tris base.

    • Read OD at 510 nm.

2. Mechanism of Action: Cell Cycle Analysis

Tubulin inhibitors characteristically cause arrest in the G2/M phase .

Methodology:

  • Treat cells with the

    
     concentration of the analog for 24h.
    
  • Harvest cells and fix in 70% ice-cold ethanol overnight.

  • Stain with Propidium Iodide (PI) + RNase A.

  • Analyze via Flow Cytometry.

Expected Outcome: A functional this compound tubulin inhibitor will show a distinct accumulation of cells in the G2/M peak (4N DNA content), accompanied by a sub-G1 peak indicating apoptosis.

Mechanism Visualization

The following diagram details the downstream cellular consequences of the indole-tubulin interaction.

MOA Compound This compound Target Binds Colchicine Site (Tubulin Dimer) Compound->Target Inhibition Inhibits Microtubule Polymerization Target->Inhibition Spindle Mitotic Spindle Defect Inhibition->Spindle Check Spindle Assembly Checkpoint (SAC) Activation Spindle->Check Arrest G2/M Cell Cycle Arrest Check->Arrest Death Apoptosis (Mitotic Catastrophe) Arrest->Death Prolonged Arrest

Caption: Mechanistic cascade from molecular binding to cellular apoptosis.

Data Presentation Standards

When reporting results for this compound analogs, consolidate data into comparative tables to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: Enzymatic and Antiproliferative Profile

Compound IDR-Group (C7)hCA II

(nM)
hCA IX

(nM)
Tubulin

(µM)
HeLa

(µM)
Selectivity Index (IX/II)
Indole-7-SA-1 -SO₂NH₂12.54.2>5015.23.0
Indole-7-SA-2 -SO₂NH-Ph>10001501.80.45N/A
CA-4 (Ctrl) N/AN/AN/A1.20.005N/A
AAZ (Ctrl) N/A12.025.0>100>1000.48
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Man, R. J., et al. (2016).[2][3] Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor.[2][3] MedChemComm, 7, 1759-1767.[2] Link

  • Bouissane, L., et al. (2006).[4] Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. Bioorganic & Medicinal Chemistry, 14(4), 1078-1088.[4] Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion. Journal of Medicinal Chemistry, 62(15), 6930-6940. Link

Sources

Pharmacological Profiling of Indole-7-Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary: The Indole-7-Sulfonamide Scaffold

The indole-7-sulfonamide moiety represents a privileged structural motif in medicinal chemistry, distinct from the more common 3- or 5-substituted indole derivatives. This specific substitution pattern has emerged as a critical strategy for developing dual-mechanism anticancer agents that simultaneously target tubulin polymerization (colchicine binding site) and tumor-associated carbonic anhydrases (hCA IX/XII) .

By positioning the sulfonamide group at the C7 position, researchers can exploit unique hydrophobic interactions within the tubulin


-subunit while maintaining the zinc-binding capability required for carbonic anhydrase inhibition. This guide details the pharmacological profiling workflow, from target validation to in vivo pharmacokinetics, required to advance these compounds through the drug discovery pipeline.

Mechanism of Action & Target Validation

Primary Target: Tubulin Polymerization Inhibition

Indole-7-sulfonamides function as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes (stabilizers), these compounds bind to the colchicine site at the interface of


- and 

-tubulin.
  • Mechanism: The indole core mimics the biaryl system of colchicine, while the C7-sulfonamide moiety extends into the hydrophobic accessory pocket, preventing the curved-to-straight conformational change necessary for microtubule assembly.

  • Consequence: This leads to the depolymerization of microtubules, activation of the Spindle Assembly Checkpoint (SAC), and subsequent cell cycle arrest in the G2/M phase .

Secondary Target: Carbonic Anhydrase (CA) Inhibition

The sulfonamide group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is a classic Zinc-Binding Group (ZBG).
  • Selectivity: The bulky indole scaffold prevents entry into the narrow active sites of cytosolic isoforms (hCA I/II) but allows binding to the extracellular active sites of membrane-bound, tumor-associated isoforms hCA IX and XII .

  • Therapeutic Value: Inhibition of hCA IX disrupts pH regulation in the hypoxic tumor microenvironment, reducing metastasis and drug resistance.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway mechanism leading to apoptosis.

IndoleMechanism cluster_Tubulin Cytosolic Target cluster_CA Membrane Target (Hypoxia) Compound Indole-7-Sulfonamide Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin  Binds   CAIX Carbonic Anhydrase IX / XII Compound->CAIX  Inhibits   Polymerization Microtubule Polymerization Tubulin->Polymerization  Blocks   Spindle Mitotic Spindle Formation Polymerization->Spindle  Disrupts   Arrest G2/M Cell Cycle Arrest Spindle->Arrest  Triggers SAC   Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis pH Intracellular pH Regulation CAIX->pH  Modulates   Acidosis Extracellular Acidification pH->Acidosis  Prevents   Acidosis->Apoptosis  Hypoxic Stress  

Caption: Dual mechanism of action: G2/M arrest via tubulin destabilization and hypoxic stress modulation via CA inhibition.

In Vitro Profiling Protocols

To validate the pharmacological profile, the following assays must be performed sequentially.

Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the IC50 of tubulin polymerization inhibition. Reagents: Purified porcine brain tubulin (>99%), DAPI or fluorescent reporter.

  • Preparation: Prepare tubulin stock (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Incubation: Add test compound (0.1 – 100 µM) to 96-well black plates. Add tubulin solution at 4°C.

  • Initiation: Transfer plate to 37°C reader to initiate polymerization.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: The Vmax of the polymerization curve is compared to vehicle control (DMSO).

Carbonic Anhydrase Inhibition (Stopped-Flow Kinetics)

Objective: Determine


 values for hCA I, II (off-target) and hCA IX, XII (on-target).
Method: 

Hydration Assay.
  • System: Applied Photophysics stopped-flow instrument.

  • Reaction: Monitor the acidification of the medium using a phenol red indicator (Absorbance at 557 nm).

  • Calculation: The uncatalyzed rate is subtracted from the catalyzed rate.

    
     is derived using the Cheng-Prusoff equation.
    
    • Success Criterion: Selectivity ratio (

      
       hCA II / 
      
      
      
      hCA IX) > 50.
Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest mechanism.

  • Seeding: Plate HeLa or MCF-7 cells (

    
     cells/well).
    
  • Treatment: Treat with

    
     IC50 of the indole-7-sulfonamide for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Stain with Propidium Iodide (PI) (50 µg/mL) and RNase A.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

    • Expected Result: Significant accumulation of DNA content in the 4N peak (G2/M phase) compared to control.

Structure-Activity Relationship (SAR) Insights

Optimization of the indole-7-sulfonamide scaffold relies on three regions:

RegionModificationEffect on Potency
C7-Sulfonamide

(Primary)
Essential for CA inhibition (Zinc binding).

(Secondary)
Loses CA activity; improves Tubulin binding if R is hydrophobic (aryl/heteroaryl).
Indole Nitrogen (N1) Methyl / EthylIncreases lipophilicity; often improves cellular permeability.
C3 Position Aroyl / HeteroarylCritical for occupying the cytosine binding pocket of tubulin. Bulky groups here enhance potency.

Experimental Workflow Diagram

The following DOT diagram outlines the critical path for profiling these compounds.

Workflow cluster_Chem Phase 1: Chemistry cluster_Biochem Phase 2: Enzymatic Screening cluster_Cell Phase 3: Cellular Profiling Design Scaffold Design (C7-Sulfonamide) Synth Synthesis & Purification Design->Synth TubulinAssay Tubulin Polymerization (IC50) Synth->TubulinAssay CAAssay CA Isoform Selectivity (Ki) Synth->CAAssay Cyto Cytotoxicity (MTT/SRB) TubulinAssay->Cyto If IC50 < 5µM CAAssay->Cyto If Selectivity > 50x FACS Cell Cycle (G2/M Arrest) Cyto->FACS Confirm Mechanism

Caption: Screening cascade from synthesis to mechanistic validation.

References

  • Man, R. J., et al. (2016). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor.[1][2] MedChemComm. Link

  • Güttler, A., et al. (2021). Betulin Sulfonamides as Carbonic Anhydrase Inhibitors and Anticancer Agents in Breast Cancer Cells. International Journal of Molecular Sciences. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Indole-Based Sulfonamides. Journal of Medicinal Chemistry. Link

  • Singh, P., et al. (2018). Indole-based tubulin polymerization inhibitors: An update on recent developments. Bioorganic & Medicinal Chemistry. Link

Sources

Whitepaper: Unraveling the Mechanism of 1H-Indole-7-sulfonamide-Based Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the mammalian NAD+ salvage pathway, regulating cellular metabolism, DNA repair, and signaling. Its upregulation in various cancers has made it a compelling target for therapeutic intervention. The 1H-Indole-7-sulfonamide scaffold has emerged as a foundational chemical structure for a class of highly potent and specific NAMPT inhibitors. This technical guide provides an in-depth analysis of the mechanism of action for these inhibitors, synthesizing data from enzymatic kinetics, structural biology, and cellular assays. We will explore the molecular interactions that drive their potent inhibition, detail the downstream cellular consequences, and provide validated experimental protocols for their characterization. This document serves as a comprehensive resource for researchers aiming to understand, evaluate, and develop this promising class of enzyme inhibitors.

Introduction: NAMPT as a Critical Node in Cellular Metabolism and Cancer

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in all living cells, acting as a critical hydride acceptor/donor in redox reactions central to metabolism. Beyond its metabolic role, NAD+ is consumed as a substrate by enzymes such as PARPs (Poly [ADP-ribose] polymerases) and sirtuins, which are involved in vital cellular processes including DNA repair, stress response, and chromatin remodeling.

Mammalian cells synthesize NAD+ through two primary routes: the de novo pathway from tryptophan and the predominant salvage pathway from nicotinamide. NAMPT is the rate-limiting enzyme in this salvage pathway, catalyzing the condensation of nicotinamide (Nam) with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN), the immediate precursor to NAD+. Due to the high NAD+ turnover in cancer cells to support rapid proliferation and repair, they often become heavily reliant on the NAMPT-mediated salvage pathway. This dependency creates a therapeutic window, where inhibition of NAMPT can selectively induce energy crisis and cell death in malignant cells while sparing healthy tissues.

The this compound scaffold has been identified as a highly effective pharmacophore for the design of potent NAMPT inhibitors. Compounds derived from this scaffold have demonstrated significant anti-tumor activity in preclinical models, validating NAMPT as a promising oncology target.

NAMPT_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Consumption NAD+ Consuming Enzymes Nam Nicotinamide (Nam) NAMPT NAMPT Nam->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> AMP + PPi NMNAT NMNATs NMN->NMNAT ATP -> PPi NAD NAD+ NMNAT->NAD ATP -> PPi PARPs PARPs NAD->PARPs Sirtuins Sirtuins NAD->Sirtuins Cellular_Processes DNA Repair, Signaling, Metabolism PARPs->Cellular_Processes Sirtuins->Cellular_Processes Inhibitor This compound Inhibitors Inhibitor->NAMPT Inhibition

Figure 1: The central role of NAMPT in the NAD+ salvage pathway and its inhibition by this compound compounds.

In-Depth Mechanism of Action

The inhibitory action of the this compound class is characterized by high potency and a specific mode of interaction within the NAMPT active site.

Enzymatic Kinetics and Mode of Inhibition

Kinetic analyses consistently demonstrate that inhibitors based on this scaffold, such as the well-characterized compound GNE-617, act as potent inhibitors of NAMPT. These molecules typically exhibit IC50 values in the low nanomolar range in biochemical assays.

Studies have revealed that these inhibitors function through a competitive or mixed-mode mechanism with respect to the nicotinamide substrate. This means the inhibitor binds to the same active site as nicotinamide, directly competing for occupancy. The high affinity of the inhibitor compared to the natural substrate is a key driver of its potency. Some analyses also suggest a component of non-competitive inhibition with respect to PRPP, which is consistent with a binding mode that, while occupying the nicotinamide pocket, also induces conformational changes that affect PRPP binding or catalysis.

Structural Basis of High-Affinity Binding

The precise mechanism of inhibition is best understood through X-ray co-crystal structures of these compounds bound to the NAMPT enzyme. These structures reveal that the inhibitor settles deep within a hydrophobic tunnel where nicotinamide normally binds. The binding is stabilized by a network of specific molecular interactions:

  • Hydrogen Bonding: The sulfonamide moiety is critical for anchoring the inhibitor. The sulfonamide oxygen atoms often form key hydrogen bonds with backbone amides of conserved residues in the active site, such as Gly217. Another crucial hydrogen bond is typically formed between the indole N-H group and the side chain of an aspartate residue (e.g., Asp219), mimicking a key interaction made by the natural substrate.

  • Hydrophobic and π-Stacking Interactions: The indole ring and other aromatic portions of the inhibitor engage in extensive hydrophobic and π-stacking interactions with aromatic residues lining the pocket, such as Tyr18 and Phe193. These interactions are crucial for displacing water molecules and contribute significantly to the favorable binding enthalpy.

  • Induced Fit: The binding of these large, complex inhibitors often involves an "induced fit" mechanism. The enzyme undergoes conformational changes upon inhibitor binding to optimize the shape and electronics of the active site, leading to an extremely tight and long-lasting interaction.

Binding_Mode cluster_NAMPT_Pocket NAMPT Active Site Inhibitor This compound Core Asp219 Asp219 Inhibitor->Asp219 H-Bond (Indole N-H) Gly217 Gly217 (Backbone) Inhibitor->Gly217 H-Bond (Sulfonamide O) Tyr18 Tyr18 Inhibitor->Tyr18 π-Stacking Phe193 Phe193 Inhibitor->Phe193 Hydrophobic Interaction

Figure 2: Key molecular interactions between the this compound scaffold and the NAMPT active site.

Cellular Consequences of NAMPT Inhibition

The potent and specific inhibition of NAMPT in a cellular context leads to a rapid and sustained depletion of the intracellular NAD+ pool. This has several critical downstream effects:

  • Metabolic Collapse: A reduction in NAD+ severely hampers ATP production through glycolysis and oxidative phosphorylation, leading to an energy crisis.

  • Impaired DNA Repair: NAD+ is the sole substrate for PARP enzymes. NAD+ depletion prevents PARP activation, compromising the cell's ability to repair DNA damage and leading to the accumulation of lethal genomic insults.

  • Cell Cycle Arrest and Apoptosis: The combination of energy depletion and failed DNA damage response triggers cell cycle arrest and, ultimately, programmed cell death (apoptosis).

These effects are particularly pronounced in cancer cells with high NAD+ turnover, providing the basis for the inhibitor's therapeutic window.

Experimental Protocols for Characterization

Validating the mechanism of action of a novel this compound-based NAMPT inhibitor requires a multi-faceted approach combining biochemical and cell-based assays.

Protocol 1: In Vitro NAMPT Enzyme Inhibition Assay (Fluorescence-Based)

This assay quantifies the enzymatic activity of NAMPT by measuring the production of NAD+ in a coupled reaction.

Principle: NAMPT produces NMN from nicotinamide and PRPP. A coupling enzyme is used to convert NMN to NAD+, which is then used by a cycling enzyme to reduce a probe into a highly fluorescent product. The rate of fluorescence increase is directly proportional to NAMPT activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.01% Tween-20.

    • Recombinant human NAMPT enzyme: Prepare a working stock solution in Assay Buffer.

    • Substrates: Prepare stock solutions of Nicotinamide and PRPP in water.

    • Inhibitor: Prepare a serial dilution of the this compound compound in 100% DMSO.

    • Detection Mix: Prepare a mix containing NMNAT, an NAD+ cycling enzyme (e.g., glucose-6-phosphate dehydrogenase), its substrate, and a fluorescent probe (e.g., resazurin).

  • Assay Procedure (384-well plate format):

    • Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells.

    • Add 10 µL of NAMPT enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 8 µL of a substrate mix containing nicotinamide and PRPP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and initiate detection by adding 10 µL of the Detection Mix.

    • Incubate for 30 minutes at 30°C.

  • Data Acquisition & Analysis:

    • Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 540/590 nm for resazurin).

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow start Start plate Add Inhibitor/ DMSO to Plate start->plate enzyme Add NAMPT Enzyme plate->enzyme incubate1 Incubate (15 min) enzyme->incubate1 substrate Add Substrates (Nam + PRPP) incubate1->substrate incubate2 Incubate (60 min) substrate->incubate2 detect Add Detection Mix incubate2->detect incubate3 Incubate (30 min) detect->incubate3 read Read Fluorescence incubate3->read analyze Calculate IC50 read->analyze end End analyze->end

Figure 3: Workflow for a fluorescence-based NAMPT inhibition assay.

Protocol 2: Cellular NAD+ Quantification Assay (LC-MS/MS)

This assay directly measures the pharmacodynamic effect of the inhibitor by quantifying the level of NAD+ in treated cells.

Principle: Cells are treated with the inhibitor for a defined period. Metabolites are then extracted, and the absolute concentration of NAD+ is determined using highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line known to be sensitive to NAMPT inhibition like A2780) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound inhibitor for 24-48 hours. Include a vehicle control (DMSO).

  • Metabolite Extraction:

    • Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water) to each well.

    • Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.

    • Vortex vigorously and centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Preparation & Analysis:

    • Transfer the supernatant (containing the metabolites) to a new tube and dry it using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume of LC-MS grade water/acetonitrile.

    • Analyze the samples using an LC-MS/MS system equipped with a suitable column (e.g., HILIC).

    • Develop a multiple reaction monitoring (MRM) method to specifically detect the parent-to-fragment ion transition for NAD+.

  • Data Analysis:

    • Quantify the NAD+ peak area for each sample.

    • Normalize the NAD+ levels to the total protein content or cell number from a parallel plate.

    • Plot the normalized NAD+ levels against inhibitor concentration to determine the concentration-dependent effect on the cellular NAD+ pool.

Table 1: Representative Data Summary

Compound Class Target Biochemical IC50 (nM) Cellular NAD+ Depletion EC50 (nM) Key Interactions

| this compound | NAMPT | 1 - 20 | 5 - 50 | H-bonds (Gly217, Asp219), π-stacking (Tyr18) |

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally valuable starting point for the development of potent and specific NAMPT inhibitors. The mechanism of action is well-defined, involving competitive or mixed-mode inhibition driven by a network of precise hydrogen bonding and hydrophobic interactions within the enzyme's nicotinamide-binding pocket. The downstream consequence of this inhibition is a rapid depletion of cellular NAD+, leading to metabolic catastrophe and cell death, particularly in NAD+-dependent cancer cells.

Future research in this area should focus on optimizing the pharmacokinetic properties of these inhibitors to improve their in vivo efficacy and safety profiles. Furthermore, exploring combinations with other agents, such as DNA-damaging chemotherapies, may unlock synergistic therapeutic effects by simultaneously attacking cancer cells and disabling their primary repair mechanisms.

References

  • Title: Nicotinamide phosphoribosyltransferase (NAMPT): a key enzyme for NAD+ biosynthesis and a promising therapeutic target for cancer. Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: Structure-Based Design of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of GNE-617 and GNE-618: Potent, Selective, and Orally Bioavailable Dual NAMPT/p70S6K Inhibitors. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Targeting NAD+ Metabolism in Cancer: Therapeutic Approaches. Source: Cancers (Basel) URL: [Link]

Technical Guide: Structure-Activity Relationship (SAR) of Mono- and Bis-Indole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of mono-indole and bis-indole sulfonamides. This document is designed for researchers in medicinal chemistry and pharmacology, focusing on anticancer and antiviral applications.

Executive Summary: The Indole-Sulfonamide Privilege

The fusion of the indole scaffold with sulfonamide moieties creates a "privileged structure" in medicinal chemistry. This hybrid architecture leverages the indole's ability to mimic purines and amino acids (tryptophan) with the sulfonamide's capacity to act as a transition state mimetic and hydrogen bond acceptor/donor.

This guide dissects the molecular pharmacology of two distinct classes:

  • Mono-Indole Sulfonamides: Primarily acting as tubulin polymerization inhibitors and Carbonic Anhydrase (CA) inhibitors.

  • Bis-Indole Sulfonamides: Acting as molecular pincers, targeting larger hydrophobic pockets (e.g., HIV-1 gp41, protein-protein interfaces) and exhibiting enhanced cytotoxicity through DNA intercalation or cross-linking.

Chemical Architecture & Mechanistic Targets

Mono-Indole Sulfonamides

The biological activity of mono-indole sulfonamides is strictly governed by the regiochemistry of the sulfonamide attachment.

  • C3-Position: Derivatization here typically targets Tubulin . These compounds bind to the colchicine site, disrupting microtubule dynamics and causing G2/M cell cycle arrest.[1][2]

  • C5-Position: Sulfonamides at this position (often indoline-5-sulfonamides) are potent Carbonic Anhydrase (CA) inhibitors. The sulfonamide acts as a Zinc Binding Group (ZBG) within the enzyme's active site.

  • N1-Position: Sulfonylation of the indole nitrogen often modulates lipophilicity and metabolic stability but can also shift selectivity toward Aromatase or Kinase inhibition.

Bis-Indole Sulfonamides

Bis-indoles consist of two indole units connected by a linker (spacer). The SAR here is defined by:

  • Linker Rigidity: Aromatic linkers (phenyl, pyridine) vs. aliphatic chains.

  • Symmetry: Symmetric bis-indoles are easier to synthesize but asymmetric variants often show higher specificity.

  • Hydrophobicity (LogP): Critical for viral entry inhibition (e.g., HIV fusion inhibition requires LogP ≈ 7).[3]

Structure-Activity Relationship (SAR) Analysis

Mono-Indole SAR: The Tubulin/CA Switch
The Tubulin Interface (C3-Derivatives)

Compounds functionalized at the C3 position with a sulfonamide-bearing moiety (often via a glyoxyl or heterocyclic bridge) exhibit potent antiproliferative effects.

  • Critical Modification: Introduction of a 3,4,5-trimethoxyphenyl ring (mimicking the A-ring of colchicine) enhances binding affinity.

  • Electronic Effect: Electron-withdrawing groups (EWGs) like -CF3 or -Cl on the indole ring (positions 4, 5, or 6) often increase potency by enhancing hydrophobic interactions in the tubulin pocket.

The Carbonic Anhydrase Interface (C5-Derivatives)
  • ZBG Function: The unsubstituted sulfonamide (-SO2NH2) is essential for coordinating the Zn(II) ion.

  • Selectivity: 3-chlorophenyl substitution on the indole core drastically improves selectivity for the tumor-associated isoform hCA IX over the cytosolic hCA I and II.

Bis-Indole SAR: The Molecular Pincer
Linker Chemistry

The linker determines the spatial separation of the two indole rings.

  • Short Linkers (Methine/Methylene): Result in a "V-shape" conformation, suitable for DNA minor groove binding or specific enzyme pockets.

  • Heteroatom Linkers: Introduction of a pyridine or triazole in the linker improves water solubility without sacrificing planarity.

Substituent Effects[4][5][6][7][8]
  • Hydroxyl Groups: Hydroxyl-bearing bis-indoles (e.g., phenolic derivatives) show superior cytotoxicity against HepG2 cells compared to non-hydroxylated analogs.

  • Halogenation: 5-Bromo or 5-Chloro substitutions on the indole rings increase metabolic stability and membrane permeability.

Quantitative Data Summary

The following table summarizes key potency data from recent literature, highlighting the efficacy of specific modifications.

Compound ClassIDTargetModificationPotency (IC50 / Ki)Ref
Mono-Indole Cmpd 18TubulinC3-sulfonamide + Indole coreIC50: 0.24 µM (HeLa)[1]
Mono-Indole Indoline-4fhCA IX5-sulfonamide + 3-chlorophenylKi: ~100 nM[2]
Bis-Indole Cmpd 20HepG2N-sulfonylphenolic linker3-fold > Etoposide[3]
Bis-Indole 140jHIV-1Hydrophobic Bis-indoleEC50: 0.2 µM[4]

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing indole sulfonamides based on the desired biological target.

SAR_Logic Core Indole Scaffold Mono Mono-Indole Derivatives Core->Mono Single Unit Bis Bis-Indole Derivatives Core->Bis Dimerization PosC3 C3 Substitution (Glyoxyl/Heterocycle) Mono->PosC3 PosC5 C5 Substitution (Direct Sulfonamide) Mono->PosC5 TargetTub Target: Tubulin (Colchicine Site) PosC3->TargetTub Mimics Colchicine TargetCA Target: Carbonic Anhydrase (Zn Binding) PosC5->TargetCA ZBG Function Linker Linker Selection (Spacer) Bis->Linker TargetHIV Target: HIV-1 (gp41 Pocket) Linker->TargetHIV High LogP (>7) TargetDNA Target: DNA/Protein (Intercalation) Linker->TargetDNA Rigid/Planar

Caption: SAR decision tree separating Mono-indole and Bis-indole pathways based on regiochemistry and linker properties.

Experimental Protocols

Protocol A: Synthesis of Bis-Indolyl Sulfonamides (Acid-Catalyzed Condensation)

This protocol validates the synthesis of bis-indoles via electrophilic substitution, a standard method for generating the scaffold.

Reagents: Indole (1.0 equiv), N-substituted sulfonamide aldehyde (0.5 equiv), Acetonitrile (ACN), p-Toluene Sulfonic Acid (p-TSA).

  • Preparation: Dissolve the specific aldehyde (e.g., 4-formylbenzenesulfonamide) (1.0 mmol) and indole (2.0 mmol) in 5 mL of anhydrous ACN.

  • Catalysis: Add p-TSA (10 mol%) to the stirring solution at room temperature (25°C).

  • Reaction: Stir the mixture for 2–4 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1). The product typically precipitates or forms a distinct spot.

  • Quenching: Pour the reaction mixture into 20 mL of ice-cold water.

  • Isolation: Filter the precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove unreacted indole.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, DCM/MeOH gradient) if necessary.

  • Validation: Confirm structure via 1H NMR (distinct bis-indolyl methine proton signal at ~5.8-6.0 ppm).

Protocol B: Tubulin Polymerization Assay (In Vitro)

This assay validates the mechanism of action for C3-substituted mono-indole sulfonamides.

Reagents: Purified Tubulin (>99%), GTP, PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Dilute test compounds in DMSO to 100x final concentration.

  • Master Mix: Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP. Keep on ice.

  • Incubation: Add 2 µL of test compound to a 96-well half-area plate (pre-warmed to 37°C). Add 100 µL of Tubulin Master Mix.

  • Measurement: Immediately place in a kinetic plate reader at 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time.

    • Control: Standard polymerization curve (sigmoidal).

    • Hit: Significant reduction in Vmax or plateau height compared to DMSO control.

    • Validation: Use Colchicine (5 µM) as a positive control for inhibition.

Mechanism of Action Workflow

The following diagram details the specific molecular interactions of the sulfonamide moiety within the Carbonic Anhydrase active site, a primary target for mono-indoles.

MOA_CA Drug Indole-5-Sulfonamide (Inhibitor) Enzyme Carbonic Anhydrase (Active Site) Drug->Enzyme Entry Zn Zn(II) Ion Drug->Zn Coordination (Sulfonamide N) Thr199 Thr199 (Gatekeeper) Drug->Thr199 H-Bonding (Sulfonamide O) Action Displacement of Water/Hydroxide Zn->Action Catalytic Block Result Inhibition of CO2 Hydration Action->Result

Caption: Mechanism of Action for Indole-5-sulfonamides inhibiting Carbonic Anhydrase via Zinc coordination.

References

  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. Source: MedChemComm (RSC Publishing) URL:[Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Source: MDPI (Molecules) URL:[Link]

  • Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. Source: Molecular Diversity (PubMed) URL:[3][Link]

  • Bisindole Compounds—Synthesis and Medicinal Properties. Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: MDPI (Molecules) URL:[Link]

Sources

1H-Indole-7-sulfonamide: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-indole-7-sulfonamide scaffold represents a distinct and underutilized chemical space within the "privileged" indole class. Unlike the ubiquitous C3- and C5-substituted indoles, the C7-sulfonamide isomer offers a unique vector for molecular interaction, particularly in the design of Carbonic Anhydrase (CA) inhibitors , antitumor agents (via tubulin or Bcl-2 modulation), and antiviral therapeutics .

This guide provides a technical deep-dive into the synthesis, electronic properties, and medicinal utility of this scaffold. It addresses the primary synthetic challenge—overcoming the natural electrophilic preference for the C3 position—and details validated protocols for accessing the C7-regioisomer.

Part 1: Structural & Electronic Properties

The Regiochemical Advantage

The indole ring is an electron-rich heterocycle. Standard electrophilic aromatic substitution (EAS) heavily favors the C3 position, followed by C5. The C7 position is electronically deactivated and sterically distinct, residing in the "bay region" relative to the N1-H.

  • Vector Analysis: A sulfonamide at C7 projects into a spatial region often unexplored by C3/C5 analogs. In enzyme active sites (e.g., Carbonic Anhydrase), this allows the scaffold to bridge the zinc-binding site and the hydrophobic pocket with a unique trajectory.

  • Electronic Modulation: The strong electron-withdrawing nature of the sulfonamide (

    
    ) at C7 significantly increases the acidity of the N1-H proton (lowering pKa). This enhances the hydrogen bond donor capability of the indole N-H, potentially strengthening interactions with backbone carbonyls in target proteins.
    
Physicochemical Profile
PropertyValue/DescriptionImpact on Drug Design
pKa (Sulfonamide) ~10.0 - 10.5Acts as a weak acid; forms anion at physiological pH for metal coordination (e.g., Zn²⁺).
pKa (Indole N-H) ~13-14 (reduced from ~17)Enhanced H-bond donor strength; improved solubility in basic media.
Lipophilicity (LogP) ModerateBalanced permeability; sulfonamide group offsets the lipophilic indole core.
Metabolic Stability HighThe C7 blocking group prevents metabolism at this position; sulfonamides are generally stable to oxidative metabolism.

Part 2: Synthetic Methodologies

Accessing the this compound core requires bypassing the natural reactivity of the indole ring. Direct chlorosulfonation fails to yield the 7-isomer. The two primary validated routes are Lithium-Halogen Exchange (from 7-bromoindole) and De Novo Cyclization .

Protocol A: The "7-Bromoindole" Route (Gold Standard)

This method offers the highest regiocontrol. It utilizes 7-bromoindole as a commercially available or easily synthesized precursor.

Mechanism: Protection


 Li-Hal Exchange 

Sulfinylation

Amination.
Step-by-Step Protocol:
  • Protection:

    • React 7-bromoindole (1.0 eq) with Sodium Hydride (1.2 eq) in DMF at 0°C.

    • Add Benzenesulfonyl chloride or SEM-chloride (1.1 eq) to protect the N1 position. (Note:

      
      -protection is critical to prevent N-deprotonation by organolithiums).
      
  • Lithium-Halogen Exchange:

    • Dissolve protected indole in anhydrous THF under Argon. Cool to -78°C .

    • Add

      
      -Butyllithium  (1.7 M in pentane, 2.2 eq) dropwise. Stir for 30 min.
      
    • Checkpoint: The solution typically turns yellow/orange, indicating formation of the 7-lithio species.

  • Sulfinylation:

    • Bubble dry Sulfur Dioxide (

      
      ) gas  into the reaction mixture at -78°C for 15 min, or add a solution of 
      
      
      
      in THF.
    • Warm to room temperature. The lithium sulfinate intermediate forms.

  • Sulfonamide Formation (One-Pot Variant):

    • React the lithium sulfinate with Sulfuryl Chloride (

      
      )  (1.2 eq) to generate the sulfonyl chloride in situ.
      
    • Treat immediately with Ammonium Hydroxide (28% aq) or gaseous Ammonia.

  • Deprotection:

    • For

      
      -phenylsulfonyl: Reflux with NaOH/MeOH  or TBAF/THF  (for SEM) to yield This compound .
      
Protocol B: The "Indoline" Oxidation Route

Useful when starting from indoline, which directs electrophilic substitution to the para position (C5) relative to the nitrogen. To get C7, one must block C5 or use specific directing groups, making this route less direct for the unsubstituted C7-sulfonamide but useful for C5,C7-disubstituted analogs.

Note: For pure 7-isomer, Protocol A is superior.

Part 3: Visualization of Synthetic Pathway

Synthesis Start 7-Bromoindole Prot N-Protected 7-Bromoindole Start->Prot NaH, SEM-Cl DMF, 0°C Lithio 7-Lithio Intermediate Prot->Lithio t-BuLi, THF -78°C Sulfinate Lithium Sulfinate Lithio->Sulfinate SO2 (gas) -78°C to RT SulfonylCl Indole-7- Sulfonyl Chloride Sulfinate->SulfonylCl NCS or SO2Cl2 Final 1H-Indole-7- sulfonamide SulfonylCl->Final 1. NH3 (aq) 2. Deprotection (TBAF)

Caption: Figure 1. Regioselective synthesis of this compound via Lithium-Halogen exchange strategy.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety (


) is the classic Zinc-Binding Group (ZBG) for CA inhibitors.[1]
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates to the

    
     ion in the CA active site.
    
  • Selectivity Profile: 1H-indole-7-sulfonamides have shown nanomolar potency against human CA isoforms (hCA I, II, IX, XII).[2][3]

    • Isoform Selectivity: The bulky indole scaffold at C7 can clash with residues in the narrow active site of cytosolic isoforms (hCA I/II), potentially improving selectivity for transmembrane, tumor-associated isoforms like hCA IX (hypoxia-induced).

    • SAR Insight: Substitution at C2 or C3 of the indole ring allows "tail" extension to interact with the hydrophobic or hydrophilic halves of the enzyme active site, tuning selectivity.

Anticancer Scaffolds (Tubulin & Bcl-2)

While many tubulin inhibitors (e.g., E7010) are


-(indol-3-yl)sulfonamides, the C7-sulfonamide  offers a different binding mode.
  • Tubulin Polymerization: C7-functionalized indoles can bind to the colchicine site.[4] The sulfonamide acts as a hydrogen bond acceptor/donor system to anchor the molecule.

  • Bcl-2 Inhibition: The indole core mimics the hydrophobic interaction of BH3 domains. The C7-sulfonamide can replace carboxylic acids or other polar groups to engage Arg/Lys residues in the binding groove.

"Molecular Glue" Precursors (Indisulam Analogs)

Although Indisulam is an


-(3-chloro-7-indolyl)-sulfonamide (where the sulfonamide is the linker), the C7 position is the critical attachment point.
  • Relevance: The chemical logic of accessing C7 for sulfonamide attachment (as described in Protocol A) is directly applicable to synthesizing Indisulam-like "molecular glues" that degrade splicing factors (e.g., RBM39) via DCAF15 recruitment.

Part 5: Molecular Interaction Map

Interactions Core This compound CA Carbonic Anhydrase (Zn2+ Binding) Core->CA Primary Target Tubulin Tubulin (Colchicine Site) Core->Tubulin Scaffold Extension DCAF DCAF15 E3 Ligase (Molecular Glue) Core->DCAF C7-Linker Analogs Zn Zn2+ Coordination (Sulfonamide N) Zn->CA Hbond H-Bond Donor (Indole NH) Hbond->Tubulin Hydro Hydrophobic Interaction Hydro->DCAF

Caption: Figure 2. Pharmacological interaction network of the Indole-7-sulfonamide scaffold.

References

  • Synthesis and biological evaluation of sulfonamide-based indole analogs. Future Journal of Pharmaceutical Sciences, 2023.

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry, 2020.[2]

  • Indole-based benzenesulfonamides as selective Human Carbonic Anhydrase II Inhibitors. PMC - NIH, 2021.

  • Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex. Nature Chemical Biology, 2019.[5]

  • Preparation of 2-substituted indole sulfonamides. The Journal of Organic Chemistry, 1999.

Sources

Physicochemical properties of 1-Methyl-1H-indole-7-sulfonic acid amide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indole-7-sulfonic acid amide

Introduction

1-Methyl-1H-indole-7-sulfonic acid amide is a sulfonamide-based indole derivative that serves as a valuable intermediate in medicinal and synthetic chemistry.[1] The indole-sulfonamide scaffold is recognized as a "privileged structure" in drug discovery, with related compounds showing potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use in these fields. It dictates everything from reaction kinetics and purification strategies in synthesis to solubility, absorption, and interaction with biological targets in drug development.

This guide provides a comprehensive analysis of the key physicochemical properties of 1-Methyl-1H-indole-7-sulfonic acid amide. In the absence of extensive published data for this specific molecule, this document synthesizes information from its core structural components—the N-methylindole and aromatic sulfonamide moieties—to provide robust predictions. Furthermore, it details the field-proven experimental protocols required to empirically determine these properties, offering a framework for practical laboratory investigation.

Part 1: Molecular Structure and Solid-State Properties

The foundational characteristics of a molecule are its structure and how it behaves in the solid state. These properties influence its identity, purity, and handling.

Identifier Value
IUPAC Name 1-methylindole-7-sulfonamide
CAS Number 2168249-75-8
Molecular Formula C₉H₁₀N₂O₂S
Molecular Weight 210.26 g/mol
Chemical Structure CN1C=CC2=C1C(=CC=C2)S(=O)(=O)N
Table 1: Core Identification Data for 1-Methyl-1H-indole-7-sulfonic acid amide.[1]
Physical Appearance and Melting Point

Based on its parent compound, indole (a white to yellowish solid), and the presence of the polar sulfonamide group, 1-Methyl-1H-indole-7-sulfonic acid amide is predicted to be a crystalline solid at room temperature.[3] The introduction of the methyl and sulfonamide groups increases the molecular weight and potential for intermolecular hydrogen bonding (via the -SO₂NH₂ group) compared to indole (M.P. 52.5 °C).[3] These factors are expected to result in a significantly higher melting point, a critical parameter for identity and purity assessment.

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow melting range (<2 °C) is indicative of high purity.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature range over which the sample melts.

Crystal Structure

While spectroscopic methods confirm connectivity, only single-crystal X-ray diffraction can unambiguously determine the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.[4][5] The parent indole molecule crystallizes in an orthorhombic system.[6] The crystal packing of the title compound will be heavily influenced by hydrogen bonds formed by the sulfonamide N-H protons and oxygen atoms, as well as potential π-π stacking interactions between the indole rings.[6]

This workflow outlines the process from obtaining a suitable crystal to solving its structure.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement CrystalGrowth Slow evaporation of saturated solution Mounting Mount suitable crystal on diffractometer CrystalGrowth->Mounting SolventScreen Screen various solvents (e.g., Ethanol, Ethyl Acetate) SolventScreen->CrystalGrowth Xray Irradiate with X-rays at cryogenic temp. Mounting->Xray Diffraction Collect diffraction pattern Xray->Diffraction ElectronDensity Calculate electron density map Diffraction->ElectronDensity ModelBuilding Build atomic model ElectronDensity->ModelBuilding Refinement Refine model against diffraction data ModelBuilding->Refinement Validation Validate final structure (e.g., R-factor) Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: Solubility and Partitioning Behavior

Solubility is a critical determinant of a compound's utility, impacting everything from its formulation as a potential therapeutic to its behavior in biological assays and purification by crystallization.

Predicted Solubility Profile

The solubility of 1-Methyl-1H-indole-7-sulfonic acid amide is governed by the interplay between its two main structural features:

  • Hydrophobic Core: The 1-methyl-1H-indole ring system is largely nonpolar and will favor dissolution in organic solvents.

  • Hydrophilic Group: The sulfonic acid amide (-SO₂NH₂) group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O). This group enhances aqueous solubility.[1]

Due to the acidic proton on the sulfonamide nitrogen, the compound's aqueous solubility is expected to be highly pH-dependent.[7] In neutral or acidic media, the molecule will be in its neutral, less soluble form. In basic media (e.g., 5% NaOH), it will be deprotonated to form a water-soluble salt.

Solvent Predicted Solubility Rationale
Water (pH 7) Insoluble / Slightly SolublePredominantly neutral, hydrophobic form.
5% aq. HCl InsolubleThe compound is not basic and will not form a salt.
5% aq. NaHCO₃ SolubleThe bicarbonate is a weak base, likely sufficient to deprotonate the acidic sulfonamide.
5% aq. NaOH SolubleThe strong base will fully deprotonate the sulfonamide, forming a highly soluble sodium salt.
Ether Slightly Soluble / SolubleThe hydrophobic indole core will promote solubility.
Ethanol, DMSO SolublePolar organic solvents capable of solvating both parts of the molecule.
Table 2: Predicted Qualitative Solubility of 1-Methyl-1H-indole-7-sulfonic acid amide.
Lipophilicity (LogP) and Drug-Likeness

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and a key predictor of its drug-like properties, such as membrane permeability. The parent indole has a LogP of 2.14.[3] The polar sulfonamide group will significantly decrease this value, thereby increasing hydrophilicity. This balance is often desirable in drug candidates, as it can improve aqueous solubility while retaining sufficient lipophilicity for membrane transport. Predicted physicochemical properties for indole sulfonamides suggest they often possess good drug-like properties and oral bioavailability.[2]

Experimental Protocol: Qualitative Solubility Assessment

This systematic protocol classifies a compound based on its solubility in a series of solvents, providing insight into its functional groups and polarity.[8][9]

G Start Start: 0.1 g compound + 3 mL solvent Water Water Start->Water Sol_Water Soluble (Acidic, Basic, or Neutral Polar) Water->Sol_Water Yes Insol_Water Insoluble Water->Insol_Water No NaOH 5% NaOH Sol_NaOH Soluble (Strong/Weak Acid) NaOH->Sol_NaOH Yes Insol_NaOH Insoluble NaOH->Insol_NaOH No HCl 5% HCl Sol_HCl Soluble (Base) HCl->Sol_HCl Yes Insol_HCl Insoluble (Neutral) HCl->Insol_HCl No Ether Ether Sol_Water->Ether Insol_Water->NaOH Insol_NaOH->HCl

Caption: Decision workflow for qualitative solubility testing.

  • Water Test: Add 3 mL of deionized water to ~100 mg of the compound in a test tube. Shake vigorously for 30 seconds. If soluble, the compound is a polar organic molecule.[8]

  • Base Test: If insoluble in water, add 3 mL of 5% NaOH solution to a fresh sample. If it dissolves, the compound is acidic. This is the expected result for 1-Methyl-1H-indole-7-sulfonic acid amide.

  • Acid Test: If insoluble in water and base, add 3 mL of 5% HCl solution to a fresh sample. Dissolution indicates a basic compound.

  • Organic Solvent Test: Test solubility in a nonpolar solvent like ether or a polar aprotic solvent like DMSO to further characterize its properties.

Part 3: Spectroscopic Characterization

Spectroscopy is the cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted spectrum for 1-Methyl-1H-indole-7-sulfonic acid amide would show distinct signals for the N-methyl group, the protons on the pyrrole and benzene rings, and the amine protons.[10][11]

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Features
N-CH₃ ~3.8 - 4.0~30 - 35Singlet
H-2 ~7.2 - 7.4~125 - 130Doublet
H-3 ~6.5 - 6.7~100 - 105Doublet
Aromatic (H-4,5,6) ~7.0 - 7.8~115 - 135Multiplets
-SO₂NH₂ ~7.5 - 8.5N/ABroad singlet, D₂O exchangeable
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆).
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Interpretation: Assign signals based on chemical shift, integration, multiplicity, and correlation data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[12][13] The IR beam is passed through a crystal (e.g., diamond) and reflects off the internal surface, creating an evanescent wave that penetrates a few microns into the sample placed on the crystal.[12][13]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amide) Stretch3350 - 3250 (two bands)
C-H (Aromatic) Stretch3100 - 3000
S=O (Sulfonamide) Asymmetric & Symmetric Stretch1350 - 1300 and 1170 - 1150
C=C (Aromatic) Stretch1600 - 1450
Table 4: Key Predicted IR Absorption Frequencies.
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Sample Scan: Collect the sample spectrum. The instrument software will automatically ratio it against the background to produce the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and molecular formula of a compound. Electrospray Ionization (ESI) is a soft ionization method ideal for polar molecules like the title compound, transferring them from solution to the gas phase as intact ions.[14][15]

G cluster_0 Ionization Source cluster_1 Ion Transfer cluster_2 Mass Analyzer Sample Sample in Solution Capillary High Voltage Capillary Sample->Capillary TaylorCone Taylor Cone Formation Capillary->TaylorCone Droplets Charged Droplets TaylorCone->Droplets Evaporation Solvent Evaporation Droplets->Evaporation IonEjection Gas-Phase Ions Evaporation->IonEjection Analyzer Separate Ions by mass-to-charge (m/z) IonEjection->Analyzer Detector Detect Ions Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Strategic Approach to 1H-Indole-7-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1H-Indole-7-sulfonamide, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the significant regioselectivity challenges associated with direct C-7 functionalization of the indole nucleus, this guide details a robust and reliable multi-step synthetic pathway. The chosen strategy, based on the Leimgruber-Batcho indole synthesis, builds the indole ring onto a pre-functionalized aromatic precursor. This approach offers superior control over isomer formation and is amenable to scale-up. This application note explains the chemical principles behind each transformation, providing researchers with the in-depth knowledge required for successful execution and adaptation.

Introduction and Strategic Rationale

The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] Specifically, indole sulfonamides are recognized as important pharmacophores, often employed to enhance binding affinity, improve pharmacokinetic properties, or act as bioisosteres for carboxylic acids or amides.[2] this compound, in particular, serves as a critical intermediate for compounds targeting a range of biological pathways.

Direct electrophilic substitution on the indole ring, the most common functionalization method, presents a significant challenge for C-7 substitution. The inherent electronic properties of indole favor substitution at the C-3 position of the pyrrole ring.[3] Even with N-protection strategies designed to direct substitution to the benzene ring, reactions typically favor the C-4, C-5, or C-6 positions. While specialized methods like Lewis acid-mediated N-to-C sulfonyl group migration have been reported for accessing the C-7 position, they can require carefully optimized conditions and specific substitution patterns.[4][5]

To circumvent these regioselectivity issues and provide a more universally applicable and dependable protocol, we employ a synthetic strategy wherein the indole core is constructed from a benzene ring already bearing the necessary substituents in the correct orientation. The Leimgruber-Batcho indole synthesis is exceptionally well-suited for this purpose, as it begins with an o-nitrotoluene derivative and proceeds under relatively mild conditions.[6] This strategic choice ensures that the sulfonamide group is precisely placed at the 7-position of the final indole product, eliminating the need for complex isomeric separations.

Overall Synthetic Workflow

The synthesis of this compound is achieved in a four-step sequence starting from commercially available 2-nitrotoluene. The workflow is designed for clarity and control at each stage, from the initial installation of the sulfonyl group to the final ring-forming cyclization.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Enamine Formation (Leimgruber-Batcho) cluster_3 Step 4: Reductive Cyclization A 2-Nitrotoluene B 3-Methyl-2-nitro- benzenesulfonyl chloride A->B  1. ClSO3H (Chlorosulfonic acid)  2. Acetonitrile, 0°C to RT C 3-Methyl-2-nitro- benzenesulfonamide B->C  1. NH4OH (aq)  2. Dioxane, 0°C D N,N-dimethyl-1-((3-methyl- 2-nitrophenyl)sulfonyl)ethenamine C->D  1. DMF-DMA  2. DMF, 110°C E This compound D->E  1. H2, Pd/C  2. Methanol

Caption: Synthetic pathway for this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-NitrotolueneReagent, 99%Sigma-AldrichStarting material.
Chlorosulfonic acidReagentPlus®, 99%Sigma-AldrichCorrosive & Moisture Sensitive. Handle with extreme care.
Ammonium hydroxideACS reagent, 28-30%Fisher ScientificSource of ammonia for amination.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)97%Acros OrganicsReagent for enamine formation.
Palladium on Carbon (Pd/C)10 wt. %Strem ChemicalsCatalyst for hydrogenation.
Dichloromethane (DCM)Anhydrous, ≥99.8%MilliporeSigmaSolvent.
AcetonitrileAnhydrous, 99.8%MilliporeSigmaSolvent.
1,4-DioxaneAnhydrous, 99.8%MilliporeSigmaSolvent.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%MilliporeSigmaSolvent.
MethanolACS GradeVWRSolvent.
Ethyl AcetateACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher ScientificDrying agent.
Celite®---MilliporeSigmaFiltration aid.

Detailed Experimental Protocol

Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All steps involving volatile, corrosive, or toxic reagents (especially chlorosulfonic acid) must be performed in a certified chemical fume hood.

Step 1: Synthesis of 3-Methyl-2-nitrobenzenesulfonyl chloride
  • Causality: This step introduces the sulfonyl chloride group onto the aromatic ring via electrophilic aromatic substitution. The reaction with chlorosulfonic acid is a standard method for this transformation.[7] The methyl and nitro groups on the starting material direct the incoming electrophile to the desired C-5 position (relative to the methyl group), which becomes the precursor to the C-7 position of the indole.

Procedure:

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath (0 °C).

  • Under a nitrogen atmosphere, add chlorosulfonic acid (5.0 eq., ~48 mL, 84.0 g) to the flask.

  • Slowly add 2-nitrotoluene (1.0 eq., 20.0 g, 145.8 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate/Hexanes). The starting material should be fully consumed.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (~500 g) in a 1 L beaker with vigorous stirring. A precipitate will form.

  • Filter the resulting solid through a Buchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the crude solid under high vacuum to yield 3-methyl-2-nitrobenzenesulfonyl chloride as a pale yellow solid. This product is often used in the next step without further purification.

Step 2: Synthesis of 3-Methyl-2-nitrobenzenesulfonamide
  • Causality: This is a classic nucleophilic substitution reaction where ammonia displaces the chloride on the sulfonyl chloride to form the primary sulfonamide.[8] This is a crucial step to install the nitrogen atom of the final sulfonamide group.

Procedure:

  • In a 500 mL flask, dissolve the crude 3-methyl-2-nitrobenzenesulfonyl chloride from the previous step in 1,4-dioxane (150 mL). Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated ammonium hydroxide solution (28%, ~100 mL) dropwise. A significant exotherm may be observed; maintain the temperature below 15 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Remove the bulk of the dioxane under reduced pressure using a rotary evaporator.

  • Add deionized water (200 mL) to the remaining aqueous slurry. The product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to afford 3-methyl-2-nitrobenzenesulfonamide as a white to off-white solid.

Step 3: Formation of the Enamine Intermediate
  • Causality: This is the first key step of the Leimgruber-Batcho synthesis. The benzylic protons of the methyl group are acidic and react with DMF-DMA to form a vinylogous amide (an enamine).[6] This intermediate is now activated for the subsequent reductive cyclization.

Procedure:

  • Combine 3-methyl-2-nitrobenzenesulfonamide (1.0 eq., 10.0 g, 43.4 mmol) and N,N-dimethylformamide (DMF, 100 mL) in a 250 mL round-bottom flask.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq., 8.7 mL, 65.1 mmol).

  • Heat the reaction mixture to 110 °C and stir for 3-5 hours. Monitor by TLC (Eluent: 30% Ethyl Acetate/Hexanes) for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature. The product, N,N-dimethyl-1-((3-methyl-2-nitrophenyl)sulfonyl)ethenamine, is typically not isolated and is carried directly into the next step.

Step 4: Reductive Cyclization to this compound
  • Causality: The nitro group is selectively reduced to an amine. The resulting aniline intermediate spontaneously undergoes an intramolecular cyclization by attacking the enamine double bond, followed by the elimination of dimethylamine to form the aromatic indole ring. Catalytic hydrogenation is a clean and efficient method for this reduction.

Procedure:

  • Carefully transfer the DMF solution containing the crude enamine from Step 3 to a hydrogenation vessel (e.g., a Parr shaker bottle).

  • Add methanol (100 mL) to dilute the mixture.

  • Under an inert atmosphere (e.g., purging with nitrogen or argon), add 10% Palladium on Carbon (Pd/C) (10 mol % Pd).

  • Seal the vessel, evacuate and purge with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the mixture at room temperature for 12-24 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: Carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (Eluent: gradient of 20% to 50% Ethyl Acetate in Hexanes) to yield This compound as a solid.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the final crystalline solid.

References

  • Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9515–9520. [Link]

  • Kaushik, N. K., et al. (2013). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(9), 1304-1329.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved February 7, 2026, from [Link]

  • van den Boom, A. F. J., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5645–5650. [Link]

  • In-Online. (n.d.). Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. In-Online. Retrieved February 7, 2026, from [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2023). Chlorosulfonic Acid. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pal, M., et al. (2012). AlCl3 mediated unexpected migration of sulfonyl groups: regioselective synthesis of 7-sulfonyl indoles of potential pharmacological interest. Chemical Communications, 48(84), 10434-10436. [Link]

  • ResearchGate. (2012). AlCl3 Mediated Unexpected Migration of Sulfonyl Groups: Regioselective Synthesis of 7-Sulfonyl Indoles of Potential Pharmacological Interest. ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Cell viability and cytotoxicity assays for indole sulfonamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Cytotoxicity and Viability Profiling of Indole Sulfonamide Derivatives

Abstract

Indole sulfonamide derivatives represent a privileged scaffold in oncology, frequently exhibiting dual mechanisms of action such as tubulin polymerization inhibition (targeting the colchicine binding site) and Carbonic Anhydrase (CA) IX/XII inhibition. However, their significant hydrophobicity and specific modes of action (often cytostatic G2/M arrest prior to apoptosis) present unique challenges for in vitro profiling. This guide outlines a validated workflow for assessing these compounds, prioritizing the Sulforhodamine B (SRB) assay over metabolic endpoints (MTT/MTS) to minimize false positives derived from metabolic stress, and detailing critical solubility management protocols to ensure data fidelity.

Part 1: Compound Management & Solubility (The "Crash-Out" Risk)

Expertise Insight: The most common cause of failed assays with indole sulfonamides is not biological inactivity, but microprecipitation upon introduction to aqueous culture media. These compounds are lipophilic; while soluble in 100% DMSO, they often "crash out" when the solvent concentration drops below 1% in the well, forming micro-crystals that sediment on cells, causing physical stress or false optical density readings.

Protocol: The "Step-Down" Serial Dilution

Do not perform serial dilutions directly in the culture medium.

  • Stock Preparation: Dissolve the solid compound in 100% sterile DMSO to a high concentration (e.g., 10 mM or 20 mM). Vortex and, if necessary, sonicate for 5 minutes at 37°C to ensure complete solubilization.

  • Intermediate Plate (100x): Prepare serial dilutions (e.g., 1:3 or 1:2) in 100% DMSO in a V-bottom 96-well plate. This maintains solubility during the dilution gradient.

  • Final Dosing: Transfer 1 µL of the compound from the Intermediate Plate into 199 µL of culture medium in the assay plate (1:200 dilution).

    • Result: Final DMSO concentration is fixed at 0.5% across all wells.

    • Benefit: Prevents "shock" precipitation and ensures the vehicle control is uniform.

Part 2: Primary Screening – SRB vs. MTT

Critical Decision: For indole sulfonamides, the Sulforhodamine B (SRB) assay is superior to Tetrazolium-based assays (MTT, MTS, XTT).

FeatureSRB Assay (Recommended) MTT/MTS Assay
Target Cellular Protein Content (Basic Amino Acids)Mitochondrial Dehydrogenase Activity
Mechanism Stoichiometric binding to proteins fixed with TCA.Metabolic reduction of tetrazolium salt.[1]
Why for Indoles? Indole sulfonamides often induce G2/M arrest (cytostatic). Protein content scales linearly with cell mass even if metabolism fluctuates.Drugs targeting tubulin can transiently spike mitochondrial activity (stress response) before cell death, masking cytotoxicity.
Stability Fixed plates can be stored indefinitely before reading.Signal is time-sensitive and unstable.
Interference Minimal chemical interference.[2][3]Chemical reduction by compounds (rare but possible).
Protocol: Sulforhodamine B (SRB) Assay

Validated for Adherent Cell Lines (e.g., HeLa, MCF-7, A549)

Reagents:

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA) at 4°C.

  • Stain: 0.057% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilizer: 10 mM Tris base solution (pH 10.5).

Step-by-Step:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment: Add compounds using the "Step-Down" method (Part 1). Incubate for 48–72 hours.

  • Fixation (Critical): Without removing the medium, gently layer 50 µL of cold 50% TCA (final concentration ~10%) on top of each well.

    • Why? Removing medium risks losing loosely attached mitotic cells (common with tubulin inhibitors).

    • Incubate at 4°C for 1 hour.

  • Washing: Wash plates 4x with slow-running tap water. Air dry completely at room temperature.

  • Staining: Add 100 µL of SRB solution. Incubate for 30 minutes at room temperature.

  • Destaining: Remove dye and wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base. Shake on an orbital shaker for 10 minutes.

  • Measurement: Read Absorbance (OD) at 510 nm .

Part 3: Mechanistic Validation (Secondary Assays)

Once cytotoxicity is established (IC50), the mechanism must be validated. Indole sulfonamides predominantly target the cytoskeleton.

A. Tubulin Polymerization Assay (In Vitro)

Purpose: To confirm if the compound acts as a Microtubule Destabilizing Agent (MDA).

  • Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Reaction: Mix tubulin buffer (PEM), GTP, and test compound (typically 3–10 µM) at 4°C.

  • Initiation: Transfer to 37°C in a fluorometer.

  • Readout: Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 minutes.

    • Expectation: Indole sulfonamides (like Combretastatin A-4) will suppress the fluorescence increase (polymerization curve) compared to the Taxol control (stabilizer) or Vehicle (normal polymerization).

B. Cell Cycle Analysis (Flow Cytometry)

Purpose: To confirm G2/M phase arrest, a hallmark of tubulin inhibition.

  • Harvest: Treat cells for 24 hours. Harvest including floating cells (mitotic fraction).

  • Fixation: Fix in 70% cold ethanol (-20°C) overnight.

  • Staining: Wash with PBS.[3] Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Analysis: Measure DNA content.

    • Signature: A distinct accumulation of cells in the G2/M peak (4N DNA content) confirms the mechanism.

Part 4: Visualizing the Workflow & Mechanism

Figure 1: Experimental Workflow for Indole Sulfonamides

This diagram illustrates the logical progression from compound solubilization to mechanistic confirmation.

IndoleWorkflow cluster_Screen Primary Screening cluster_Mech Mechanistic Validation Compound Solid Indole Sulfonamide Stock DMSO Stock (10-20 mM) Compound->Stock Solubilize Dilution Intermed. Plate (100% DMSO) Stock->Dilution Serial Dilution SRB SRB Assay (Protein Content) Dilution->SRB 1:200 into Media IC50 IC50 Determination SRB->IC50 Curve Fit Tubulin Tubulin Polymerization IC50->Tubulin If Potent FACS Cell Cycle (G2/M Arrest) IC50->FACS Confirm Mode

Caption: Optimized screening workflow. Note the intermediate dilution step to maintain DMSO solubility before media contact.

Figure 2: Mechanistic Pathway of Indole Sulfonamides

Visualizing the downstream effects of tubulin binding.

Mechanism Indole Indole Sulfonamide Tubulin Tubulin (Colchicine Site) Indole->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Defect Polymerization->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Checkpt Activation Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Prolonged Arrest

Caption: Pharmacological cascade. Binding to the colchicine site inhibits polymerization, triggering the Spindle Assembly Checkpoint.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[1][4][5] Nature Protocols, 1(3), 1112–1116. Link

  • Skehan, P., et al. (1990).[1] New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. Link

  • Zhang, Y., et al. (2022).[3][6] Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1622. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen Protocol. Link

Sources

Application Note & Protocol: A Comprehensive Guide to Carbonic Anhydrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Carbonic Anhydrase and Its Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes.[1] These ubiquitous enzymes catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[1][2] This seemingly simple reaction is vital for respiration, pH homeostasis, ion transport, and various biosynthetic pathways.[2][3][4] Given their importance, dysregulation of CA activity has been implicated in a range of diseases, including glaucoma, epilepsy, and cancer, making them a significant target for drug development.[3][4]

This application note provides a detailed protocol for a colorimetric-based enzyme inhibition assay for carbonic anhydrase inhibitors. The assay leverages the esterase activity of CAs, providing a robust and high-throughput method for identifying and characterizing potential inhibitors.

Assay Principle: Unveiling Enzyme Activity Through Colorimetry

While the primary physiological function of carbonic anhydrase is the hydration of CO₂, many isoforms also exhibit esterase activity.[1] This secondary catalytic function can be harnessed for a convenient and reliable in vitro assay. The principle of this assay is based on the hydrolysis of a chromogenic ester substrate, p-nitrophenyl acetate (p-NPA), by carbonic anhydrase.[5] The enzymatic cleavage of p-NPA yields p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 384-405 nm.[4][5]

The rate of p-nitrophenol production is directly proportional to the carbonic anhydrase activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the rate of p-nitrophenol formation.[4][5] By measuring the enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[5][6]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the carbonic anhydrase inhibition assay.

Carbonic Anhydrase Inhibition Assay Workflow Carbonic Anhydrase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate_Setup 96-Well Plate Setup (Controls & Test Compounds) Reagent_Prep->Plate_Setup Enzyme_Add Add Carbonic Anhydrase to appropriate wells Plate_Setup->Enzyme_Add Inhibitor_Add Add Inhibitor dilutions and incubate Enzyme_Add->Inhibitor_Add Substrate_Add Initiate reaction by adding p-NPA Inhibitor_Add->Substrate_Add Measure_Abs Measure Absorbance at 384-405 nm (Kinetic or Endpoint) Substrate_Add->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition IC50_Curve Generate Dose-Response Curve and determine IC50 Calc_Inhibition->IC50_Curve

Caption: A streamlined workflow of the carbonic anhydrase inhibition assay.

Detailed Protocol: Step-by-Step Guide to a Robust Assay

This protocol is designed for a 96-well microplate format, suitable for high-throughput screening.

Materials and Reagents
  • Carbonic Anhydrase (Human, Bovine, etc.): Source and isoform will depend on the research focus.

  • p-Nitrophenyl Acetate (p-NPA): Substrate.

  • Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.4.

  • Test Inhibitors: Dissolved in an appropriate solvent (e.g., DMSO).[7]

  • Positive Control Inhibitor: Acetazolamide is a well-characterized, potent CA inhibitor.[3][4]

  • 96-well clear, flat-bottom microplates. [7]

  • Multichannel pipette and spectrophotometric microplate reader.

Reagent Preparation
  • Carbonic Anhydrase Stock Solution: Prepare a stock solution of the enzyme in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate.

  • p-NPA Stock Solution: Due to its poor solubility in water, dissolve p-NPA in a solvent like acetone or methanol to create a concentrated stock solution (e.g., 20 mM).[8] Further dilution into the assay buffer should be done immediately before use.

  • Test Inhibitor Dilutions: Prepare a serial dilution of the test inhibitors in the assay buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent-induced effects on enzyme activity.[7]

  • Positive Control Dilutions: Prepare a serial dilution of Acetazolamide in the same manner as the test inhibitors.

Assay Procedure
  • Plate Layout: Design the plate map to include wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), positive controls (enzyme with Acetazolamide), and test compounds at various concentrations. All conditions should be performed in at least duplicate.[3]

  • Reagent Addition:

    • Add assay buffer to all wells.

    • Add the test inhibitor dilutions or positive control dilutions to their respective wells. For the negative control and blank wells, add the same volume of vehicle (e.g., assay buffer with the same final DMSO concentration).

    • Add the carbonic anhydrase solution to all wells except the blanks. Add an equal volume of assay buffer to the blank wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.[7]

  • Reaction Initiation: Add the p-NPA solution to all wells to start the enzymatic reaction.

  • Absorbance Measurement: Immediately begin measuring the absorbance at 384-405 nm using a microplate reader. Measurements can be taken in kinetic mode (e.g., every minute for 10-15 minutes) or as an endpoint reading after a fixed incubation time.

Data Analysis and Interpretation: From Raw Data to IC₅₀

Calculation of Percent Inhibition

The percentage of carbonic anhydrase inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

The "Rate" can be determined from the slope of the linear portion of the kinetic absorbance curve or from the endpoint absorbance readings after subtracting the blank.

IC₅₀ Determination

The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme activity by 50%.[9] To determine the IC₅₀, plot the percent inhibition against the logarithm of the inhibitor concentration.[9] The resulting data points should form a sigmoidal dose-response curve.[9][10]

A non-linear regression analysis is then performed on this curve to fit the data to a suitable model, such as the four-parameter logistic (4PL) equation, from which the IC₅₀ value can be accurately determined.[10][11]

Sample Data Presentation
Inhibitor Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1

IC₅₀ = 1.02 µM

Troubleshooting and Considerations

  • High Background Signal: This may be due to the spontaneous hydrolysis of p-NPA. Ensure the substrate solution is prepared fresh and the assay is performed at a neutral pH.

  • Low Enzyme Activity: The enzyme may be inactive or at too low a concentration. Verify the enzyme's activity and optimize its concentration.

  • Inhibitor Solubility Issues: Poorly soluble compounds can lead to inaccurate results. Ensure inhibitors are fully dissolved in the stock solution and do not precipitate upon dilution in the assay buffer.

  • DMSO Effects: High concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration low and consistent across all wells, typically ≤1%.[7]

Conclusion: A Versatile Tool for Drug Discovery

The p-nitrophenyl acetate-based colorimetric assay is a reliable and efficient method for screening and characterizing carbonic anhydrase inhibitors. Its simplicity and adaptability to a high-throughput format make it an invaluable tool in the early stages of drug discovery and for fundamental research into the function of carbonic anhydrases.

References

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (2021). How to calculate IC50 from the calculated concentration of unknown samples?. Retrieved from [Link]

  • Wikipedia. (2023). IC50. Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Study.com. (n.d.). Carbonic Anhydrase Function, Reaction & Mechanism. Retrieved from [Link]

  • iGEM. (n.d.). Carbonic Anhydrase assay. Retrieved from [Link]

  • Bochmann, G., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 819. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Wikipedia. (2023). Carbonic anhydrase. Retrieved from [Link]

  • Lilienkampf, A., & Hilvo, M. (2005). Structure and mechanism of carbonic anhydrase. Current Topics in Medicinal Chemistry, 5(7), 635-648. [Link]

  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. Retrieved from [Link]

  • Sanyal, G. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Journal of Biological Chemistry, 261(22), 10454-10458. [Link]

  • Hoffmann, R., & Merz, K. M. (1992). Mode of Action of Carbonic Anhydrase. Journal of the American Chemical Society, 114(23), 8670-8679. [Link]

  • Le, V. N., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 580, 113333. [Link]

  • Catalyst University. (2014). Biochemistry | Carbonic Anhydrase. Retrieved from [Link]

  • DavidsonX. (n.d.). IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2024). I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do ?. Retrieved from [Link]

  • Senturk, M., et al. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Pharmaceutical Biology, 54(3), 502-507. [Link]

Sources

Application Note: High-Precision Molecular Docking of Indole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Carbonic Anhydrase IX (hCA IX) for Anticancer Drug Design

Executive Summary

Indole sulfonamides represent a "privileged scaffold" in medicinal chemistry, particularly in the development of anticancer agents targeting the tumor-associated isoform Carbonic Anhydrase IX (hCA IX) .[1] Unlike the cytosolic hCA II, hCA IX is overexpressed in hypoxic tumor tissues, making it a critical target for pH regulation in cancer cell survival.

This application note provides a rigorous, step-by-step protocol for simulating the molecular docking of indole sulfonamide derivatives into the hCA IX active site. It addresses the specific challenges of metalloenzyme docking , particularly the coordination geometry of the Zinc (Zn²⁺) ion, which is the primary binding site for the sulfonamide moiety.[1]

Computational Workflow Overview

The following flowchart outlines the critical path from library generation to post-docking analysis. Note the feedback loop at the validation stage, ensuring the protocol is self-correcting.

DockingWorkflow Start Start: Indole Sulfonamide Library LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Start->LigandPrep ProteinPrep Protein Preparation (hCA IX PDB: 3IAI/5FL4) Strip Waters, Protonate Start->ProteinPrep Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking GridGen Grid Generation (Center: Zn²⁺ Ion) ProteinPrep->GridGen GridGen->Docking Validation Validation Step (Redocking RMSD < 2.0 Å) Docking->Validation Validation->GridGen Fail (Adjust Box) Analysis Interaction Profiling (Zn-Coordination, Hydrophobic Fit) Validation->Analysis Pass

Figure 1: End-to-end computational workflow for metalloprotein docking. Green nodes indicate calculation phases; red nodes indicate critical validation checkpoints.

Scientific Rationale & Mechanism

The efficacy of indole sulfonamides hinges on a dual-binding mechanism:

  • The Zinc Anchor: The sulfonamide group (

    
    ) acts as a Zinc-Binding Group (ZBG).[1] In the active site, the nitrogen atom of the sulfonamide coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis [1].[1]
    
  • The Hydrophobic Tail: The indole scaffold extends into the hydrophobic pocket of the enzyme.[1] This interaction is crucial for isoform selectivity (e.g., distinguishing hCA IX from the ubiquitous hCA II) [2].[1]

Experimental Protocol

Phase 1: Ligand Preparation (Quantum Mechanical Optimization)

Standard force fields often fail to accurately predict the geometry of the sulfonamide nitrogen prior to docking.[1] We employ Density Functional Theory (DFT) for high precision.[1]

  • Structure Generation: Draw 2D structures of indole sulfonamides (e.g., ChemDraw).

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.[1]

    • Theory Level: DFT B3LYP/6-31G *.

    • Why? This ensures the sulfonamide bond lengths and angles are energetically minimized, reducing "strain penalties" during docking scoring.[1]

  • Charge Assignment: Convert output logs to PDBQT format. Assign Gasteiger partial charges . Ensure the sulfonamide nitrogen is deprotonated (

    
    ) if simulating physiological pH (7.4), although the neutral form (
    
    
    
    ) is often used in standard docking to allow the software to handle protonation states via H-bonding potentials.[1]
    • Note: For hCA inhibition, the neutral sulfonamide is typically the species that enters the pocket, but it binds as the anion.[1] Most docking scoring functions (like Vina) handle the neutral form effectively by optimizing H-bond networks.[1]

Phase 2: Protein Target Preparation

Target Selection: Use PDB ID 3IAI (Crystal structure of hCA IX) or 4ZAO .[1] Resolution Criteria: Select structures with resolution


 Å.[1]
  • Cleaning:

    • Remove all water molecules except those bridging the zinc if using a rigid receptor protocol (though for sulfonamides, complete water removal is standard as they displace the catalytic water).[1]

    • Remove co-crystallized ligands.[1]

    • CRITICAL: Do NOT remove the Zinc (Zn) atom.[1]

  • Protonation:

    • Add polar hydrogens.[1][2][3]

    • Compute Kollman united atom charges.[1]

    • Check Histidine protonation states (His94, His96, His119 coordinate Zn).[1] Ensure

      
       or 
      
      
      
      are correctly set to coordinate the metal.[1][4]
Phase 3: Grid Generation & Docking (AutoDock Vina)

The definition of the search space is the most common source of error in metalloprotein docking.[1]

  • Grid Center: The coordinates must be centered exactly on the Zn²⁺ atom .[1]

    • Example (PDB 3IAI):

      
       (Verify specific PDB coordinates).[1]
      
  • Grid Size:

    
     Å.
    
    • Rationale: This covers the active site and the hydrophobic rim but prevents the ligand from exploring irrelevant surface patches.[1]

  • Exhaustiveness: Set to 32 or 64 (Standard is 8). High exhaustiveness is required to find the deep energy well associated with metal coordination.[1][4]

Pro-Tip: Handling the Zinc Parameter Standard AutoDock Vina treats Zn as a van der Waals sphere.[1] For higher accuracy, use the AutoDock4Zn force field [3], which includes specialized potentials for Zinc-coordinating ligands.[1]

  • Command:vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x [x] --center_y [y] --center_z [z] --size_x 22 --size_y 22 --size_z 22 --exhaustiveness 32

Phase 4: Validation (The Self-Correcting System)

Before analyzing new compounds, you must validate the protocol:

  • Extract the native ligand (e.g., Acetazolamide) from the crystal structure.[1]

  • Dock it back into the prepared protein.

  • Calculate RMSD: The Root Mean Square Deviation between the docked pose and the crystal pose must be

    
     Å .
    
    • If RMSD > 2.0 Å: The protocol has failed. Re-check protonation states of Histidines or increase exhaustiveness.

Data Analysis & Visualization

Mechanistic Interaction Diagram

The following diagram visualizes the expected binding mode of a potent indole sulfonamide inhibitor.

BindingMechanism Zn Zinc Ion (Zn²⁺) Sulfonamide Sulfonamide Head (-SO2NH2) Sulfonamide->Zn Metal Coordination (Tetrahedral) Linker Linker Region Sulfonamide->Linker Residues_Zn His94, His96, His119 (Coordination) Sulfonamide->Residues_Zn H-Bonds (Thr199) Indole Indole Scaffold (Tail) Linker->Indole Residues_Hydro Val121, Leu198, Trp209 (Hydrophobic Pocket) Indole->Residues_Hydro Pi-Stacking / VdW

Figure 2: Molecular interaction map detailing the pharmacophore points.[1][5] The Sulfonamide-Zn interaction is the "anchor," while the Indole-Hydrophobic interaction determines affinity and selectivity.[1]

Quantitative Output Structure

Summarize your docking results using the following table format to facilitate Structure-Activity Relationship (SAR) analysis.

Compound IDBinding Energy (kcal/mol)Estimated Ki (nM)*Zn-N Distance (Å)H-Bond InteractionsHydrophobic Contacts
Ref (AZA) -8.47002.1Thr199, Glu106Val121
Indole-01 -9.8652.0Thr199, Gln92Leu198, Val121, Trp209
Indole-02 -10.2331.9Thr199Phe131, Leu198

*Ki estimated using the equation


.[1] Note that docking scores are qualitative; relative ranking is more reliable than absolute Ki values.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery, 7(2), 168-181.[1]

  • Nocentini, A., et al. (2019).[1] Indole-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 86, 370-381.[1]

  • Santos-Martins, D., et al. (2014).[1] AutoDock4Zn: An Improved AutoDock Force Field for Small-Molecule Docking to Zinc Metalloproteins.[1] Journal of Chemical Information and Modeling, 54(8), 2371–2379.[1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.[1]

Sources

Amide coupling conditions for indole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Indole-2-carboxylic acid derivatives are privileged pharmacophores in medicinal chemistry, appearing frequently in HIV-1 integrase inhibitors, antiviral agents, and CNS-active compounds. However, the chemical environment of the indole-2-position presents a unique dichotomy of challenges:

  • Electronic Deactivation: The electron-rich indole ring can make the C2-carboxylate less electrophilic compared to simple benzoates.

  • N1-Interference: The adjacent indole nitrogen (N1) possesses an acidic proton (

    
     in DMSO). Under standard basic coupling conditions, N1-deprotonation can lead to competitive N-acylation  (dimerization) or reduce the effective concentration of the active ester.
    

This guide provides three validated protocols to overcome these barriers, transitioning from discovery-scale synthesis (HATU) to scalable process chemistry (T3P) and "brute force" activation for unreactive amines (Acid Chlorides).

Mechanistic Insight: The "N1-C2" Competition

Understanding the failure modes of this specific substrate is critical for selecting the right conditions.

The Challenge of N-Unprotected Indoles

When coupling N-unprotected indole-2-carboxylic acids, the use of strong bases (e.g., excess TEA or DIPEA) can deprotonate the indole nitrogen. The resulting indolyl anion is a nucleophile that can attack the activated carboxylate of another molecule, leading to N-acyl dimers or oligomers. Furthermore, if uronium reagents (HATU/HBTU) are mixed with the amine before the acid is activated, the amine can attack the reagent directly, forming guanidinium byproducts.[1]

Mechanistic Pathway & Risks

The following diagram illustrates the critical divergence between the desired amide formation and the common side reactions.

IndoleCouplingMechanism IndoleCOOH Indole-2-COOH (Substrate) ActiveEster Active Ester (OAt/OBt) IndoleCOOH->ActiveEster + Reagent Base Base (DIPEA) Base->IndoleCOOH Deprotonation (Risk) SideProduct1 N-Acyl Dimer (Impurity) Base->SideProduct1 Indolyl Anion Attack Activation Activation (HATU/T3P) SideProduct2 Guanidinium Species (If Amine added early) Activation->SideProduct2 + Amine (Direct Attack) Product Desired Amide (C2-Acylation) ActiveEster->Product + Amine (Major Path) ActiveEster->SideProduct1 Amine Target Amine (R-NH2)

Figure 1: Mechanistic divergence in indole-2-carboxylic acid coupling. The red paths indicate failure modes caused by improper order of addition or excessive basicity.

Reagent Selection Matrix

This table guides the selection of the optimal coupling system based on the specific constraints of your project (scale, amine reactivity, and cost).

FeatureMethod A: HATU Method B: T3P Method C: Acid Chloride
Primary Use Case Discovery Chemistry (mg to g)Process/Scale-up (>10g)Non-nucleophilic/Steric Amines
Reagent Type Uronium/Guanidinium SaltPhosphonic AnhydrideChlorinating Agent (Oxalyl Cl)
Reactivity Very HighHigh (Low epimerization)Extreme
Indole N-Protection Recommended but not requiredNot required (Acidic conditions)Mandatory (or highly recommended)
Byproducts Tetramethylurea (water soluble)Water soluble phosphatesHCl, CO, CO2 (Gas)
Cost HighLow/ModerateVery Low
Key Risk Guanidinylation of amineSlower reaction with anilinesHydrolysis / N-acylation

Experimental Protocols

Method A: The Discovery Standard (HATU)

Best for: Rapid synthesis of small libraries; valuable amines; aliphatic amines. Critical Control Point: Pre-activation is essential to prevent guanidinium formation.

  • Dissolution: Dissolve Indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF is preferred over DCM to ensure solubility of the zwitterionic acid.

  • Base Addition: Add DIPEA (2.0 – 3.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.1 equiv) in one portion.

    • Observation: The solution usually turns yellow/orange.

    • Wait: Stir at Room Temperature (RT) for 15–30 minutes . This allows the formation of the activated OAt-ester.

  • Coupling: Add the Amine (1.1 – 1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (x2), Water (x1), and Brine (x1). Dry over Na2SO4.

Method B: The Process Standard (T3P)

Best for: Scale-up; avoiding epimerization (if amine is chiral); "Green" chemistry. Why: T3P (Propylphosphonic anhydride) generates water-soluble byproducts and operates well in EtOAc, simplifying workup.

  • Slurry: Suspend Indole-2-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M).

    • Note: Alternatively, use DMF if solubility is poor, but EtOAc is preferred for ease of workup.[1]

  • Base: Add Pyridine or DIPEA (3.0 equiv).

    • Tip: Pyridine often gives cleaner profiles with T3P than DIPEA for acid-sensitive substrates.

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc/DMF, 1.5 – 2.0 equiv) dropwise.

    • Exotherm Warning: Mild exotherm may occur on scale.

  • Reaction: Stir at RT. If conversion is slow after 4 hours, heat to 50°C.

  • Workup: Wash the organic layer directly with water, 1M HCl (to remove pyridine), sat. NaHCO3, and brine.

Method C: The "Brute Force" (Acid Chloride)

Best for: Electron-deficient anilines; sterically hindered amines; when HATU fails. Requirement: The indole nitrogen must be protected (e.g., N-Boc, N-Me, N-SO2Ph) to avoid polymerization or N-acylation during chloride formation.

  • Chlorination: Dissolve N-protected Indole-2-carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Catalyst: Add a catalytic amount of DMF (1–2 drops).

  • Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Observation: Vigorous gas evolution (CO/CO2).

  • Activation: Allow to warm to RT and stir for 1–2 hours until gas evolution ceases.

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM or THF.

  • Coupling: Add the Amine (1.0 equiv) and a base scavenger (Et3N or Pyridine, 1.5 equiv). Stir at RT.

Decision Tree for Optimization

Use this logic flow to determine the starting point for your specific substrate.

OptimizationFlow Start Start: Indole-2-COOH Coupling CheckAmine Analyze Amine Partner Start->CheckAmine Aliphatic Aliphatic / Primary Amine CheckAmine->Aliphatic Aniline Aniline / Weak Nucleophile CheckAmine->Aniline Hindered Sterically Hindered / Secondary CheckAmine->Hindered MethodA Method A: HATU (Standard) Aliphatic->MethodA High Yield MethodB Method B: T3P (Low Epimerization) Aniline->MethodB Scalable MethodC Method C: Acid Chloride (Requires N-Protection) Aniline->MethodC If T3P fails Hindered->MethodA Try First Hindered->MethodC If Conversion < 50%

Figure 2: Strategic decision tree for selecting coupling conditions based on amine nucleophilicity and steric hindrance.

Troubleshooting & Tips

  • N-Acylation (Indole Dimerization):

    • Symptom:[1][2][3][4][5][6] LCMS shows a mass corresponding to [2M - H2O].

    • Fix: Reduce the amount of base. Switch from DIPEA to a weaker base like Collidine.[5] Alternatively, protect the indole nitrogen (Boc/SEM) prior to coupling.

  • Low Conversion (Steric Hindrance):

    • Symptom:[1][2][3][4][5][6] Unreacted acid remains despite excess reagent.

    • Fix: Switch to Method C (Acid Chloride) . Alternatively, use HOAt as an additive with EDC, as the pyridine nitrogen in HOAt provides anchimeric assistance, boosting the reaction rate for hindered centers.

  • Purification Issues:

    • Tip: If using HATU, the tetramethylurea byproduct is water-soluble but can trail in organic solvents. A generic "acid wash" (1M HCl) during workup is highly effective for removing residual coupling reagents and DIPEA.

References

  • HATU/HOAt Effectiveness: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][3][7][8] Journal of the American Chemical Society. Link

  • T3P (Propylphosphonic Anhydride) Overview: Dunetz, J. R., et al. (2016). T3P: A Versatile Reagent for Amide Bond Formation. Organic Process Research & Development. Link

  • Indole-2-Carboxylic Acid Scaffold in HIV Inhibitors: Zhao, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Side Reactions in Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Acid Chloride Activation (Ghosez Reagent): Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indole-7-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1H-Indole-7-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific needs.

Introduction: The Challenge of Regioselectivity

This compound is a valuable building block in medicinal chemistry. However, its synthesis is notoriously challenging due to the inherent reactivity of the indole nucleus. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack at multiple positions. While the C3 position is the most electronically favored site for substitution, achieving selective functionalization at the C7 position requires a nuanced understanding of reaction kinetics, thermodynamics, and steric hindrance.[1][2]

This guide provides solutions to the most common issues encountered during the synthesis, focusing on strategies to control regioselectivity and maximize the yield of the desired C7 isomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems in a question-and-answer format.

Question 1: My reaction is producing a mixture of isomers (C3, N1, and C7-sulfonated). How can I improve the regioselectivity for the 7-position?

Answer: This is the most frequent challenge. The distribution of isomers is highly dependent on the reaction conditions and the nature of the sulfonating agent. Here’s how to address it:

The Underlying Chemistry: Electrophilic substitution on the indole ring is complex. The C3 position is kinetically favored due to the highest electron density. N-sulfonylation is also a common side reaction, especially with a free N-H group. Achieving C7-substitution often requires overcoming these kinetic barriers to favor the thermodynamically more stable, but less accessible, product.

Strategies for Improving C7-Selectivity:

  • Utilize a Protecting Group: The most reliable method to prevent N-sulfonylation and alter the electronic landscape of the indole ring is to use a protecting group on the nitrogen.[3] A bulky protecting group can also sterically hinder attack at the C2 position, further promoting C7 substitution.

    • Recommended Protecting Group: A phenylsulfonyl (PhSO2) group is effective for directing substitution, though its removal can require harsh conditions.[3] For milder deprotection, an allyloxycarbonyl (Aloc) group can be employed.[4]

  • Employ the Bartoli Indole Synthesis: For obtaining 7-substituted indoles, the Bartoli synthesis is a powerful method.[5] This reaction utilizes the interaction of vinyl magnesium bromide with nitroarenes to construct the indole ring with a substituent already in the 7-position. This circumvents the issue of post-synthesis functionalization.

  • Optimize Reaction Conditions:

    • Solvent Choice: Non-polar solvents can sometimes favor C7 substitution by disfavoring the formation of the more polar intermediates leading to C3 substitution.

    • Temperature Control: Low-temperature reactions can enhance selectivity.[6][7] Running the reaction at 0°C or below can slow down the kinetically favored C3 attack, allowing the C7 pathway to compete more effectively.

Troubleshooting Flowchart for Poor Regioselectivity

G Fig. 1: Decision workflow for poor regioselectivity. cluster_0 Primary Strategy: Protecting Groups cluster_1 Secondary Strategy: Reaction Conditions start Low C7-Selectivity: Mixture of Isomers Observed protect Is the Indole N-H unprotected? start->protect add_pg 1. Add N-protecting group (e.g., PhSO2, Aloc). 2. Re-run sulfonylation. protect->add_pg Yes check_pg Is the protecting group appropriate? protect->check_pg No end Improved C7-Selectivity add_pg->end change_pg Consider a bulkier or electronically different protecting group to alter directing effects. check_pg->change_pg No conditions Review Reaction Conditions check_pg->conditions Yes change_pg->end temp Is the reaction run at low temp? (e.g., < 0°C) conditions->temp lower_temp Decrease temperature to favor thermodynamic product. temp->lower_temp No solvent Analyze solvent polarity. temp->solvent Yes lower_temp->end solvent->end

Question 2: My yield is consistently low even when I obtain the correct C7-isomer. What are the potential causes?

Answer: Low yield, despite correct regioselectivity, often points to issues with reagent stability, reaction kinetics, or product degradation during workup.

Potential Causes and Solutions:

  • Decomposition of the Sulfonating Agent: Sulfonyl chlorides and related reagents can be sensitive to moisture. Ensure you are using freshly opened or properly stored reagents and anhydrous solvents.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.

    • Reaction Time: Extend the reaction time if starting material is still present.

    • Temperature: While low temperatures aid selectivity, the reaction rate might be too slow. A careful, stepwise increase in temperature after the initial addition may be necessary to drive the reaction to completion.

  • Product Degradation: Indoles, particularly those with electron-withdrawing groups like sulfonamides, can be sensitive to strongly acidic or basic conditions during workup.

    • Neutralize Carefully: Ensure that any acidic or basic quenching steps are performed at low temperatures and that the pH is carefully brought to neutral.

    • Minimize Exposure to Air and Light: Indole derivatives can undergo auto-oxidation.[5] Workup and purification should be performed promptly, and the final product should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Table 1: Optimizing Reaction Parameters for Yield

ParameterIssueRecommended ActionRationale
Temperature Reaction is sluggish or incomplete.After initial addition at low temp (-10 to 0°C), allow the reaction to slowly warm to room temperature.Balances the need for selectivity (at low temp) with the need for sufficient reaction rate.
Base Inefficient deprotonation of indole N-H (if unprotected).Use a strong, non-nucleophilic base like NaH or LiHMDS.Ensures complete formation of the indolide anion for subsequent reaction without competing side reactions.
Reagent Stoichiometry Excess starting material remains.Use a slight excess (1.1-1.2 equivalents) of the sulfonating agent.Drives the reaction towards completion. Avoid large excesses to minimize side reactions.
Workup pH Product degradation.Quench with a buffered solution or perform a careful neutralization at 0°C.Avoids harsh pH conditions that can cleave the sulfonamide or degrade the indole ring.
Question 3: I am struggling with the purification of this compound. What is the best approach?

Answer: Purification can be difficult due to the polar nature of the sulfonamide group and the presence of closely related isomers. A multi-step approach is often necessary.[8][9]

Recommended Purification Workflow:

  • Aqueous Workup/Extraction: After quenching the reaction, perform a liquid-liquid extraction. Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product from the aqueous layer. This will remove inorganic salts and highly polar impurities.

  • Silica Gel Column Chromatography: This is typically the most effective step for separating isomers.

    • Solvent System: A gradient elution is recommended. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The desired C7-isomer is typically more polar than unreacted starting material but may have similar polarity to other isomers. Careful fraction collection is key.

    • TLC Analysis: Use TLC to guide the choice of solvent system and to analyze the collected fractions.

  • Recrystallization: If a pure solid is obtained after chromatography, recrystallization can be used to achieve high purity.[10][11]

    • Solvent Selection: Test a range of solvents (e.g., ethanol, methanol, acetonitrile, or mixtures with water) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Purification Strategy Flowchart

G Fig. 2: General purification workflow. start Crude Reaction Mixture quench Quench Reaction (e.g., with aq. NH4Cl) start->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate / Water) quench->extract dry Dry Organic Layer (e.g., Na2SO4) & Concentrate in vacuo extract->dry chromatography Silica Gel Column Chromatography (Gradient Elution) dry->chromatography analyze Analyze Fractions by TLC/LC-MS chromatography->analyze combine Combine Pure Fractions analyze->combine recrystallize Recrystallization (Optional, for final polishing) combine->recrystallize final_product Pure this compound combine->final_product If sufficiently pure recrystallize->final_product

Frequently Asked Questions (FAQs)

  • Q: What are the primary synthetic routes for indole sulfonamides? A: The most common route is the direct electrophilic sulfonylation of a pre-formed indole or a protected indole derivative using a sulfonyl chloride or related reagent in the presence of a base or Lewis acid.[12][13] Alternative methods, like the Bartoli indole synthesis, build the indole ring with the desired substituent already in place.[5]

  • Q: How do I choose the right protecting group for the indole nitrogen? A: The choice depends on the subsequent reaction conditions you plan to use.

    • For robust protection: Arylsulfonyl groups (e.g., tosyl, phenylsulfonyl) are very stable but require harsh deprotection (e.g., strong base or reducing agents).[3][14]

    • For milder deprotection: Carbamates (e.g., Boc) are common but can be labile to acid. Allyloxycarbonyl (Aloc) is a good choice as it can be removed under neutral conditions using a palladium catalyst, making it orthogonal to many other protecting groups.[4]

  • Q: What analytical methods are essential for this synthesis? A: A combination of techniques is crucial.

    • TLC: For rapid reaction monitoring and selecting chromatography conditions.

    • LC-MS: To confirm the mass of the desired product and identify byproducts during reaction monitoring.

    • NMR (¹H and ¹³C): Essential for structural confirmation of the final product and for determining the ratio of isomers in a mixture. The distinct coupling patterns of the protons on the benzene portion of the indole ring are key to confirming C7 substitution.

    • HPLC: For determining the purity of the final product.[15][16][17]

Experimental Protocol: N-Protected Synthesis of this compound

This protocol is a representative example and may require optimization for your specific substrate and scale.

Part 1: N-Protection of Indole (using Phenylsulfonyl Chloride)

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add indole (1.0 eq) and anhydrous Tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes.

  • Protection: Add a solution of phenylsulfonyl chloride (PhSO₂Cl, 1.1 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting indole is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0°C. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude N-phenylsulfonyl indole by flash column chromatography.

Part 2: C7-Sulfonylation

  • Setup: To a flame-dried flask under argon, add the N-phenylsulfonyl indole (1.0 eq) and an anhydrous solvent (e.g., dichloromethane). Cool to -78°C (dry ice/acetone bath).

  • Sulfonylation: Add chlorosulfonic acid (ClSO₃H, 2.0 eq) dropwise, maintaining the internal temperature below -70°C. Stir at -78°C for 1 hour.

  • Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., ammonia in methanol) at -78°C until the reaction is basic.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir overnight.

  • Workup: Quench with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection & Purification: The N-phenylsulfonyl group can be cleaved under appropriate conditions (e.g., with Mg in methanol or via other literature methods). The final product, this compound, is then purified by column chromatography and/or recrystallization as described in the troubleshooting section.

References

  • Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Chemistry Central Journal. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. Available at: [Link]

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. MDPI. Available at: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). Available at: [Link]

  • Preparation and pharmacological profile of 7-(alpha-azolylbenzyl)-1H-indoles and indolines as new aromatase inhibitors. PubMed. Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). PubMed. Available at: [Link]

  • The First Method for Protection−Deprotection of the Indole 2,3-π Bond. American Chemical Society. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. American Chemical Society. Available at: [Link]

  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. American Chemical Society. Available at: [Link]

  • (PDF) Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. ResearchGate. Available at: [Link]

  • Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. Royal Society of Chemistry. Available at: [Link]

  • Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. American Chemical Society. Available at: [Link]

  • A possible mechanism for the regioselective C−H sulfidation of indoles. ResearchGate. Available at: [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]

  • Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. National Institutes of Health (NIH). Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health (NIH). Available at: [Link]

  • A very fast and simple method for the determination of sulfonamide residues in seawaters. ResearchGate. Available at: [Link]

  • Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Selective sulfonylation and diazotization of indoles. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. MDPI. Available at: [Link]

  • Indole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Nature. Available at: [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. American Chemical Society. Available at: [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. Available at: [Link]

  • Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. PubMed. Available at: [Link]

  • Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. PubMed. Available at: [Link]

Sources

Strategies to improve drug metabolism and pharmacokinetic (DMPK) properties

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D., 15+ years exp.) Current Load: High Volume on Metabolic Stability & Solubility Tickets[1]

Introduction: Welcome to the Hub

Welcome to the DMPK (Drug Metabolism and Pharmacokinetics) Technical Support Center. You are likely here because your lead compound just failed a critical screen. Maybe it vanished in microsomes within minutes, or perhaps it turned into "brick dust" upon hitting the assay buffer.

Do not panic. In drug discovery, failure is just data waiting to be interpreted.[1]

This guide is not a textbook; it is a troubleshooting manual. We will treat your DMPK liabilities as "support tickets." For each, we will diagnose the root cause (Mechanism), provide structural fixes (Strategy), and define the validation experiment (Protocol).

Ticket #001: "The Microsome Meltdown" (High Metabolic Clearance)

User Report: "My compound has a half-life (


) of < 10 minutes in Human Liver Microsomes (HLM). Oral bioavailability (

) is negligible."[1]
Root Cause Analysis

High clearance (


) is usually driven by oxidative metabolism (Phase I) mediated by Cytochrome P450 enzymes (CYPs).[1] The enzyme attacks electron-rich, accessible sites ("metabolic soft spots").[1]
  • Lipophilicity: High LogP (>3-4) compounds bind non-specifically to the CYP active site (the "grease ball" effect).

  • Labile Sites: Benzylic carbons, electron-rich aromatic rings, and solvent-exposed N-alkyl groups are prime targets.[1]

Strategic Solutions
StrategyMechanismImplementation
Fluorine Substitution The C-F bond (116 kcal/mol) is stronger than C-H (99 kcal/mol) and resists oxidative cleavage.[1] Fluorine also lowers the electron density of aromatic rings, making them less prone to oxidation.[1]Replace H with F at the exact site of metabolism (e.g., para-position of phenyl ring).[1]
Deuteration Exploits the Kinetic Isotope Effect (KIE).[1] C-D bonds are harder to break than C-H bonds.[1]Replace H with D at benzylic positions or N-methyl groups.[1]
Reduce Lipophilicity (LogD) Lowering LogD reduces affinity for the hydrophobic CYP active site and increases the fraction unbound in plasma (

).
Introduce polar groups (e.g., replace -CH3 with -CH2OH or add a pyridine nitrogen).[1]
Steric Shielding Blocks enzyme approach to the labile site.[1]Add an ortho-methyl or chloro group next to the vulnerable site.[1]
Experimental Protocol: Microsomal Stability Assay

Standard Operating Procedure (SOP-DMPK-001)

Objective: Determine intrinsic clearance (


) and 

.
  • Preparation:

    • Test compound: 1 µM (final) in phosphate buffer (pH 7.4).

    • Microsomes: 0.5 mg/mL protein concentration.[1]

    • Control: Verapamil (High Clearance) and Warfarin (Low Clearance).[1]

  • Initiation:

    • Pre-incubate microsomes + compound for 5 mins at 37°C.

    • Start reaction by adding NADPH-regenerating system (critical: do not use plain NADPH if incubations >20 mins; it degrades).[1]

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.[1]

    • Quench: Add aliquot to ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000g, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS.[1]

  • Calculation:

    • Plot ln(% remaining) vs. time.[1] Slope =

      
      .[1]
      
    • 
      .[1]
      
    • 
      .[1]
      
Workflow Visualization

MetabolicStability Start High Clearance in HLM ID_Metabolite Metabolite ID (LC-MS/MS) Where is the +16 Da (Oxygen)? Start->ID_Metabolite Decision Is the site identified? ID_Metabolite->Decision Block Block Site: Add F, Cl, or Methyl Decision->Block Specific Site (e.g., benzylic) Electronic Electronic Deactivation: Add electron-withdrawing group (CF3, CN) Decision->Electronic Aromatic Ring Oxidation LogP Reduce LogP: Add polar heteroatoms Decision->LogP No specific hot spot (Grease ball) Retest Retest Stability (Check for switching to new site) Block->Retest Electronic->Retest LogP->Retest

Caption: Decision tree for troubleshooting high metabolic clearance. Identification of the "soft spot" via Metabolite ID is the critical first step.

Ticket #002: "The Brick Dust Problem" (Poor Solubility)

User Report: "My compound precipitates in the assay buffer. The biological data is noisy/flat.[1] Oral exposure is non-linear."[1]

Root Cause Analysis

Solubility is a function of two competing forces: Crystal Lattice Energy (Solid State) vs. Solvation Energy (Interaction with water).[1]

  • "Brick Dust": High melting point (>200°C), flat rigid structure.[1] The molecules pack so tightly (high lattice energy) that water cannot pull them apart.[1]

  • "Grease Ball": High LogP (>5).[1] The molecule is too hydrophobic to interact with water, even if the crystal lattice is weak.

Strategic Solutions
StrategyTarget IssueMechanism
Disrupt Planarity Brick Dust"Escape from Flatland." Introduce

carbons or twist the molecule (e.g., ortho-substitution) to disrupt crystal packing and lower Melting Point (MP).[1]
Ionizable Groups Grease BallIntroduce a basic amine or acidic carboxylic acid to create a salt form.[1] Ionized species are vastly more soluble.[1]
Reduce Aromatic Count BothReplace phenyl rings with heteroaromatic rings (Pyridine, Pyrimidine) or saturated rings to lower LogP and increase H-bonding.[1]
Prodrugs AbsorptionAdd a phosphate ester (highly soluble) that is cleaved by alkaline phosphatase in the gut (e.g., Fosphenytoin).[1]
Experimental Protocol: Kinetic Solubility Assay

Standard Operating Procedure (SOP-DMPK-002)

Note: Do not confuse Kinetic solubility (from DMSO stock) with Thermodynamic solubility (from solid powder). For early screening, Kinetic is standard.[1]

  • Preparation:

    • Start with 10 mM DMSO stock of the compound.

    • Prepare PBS buffer (pH 7.4).[1]

  • Spiking:

    • Spike DMSO stock into PBS to reach final concentrations of 1, 10, 50, 100 µM (keep DMSO < 2%).

  • Incubation:

    • Shake for 2-4 hours at Room Temperature.

    • Critical Step: Filter using a filter plate (0.45 µm) to remove precipitate.[1]

  • Quantification:

    • Analyze filtrate via UV-Vis or LC-MS.[1]

    • Compare peak area to a standard curve prepared in 100% solvent (where solubility is assumed perfect).[1]

  • Acceptance Criteria:

    • High Solubility: > 50 µM.[1]

    • Low Solubility: < 10 µM (Red Flag for bioassays).[1]

Ticket #003: "The Efflux Trap" (Permeability & Transporters)

User Report: "Caco-2 permeability is low (


 cm/s), and the Efflux Ratio is > 2.0."
Root Cause Analysis

The compound is likely a substrate for P-glycoprotein (P-gp) or BCRP efflux transporters.[1] These pumps actively eject the drug back into the gut lumen or out of the brain (Blood-Brain Barrier).

  • Key Trigger: High Hydrogen Bond Donor (HBD) count and high PSA (Polar Surface Area).[1] P-gp loves amphiphilic molecules with H-bond donors.[1]

Strategic Solutions
  • N-Methylation: Mask amide hydrogens.[1] This reduces HBD count and often disrupts P-gp recognition.[1]

  • Intramolecular H-bonds: Design the molecule to form an internal H-bond (e.g., between a carbonyl and a nearby OH).[1] This "hides" the polarity from the transporter while maintaining it for the target.

  • Reduce Basicity: P-gp often recognizes basic amines.[1] Lowering the pKa or flanking the amine with steric bulk can reduce efflux.

Workflow Visualization: The Caco-2 Decision Matrix

Caco2Workflow Sample Test Compound Caco2 Caco-2 Assay (A->B and B->A) Sample->Caco2 Calc Calculate Papp & Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Caco2->Calc Result1 Papp > 10^-6 ER < 2 Calc->Result1 Result2 Papp Low ER > 2 Calc->Result2 Result3 Papp Low ER < 2 Calc->Result3 Action1 Good Permeability No Efflux Result1->Action1 Action2 Efflux Substrate Strategy: Cap H-bonds, N-Methylate Result2->Action2 Action3 Poor Passive Permeability Strategy: Increase Lipophilicity Result3->Action3

Caption: Caco-2 workflow to distinguish between poor passive permeability (needs more lipophilicity) and active efflux (needs H-bond masking).

References

  • US Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier/Academic Press.[1] (Standard textbook for DMPK strategies).

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [Link][1]

  • International Council for Harmonisation (ICH). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][4]

Sources

Troubleshooting common issues in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction and may encounter common challenges. As a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer and Friedrich Jourdan in 1883, this reaction provides a versatile pathway to the indole nucleus, a privileged scaffold in a multitude of natural products and pharmaceuticals.[1][2] However, its successful execution is often nuanced, sensitive to substrate, catalyst, and reaction conditions.

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench. We will delve into the causality behind these experimental challenges and provide actionable, field-proven solutions to streamline your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low Yield or No Reaction

Question: I am experiencing very low yields or no formation of my desired indole. What are the primary causes and how can I troubleshoot this?

Low yields in the Fischer indole synthesis are a frequent challenge and can stem from multiple factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[3][4] A systematic approach to troubleshooting is crucial for identifying the root cause.

Causality and Troubleshooting Steps:

  • Purity of Starting Materials: The purity of the arylhydrazine and the carbonyl compound is paramount. Impurities can introduce side reactions or inhibit the catalyst.[3]

    • Actionable Advice:

      • Ensure your arylhydrazine is fresh or has been stored properly to prevent oxidation. If in doubt, recrystallize or distill it.

      • Verify the purity of your ketone or aldehyde. For sensitive substrates, consider purification immediately before use.

  • Inefficient Hydrazone Formation: The initial condensation to form the phenylhydrazone may be the rate-limiting step or may not be reaching completion.[1]

    • Actionable Advice:

      • Consider a one-pot procedure where the hydrazone is formed in situ, which can minimize handling losses.[5]

      • If you are pre-forming the hydrazone, ensure the removal of water, as its presence can shift the equilibrium back to the starting materials.[6] A common method is to perform the condensation in a solvent like ethanol with a catalytic amount of acetic acid, followed by cooling to precipitate the hydrazone.[5]

  • Suboptimal Catalyst Choice and Concentration: The selection and amount of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH)) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed, and their effectiveness is substrate-dependent.[1][2][7]

    • Actionable Advice:

      • If a standard catalyst like ZnCl₂ or HCl is failing, consider screening other acids. PPA is often a robust choice for difficult cyclizations.[5]

      • Systematically vary the catalyst loading. Too little may result in incomplete conversion, while too much can lead to decomposition and tar formation.

  • Inappropriate Reaction Temperature and Time: The Fischer indole synthesis is highly sensitive to temperature.[4] The key[8][8]-sigmatropic rearrangement often requires elevated temperatures to overcome the activation energy.[9]

    • Actionable Advice:

      • If the reaction is sluggish, gradually increase the temperature.

      • Conversely, if you observe significant decomposition (darkening of the reaction mixture, tar formation), the temperature may be too high.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.[5]

      • For thermally sensitive substrates, microwave-assisted synthesis can be an excellent alternative, often leading to higher yields and significantly reduced reaction times.[1][5]

  • Substituent Effects Leading to Side Reactions: The electronic nature of substituents on both the arylhydrazine and the carbonyl partner can dramatically influence the reaction's success.

    • Electron-withdrawing groups on the arylhydrazine can hinder the reaction by reducing the nucleophilicity of the aromatic ring, making the key cyclization step more difficult.[6][7]

    • Strongly electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to a competing N-N bond cleavage pathway instead of the desired[8][8]-sigmatropic rearrangement.[4][10] This is a known challenge, for instance, in the synthesis of 3-aminoindoles.[4][10][11] This cleavage results in the formation of aniline and an iminium species as byproducts.[10]

      • Actionable Advice:

        • For substrates with challenging electronic properties, a thorough catalyst and solvent screen is recommended.

        • In cases of N-N bond cleavage, switching to a milder Lewis acid catalyst may be beneficial.

Below is a troubleshooting workflow to guide your optimization process for low-yield reactions.

low_yield_troubleshooting start Low Yield or No Reaction check_purity Verify Purity of Starting Materials start->check_purity optimize_hydrazone Optimize Hydrazone Formation check_purity->optimize_hydrazone screen_catalyst Screen Acid Catalysts (Brønsted & Lewis) optimize_hydrazone->screen_catalyst optimize_temp_time Optimize Temperature and Reaction Time screen_catalyst->optimize_temp_time consider_substituents Analyze Substituent Effects optimize_temp_time->consider_substituents success Improved Yield consider_substituents->success

Caption: A systematic workflow for troubleshooting low yields in the Fischer indole synthesis.

Formation of Multiple Products & Regioselectivity Issues

Question: My reaction with an unsymmetrical ketone is producing a mixture of two indole regioisomers. How can I control the regioselectivity?

The use of unsymmetrical ketones that can enolize to either side is a common source of product mixtures in the Fischer indole synthesis. The regioselectivity is influenced by the acidity of the medium, steric effects, and the electronic nature of the substituents.[5]

Causality and Control Strategies:

  • Kinetic vs. Thermodynamic Control: The formation of the enamine intermediate, which precedes the[8][8]-sigmatropic rearrangement, can be under either kinetic or thermodynamic control.

    • Kinetic Enamine: Forms faster and is typically the less substituted enamine.

    • Thermodynamic Enamine: Is more stable and is typically the more substituted enamine.

  • Influence of Acid Catalyst:

    • Strong acids (e.g., methanesulfonic acid) at lower temperatures tend to favor the formation of the less substituted enamine (kinetic control), leading to the indole with a substituent at the 3-position and a hydrogen at the 2-position.[6]

    • Weaker acids or higher temperatures can allow for equilibration to the more stable, more substituted enamine (thermodynamic control), resulting in the alternative indole isomer.[6]

Actionable Advice for Regiocontrol:

  • Catalyst Screening: Experiment with a range of Brønsted and Lewis acids. A milder acid may favor one isomer over the other.

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetically controlled product.

  • Steric Hindrance: If one side of the ketone is significantly more sterically hindered, enolization will preferentially occur at the less hindered side. You can leverage this by choosing your ketone substrate accordingly.

Catalyst TypeGeneral Trend in RegioselectivityKey Considerations
Strong Brønsted Acids (e.g., HCl, H₂SO₄, PPA)Often favor the less substituted enamine (kinetic product).Can cause decomposition with sensitive substrates.
Lewis Acids (e.g., ZnCl₂, BF₃)Can favor the more substituted enamine (thermodynamic product).The choice of Lewis acid can be highly substrate-dependent.
Milder Acids (e.g., Acetic Acid)Regioselectivity can be less pronounced.Often a good starting point for optimization.
Byproduct Formation and Purification Challenges

Question: My reaction is producing a lot of dark, tarry material, making purification difficult. What causes this and how can I minimize it?

Tar formation is a common issue in Fischer indole synthesis, often arising from the decomposition of starting materials, intermediates, or the final indole product under the harsh acidic and high-temperature conditions.

Causality and Mitigation Strategies:

  • Excessive Heat or Reaction Time: Prolonged exposure to high temperatures can lead to polymerization and decomposition.

    • Actionable Advice: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times. Consider using microwave irradiation to reduce the overall heating time.[5]

  • Highly Concentrated or Strong Acids: While a strong acid is often necessary, an excessive amount can promote side reactions.

    • Actionable Advice: Titrate the amount of acid used. Start with a lower concentration and gradually increase it if the reaction is not proceeding.

  • Air Oxidation: Some indoles and reaction intermediates are sensitive to air oxidation, which can be exacerbated at high temperatures.

    • Actionable Advice: For sensitive substrates, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Purification Strategies:

Purifying indoles from a complex reaction mixture can be challenging.[5]

  • Column Chromatography: This is the most common method. Careful selection of the eluent system is crucial. A gradient elution is often necessary.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent is an excellent method for obtaining high-purity material.[5]

  • Acid-Base Extraction: The N-H proton of the indole ring is weakly acidic. In some cases, an acid-base extraction can be used to separate the indole from non-acidic impurities. However, be cautious as some indoles are unstable in strongly acidic or basic conditions.[5]

The Interrupted Fischer Indole Synthesis

Question: I am attempting an interrupted Fischer indole synthesis, but the reaction is failing or giving unexpected products. What are the common pitfalls?

The interrupted Fischer indole synthesis is a powerful variation that allows for the synthesis of more complex, fused indole structures. However, it is also prone to failure, often due to the electronic properties of the substrates.

Common Issues and Solutions:

  • N-N Bond Cleavage: As with the classical Fischer indole synthesis, electron-donating groups can stabilize the intermediate to the point where N-N bond cleavage becomes the dominant pathway, leading to failure of the desired cyclization.[10] This is a significant issue when attempting to synthesize 3-aminoindoles or related structures via this method.[10][11]

    • Actionable Advice: If you suspect N-N bond cleavage is the issue, consider using a milder Lewis acid catalyst, as protic acids can exacerbate this side reaction.[10]

  • Formation of Byproducts: In failed interrupted Fischer indolizations, the formation of byproducts such as aniline and substituted indoles (from the cleavage products) is common.[10]

    • Actionable Advice: The presence of these byproducts, identifiable by techniques like GC-MS or NMR, is a strong indicator that N-N bond cleavage is occurring. Re-evaluate your substrate design or catalytic system.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis using Polyphosphoric Acid (PPA)

This protocol is a robust starting point for many substrates.

Materials:

  • Arylhydrazine (or its hydrochloride salt)

  • Ketone or aldehyde

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Ethanol

Procedure:

  • Hydrazone Formation (Optional, can be performed in one pot):

    • In a round-bottom flask, dissolve the ketone or aldehyde (1 equivalent) in ethanol.

    • Add the arylhydrazine (1 equivalent) dropwise with stirring.

    • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45-60 minutes.

    • Cool the reaction mixture in an ice bath to precipitate the hydrazone. Filter the solid and wash with cold ethanol.[5]

  • Indolization:

    • Preheat PPA to approximately 100°C in a separate flask.

    • Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.

    • Heat the mixture to 150-160°C for 10-20 minutes. The mixture will likely darken.[5]

  • Work-up:

    • Allow the reaction mixture to cool to about 100°C.

    • Carefully and slowly pour the hot mixture onto crushed ice with vigorous stirring. The indole product should precipitate.

    • Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Mechanistic Overview

A solid understanding of the reaction mechanism is crucial for effective troubleshooting.

fischer_indole_mechanism cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone Condensation Carbonyl Carbonyl Carbonyl->Hydrazone Condensation Enamine Enamine Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Aromatization Diimine->Cyclization Indole Indole Product Cyclization->Indole Ammonia NH₃ Cyclization->Ammonia

Caption: The accepted mechanism of the Fischer indole synthesis.

References

  • Technical Support Center: Optimizing Fischer Indole Synthesis. (2025). BenchChem.
  • Overcoming challenges in the synthesis of 4-fluoroindoles. (2025). BenchChem.
  • How to Improve Your Yield. (n.d.). University of Rochester Department of Chemistry.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Fischer Indole Synthesis: Technical Support Center. (2025). BenchChem.
  • Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020, January 27). [Video]. YouTube.
  • Fischer Indole Synthesis. (2021, August 5). [Video]. YouTube.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Youn, S. W. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5784–5787.
  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Reactions, 44, 1-462.
  • Taber, D. F., & Stachel, S. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490–2500.
  • Hajra, A., & Maji, B. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852–52887.
  • Porcheddu, A., Mura, M. G., De Luca, L., Pizzetti, M., & Taddei, M. (2012). From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis. Organic Letters, 14(23), 6112–6115.
  • Cacchi, S., & Fabrizi, G. (2018). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 23(10), 2656.
  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5784–5787.

Sources

Addressing resistance mechanisms to sulfonamide-based drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Resistance & Assay Optimization Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Case ID: SULF-RES-001

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for antimicrobial susceptibility testing (AST) and resistance characterization. This guide addresses the high volume of inquiries regarding inconsistent MICs, PCR failures, and synergy breakdown in sulfonamide-based experiments.

Sulfonamides (e.g., sulfamethoxazole, sulfadiazine) function as competitive inhibitors of dihydropteroate synthase (DHPS).[1][2][3][4] However, their efficacy is frequently compromised by both biological resistance and, critically, experimental artifacts .

Below are the four core modules designed to troubleshoot your specific experimental blockade.

Module 1: The "False Resistance" Trap (Media Chemistry)

User Issue: "My wild-type control strains are showing resistance, or I see a 'haze' of growth within the inhibition zone."

Diagnosis: Thymidine Antagonism. This is the most common failure point in sulfonamide research. Sulfonamides inhibit folate synthesis, which bacteria require to produce thymidine. If your growth medium contains exogenous thymidine (or thymine), bacteria will scavenge it, bypassing the metabolic blockade entirely. This results in false resistance.

The Mechanism of Failure:

Figure 1: Mechanism of Thymidine Bypass. Exogenous thymidine in rich media allows bacteria to replicate DNA even when DHPS is fully inhibited.

Troubleshooting Protocol:

  • Media Verification: Do NOT use Luria-Bertani (LB) or standard Nutrient Broth for MIC determination. You must use Mueller-Hinton Broth (MHB) specifically formulated to have low thymidine/thymine content.

  • The Blood Fix: If testing fastidious organisms requiring blood, use Lysed Horse Blood . Unlike sheep blood, horse blood contains ample thymidine phosphorylase, an enzyme that degrades thymidine, clearing the interference.

  • QC Strain Validation: Run Enterococcus faecalis ATCC 29212.

    • Pass: MIC for Trimethoprim/Sulfamethoxazole (SXT) is ≤ 0.5/9.5 µg/mL.

    • Fail: MIC is > 0.5/9.5 µg/mL. This confirms your media is contaminated with thymidine.

Module 2: Genotypic Characterization (PCR & Sequencing)

User Issue: "My strain has a high MIC (>512 µg/mL), but PCR for sul1 is negative."

Diagnosis: Target Mismatch or Chromosomal Mutation. Resistance is often driven by plasmid-borne sul genes (sul1, sul2, sul3) which encode a drug-resistant DHPS variant. However, if these are absent, you are likely dealing with a chromosomal mutation in the native folP gene.

Decision Logic for Genotyping:

Figure 2: Diagnostic workflow for identifying the genetic basis of resistance.

Step-by-Step Protocol:

  • Screening PCR: Perform a multiplex PCR for sul1, sul2, and sul3.

    • Note:sul1 is often associated with Class 1 integrons (check for intI1). sul2 is often on small non-conjugative plasmids. sul3 is an emerging resistance gene often linked to porcine sources.

  • Sequencing folP: If sul genes are negative:

    • Amplify the chromosomal folP gene.

    • Compare the sequence to a sensitive reference strain (e.g., E. coli K-12).

    • Look for: Mutations in the highly conserved PABA-binding pocket (often amino acid residues ~60-70). These mutations lower the enzyme's affinity for sulfonamides.[5]

Module 3: Synergy Testing (The "Rescue" Strategy)

User Issue: "Sulfonamides alone don't work. How do I prove synergy with Trimethoprim?"

Diagnosis: Incorrect Assay Design. Sulfonamides are rarely used as monotherapy. They are combined with Trimethoprim (TMP) to block two steps in the folate pathway. To validate this scientifically, you must calculate the Fractional Inhibitory Concentration (FIC) Index .

The Checkerboard Assay Protocol:

  • Setup: Use a 96-well plate.

    • X-axis: Sulfamethoxazole (diluted 2-fold, e.g., 0.25 to 128 µg/mL).

    • Y-axis: Trimethoprim (diluted 2-fold, e.g., 0.06 to 32 µg/mL).

  • Inoculation: Add 5 x 10^5 CFU/mL to all wells.

  • Calculation:

    
    
    

Data Interpretation Table:

FIC Index ValueInterpretationClinical Relevance
≤ 0.5 Synergy The combination is significantly more potent than individual drugs (e.g., SXT).
> 0.5 to 4.0 Indifference No significant benefit; drugs act independently.
> 4.0 Antagonism The combination reduces efficacy (rare for SXT, but possible with other agents).

Module 4: Advanced Mechanisms (Efflux & PABA)

User Issue: "Genotype is WT, Media is clean, but MIC is still high."

Diagnosis: PABA Hyperproduction or Efflux. If the target is normal and the drug is present, the bacteria may be overwhelming the drug with substrate (PABA) or pumping the drug out.

Investigative Steps:

  • PABA Competition Assay:

    • Run a standard MIC test.

    • Run a parallel test with added PABA (100 µM).

    • Result: If the "Resistant" strain shows no change (it's already flooded with PABA) but a sensitive control shoots up in MIC, the resistant strain is likely a PABA hyper-producer.

  • Efflux Pump Inhibition:

    • Use an efflux inhibitor like PAβN (Phenylalanine-arginine beta-naphthylamide) at a sub-inhibitory concentration.

    • If the Sulfonamide MIC drops 4-fold or more in the presence of PAβN, an efflux mechanism (e.g., RND pumps in Pseudomonas) is implicated.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.

    • Authority for media standards and thymidine interference guidelines.
  • Sköld, O. (2000).[3] Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160.

    • Seminal review on sul1, sul2, and folP mechanisms.
  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1.

    • Standard reference for FIC Index calculation and interpret
  • Venkatesan, N., et al. (2023).[6][7] Molecular mechanism of plasmid-borne resistance to sulfonamides. Nature Communications, 14, 4032.

    • Structural analysis of Sul enzymes and PABA discrimin

Sources

Modifying indole scaffold to improve biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Indole Optimization Help Desk

You have reached the Tier 3 Technical Support for Medicinal Chemistry. This guide addresses the specific challenges of modifying the indole scaffold—a "privileged structure" found in over 3,000 natural isolates and significant pharmaceuticals like Vinca alkaloids and triptans.

While the indole nucleus offers excellent target affinity, it frequently suffers from metabolic instability , poor solubility , and regioselectivity challenges during synthesis. This guide provides troubleshooting workflows, decision matrices, and validated protocols to overcome these bottlenecks.

Part 1: Strategic Modification (Knowledge Base)

Before initiating synthesis, diagnose the specific failure mode of your current lead. Use the decision matrix below to select the appropriate modification strategy.

Diagram 1: Indole Modification Decision Matrix

This flowchart guides you through the structural changes required based on your assay data (PK, Solubility, or Potency).

Indole_Optimization_Matrix Start Primary Issue Detected Metabolism Metabolic Instability (High Clearance) Start->Metabolism Solubility Poor Solubility (Low Bioavailability) Start->Solubility Potency Low Potency / Selectivity Start->Potency C3_Ox C3 Oxidation (Epoxide Formation) Metabolism->C3_Ox N1_Dealk N1 Dealkylation Metabolism->N1_Dealk Stacking Planar Stacking Solubility->Stacking Electronic Electronic Mismatch Potency->Electronic Vector Vector Exploration Potency->Vector Sol_Met1 Block C3 (F, Cl, Me) or Aza-indole Switch C3_Ox->Sol_Met1 Sol_Met2 N-Arylation or Cyclopropyl replacement N1_Dealk->Sol_Met2 Sol_Sol1 Introduce Fsp3 (C2/C3 saturation) Stacking->Sol_Sol1 Sol_Sol2 Append Solubilizing Tail (Morpholine/Piperazine) Stacking->Sol_Sol2 Sol_Pot1 Tune Benzene Ring (C4-C7 EWG/EDG) Electronic->Sol_Pot1 Sol_Pot2 C2 Diversification (Arylation) Vector->Sol_Pot2

Caption: Decision tree linking biological failure modes (Red/Yellow/Blue) to specific chemical modification strategies (Green).

Data Summary: Structure-Activity Relationship (SAR) Trends
PositionPrimary LiabilityModification StrategyExpected Outcome
N1 H-bond donor (polar); Metabolic dealkylationN-Methylation, N-Arylation, or carbamate protectionRemoves H-bond donor; improves permeability; reduces Phase II conjugation.
C2 Steric tolerance; LipophilicityArylation (Suzuki/C-H activation); Heterocycle insertionExtends pharmacophore; improves selectivity by filling hydrophobic pockets.
C3 Critical Liability: Electron-rich "hotspot" for CYP450 oxidationFluorination; Methylation; Electron-Withdrawing Groups (EWG)Blocks formation of reactive indolenine intermediates; increases metabolic half-life (

).
C5 Electronic tuningHalogenation (F, Cl, Br); MethoxyModulates pKa of the indole NH; affects metabolic stability of the entire ring.
Scaffold General promiscuity (AhR activation)Bioisosterism: 7-azaindole, Indazole, BenzimidazoleReduces lipophilicity (LogP); improves solubility; reduces CYP inhibition.

Part 2: Troubleshooting Hub (Q&A)

Issue 1: "My indole lead is rapidly metabolized by liver microsomes."

Diagnosis: The indole ring is electron-rich. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) often attack the C3 position, forming a reactive epoxide or hydroxy-indolenine intermediate, leading to ring opening or polymerization.

Corrective Actions:

  • Block the C3 Position: If C3 is unsubstituted, introduce a Fluorine atom or a Methyl group. This sterically and electronically hinders oxidation.

  • Electronic Deactivation: Add an Electron-Withdrawing Group (EWG) like -CN, -F, or -CF3 at the C5 or C6 position. This lowers the electron density of the pyrrole ring, making it less attractive to oxidative enzymes [1].

  • Scaffold Hop: Switch to 7-azaindole . The pyridine nitrogen draws electron density away from the pyrrole ring, significantly improving metabolic stability while maintaining the H-bond donor profile [2].

Issue 2: "I cannot functionalize C2; the reaction always occurs at C3."

Diagnosis: Indole is an electron-rich heterocycle where the C3 position is inherently more nucleophilic than C2 (approx.


 times more reactive to electrophiles). Standard electrophilic aromatic substitution (EAS) will always favor C3.

Corrective Actions:

  • Use a Directing Group (DG): Install a directing group on N1 (e.g., N-pivaloyl or N-pyrimidyl) to guide the metal catalyst to C2 via C-H activation [3].

  • Lithiation Strategy: Protect N1 (e.g., with Boc). Treat with n-BuLi. The C2 proton is the most acidic (pKa ~38) after protection. Lithiation will occur exclusively at C2, allowing you to quench with an electrophile.

  • C3 Blocking: If C3 functionalization is not required, install a temporary blocking group (e.g., halogen) at C3, functionalize C2, and then remove the blocker.

Issue 3: "The compound precipitates in assay media."

Diagnosis: Indoles are planar and lipophilic, leading to


-

stacking and poor aqueous solubility.

Corrective Actions:

  • Disrupt Planarity: Introduce a saturated ring fused to the indole (e.g., tetrahydrocarbazole) or add sp3-hybridized substituents at C2/C3.

  • Lower LogP: Replace the benzene ring carbons with nitrogen (e.g., 4-, 5-, 6-, or 7-azaindole). 7-azaindole is particularly effective as it introduces a hydrogen bond acceptor without disrupting the binding mode of the NH donor [4].

Part 3: Protocol Library

SOP-055: Regioselective C2-Arylation via Pd-Catalyzed C-H Activation

Use this protocol when you need to extend the scaffold at C2 without pre-functionalizing the ring with halogens.

Principle: This reaction utilizes a Palladium(II) catalyst.[1] Unlike electrophilic substitution, the mechanism often involves a concerted metalation-deprotonation (CMD) pathway or electrophilic palladation followed by migration, allowing selectivity for the C2 position, especially in the presence of acidic additives or specific ligands [5].

Reagents:

  • Substrate: N-Methylindole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Triphenylphosphine (

    
    ) (10 mol%) or specific phosphine ligands for sterically hindered substrates.
    
  • Base: Ag₂CO₃ (1.0 equiv) or Cs₂CO₃ (cheaper alternative, requires optimization).

  • Solvent: DMF or Dioxane (anhydrous).

Workflow Diagram:

C2_Arylation_Protocol Setup Step 1: Setup Combine Indole, Ar-I, Pd(OAc)2, Base in reaction vial. Degas Step 2: Inert Atmosphere Purge with Argon (15 min). O2 inhibits the catalytic cycle. Setup->Degas Heat Step 3: Activation Heat to 100-120°C for 12-24h. Monitor via LCMS. Degas->Heat Workup Step 4: Workup Filter through Celite (remove Pd/Ag). Extract w/ EtOAc. Heat->Workup Purify Step 5: Purification Column Chromatography. Verify Regiochemistry (C2 vs C3) via NOE NMR. Workup->Purify

Caption: Step-by-step workflow for Palladium-catalyzed C2-arylation of indole.

Validation Steps (Quality Control):

  • LCMS Check: Look for the mass of [M + Aryl - H].

  • NMR Verification:

    • 1H NMR: The C2-H signal (usually a doublet or singlet around

      
       7.0-7.2 ppm depending on substitution) should disappear.
      
    • NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl group. If functionalized at C2, you should NOT see an enhancement of the C2-H signal (because it's gone). You should see enhancement of the aryl ring protons if they are in proximity.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Tryptophan as a starting material for these modifications? A: Yes, but the chiral center and the amine/acid functionality require protection (e.g., Boc/OMe) before attempting harsh metal-catalyzed couplings. Be aware that racemization can occur under the basic conditions of C-H activation.

Q: Why is my indole turning pink/red on the bench? A: Indoles are sensitive to air oxidation and acid. The color change indicates the formation of oligomers or oxidation products (rosindoles). Solution: Store all indole intermediates under Argon/Nitrogen at -20°C. Pass through a short plug of basic alumina if purification is needed to remove acidic impurities.

Q: What is the best bioisostere if I need to reduce CYP inhibition? A: Indazole is a top choice. The extra nitrogen reduces the lipophilicity and electron density, often lowering the affinity for the CYP heme iron compared to the parent indole, while maintaining a similar shape [6].

References

  • Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. Chemical Reviews, 110(8), 4489–4497.

  • Song, J. J., et al. (2002). Organometallic methods for the synthesis of 7-azaindoles. Chemical Society Reviews, 36, 1120.

  • Lebrasseur, N., & Larrosa, I. (2008). Room temperature, C2-selective, direct arylation of indoles catalyzed by Pd–Ag systems. Journal of the American Chemical Society, 130(10), 2926-2927.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Grimster, N. P., Gaunt, M. J., et al. (2007). Palladium-catalyzed intermolecular alkenylation of indoles by solvent-controlled regioselective C-H functionalization.[1] Angewandte Chemie International Edition, 46(17), 3157-3161.

  • Pérez-Silanes, S., et al. (2001). New Indazole Derivatives as Bioisosteres of Indole Melatonin Analogues. Journal of Medicinal Chemistry.

Sources

Optimizing linker length in indole-3-sulfonamide ureido derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for medicinal chemists and drug developers working with Indole-3-sulfonamide ureido derivatives . It focuses on the specific challenges of optimizing linker topology for Carbonic Anhydrase (CA) inhibition.

Current Status: Operational Topic: Linker Length Optimization & Synthetic Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The "Tail" Strategy in CA Inhibition

You are likely employing the "Tail Approach" to design isoform-selective Carbonic Anhydrase Inhibitors (CAIs).[1][2] In this scaffold, the Indole-3-sulfonamide acts as the Zinc-Binding Group (ZBG), while the Ureido moiety serves as a hydrogen-bonding connector to a hydrophobic "tail."

The critical variable is the Linker Length (spacer) connecting these domains.

  • Too Short: The tail cannot reach the hydrophobic pocket (or the selective hydrophilic rim), causing steric clash at the active site entrance.

  • Too Long: The molecule suffers an entropic penalty (high conformational freedom), reducing binding affinity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) despite potential enthalpic gains.
    

This guide addresses the three most common bottlenecks in this optimization process.

Module 1: Synthetic Troubleshooting

Issue: "My ureido formation yields are inconsistent or low."

Diagnosis: The formation of the ureido bridge (–NH–CO–NH–) is the synthetic bottleneck. You are likely reacting an amino-indole-sulfonamide with an isocyanate, or vice versa. The nucleophilicity of the amino-indole is often compromised by the electron-withdrawing sulfonamide group, or the isocyanate intermediate is unstable.

Protocol: The Triphosgene "One-Pot" Activation Do not isolate isocyanates. Switch to an in situ activation method using Triphosgene (bis(trichloromethyl) carbonate). This method is safer than phosgene gas and more reactive than carbonyldiimidazole (CDI).

Step-by-Step Workflow:

  • Activation: Dissolve the amine precursor (e.g., amino-indole-3-sulfonamide) in dry DCM or THF at 0°C.

  • Base: Add 2.2 equivalents of Triethylamine (TEA) or DIPEA.

  • Reagent: Add 0.35 equivalents of Triphosgene dropwise (dissolved in DCM). Note: 1 mol Triphosgene generates 3 mol Phosgene equivalent.

  • Isocyanate Formation: Stir for 20–30 mins. Monitor by IR (look for –N=C=O peak at ~2270 cm⁻¹).

  • Coupling: Add the second amine (the "tail" amine) in one portion.

  • Quench: Stir at RT for 2–4 hours, then quench with water.

Visualization: Synthetic Pathway

Synthesis cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Amine Amino-Indole Precursor Iso Isocyanate Intermediate (In Situ) Amine->Iso DCM, 0°C -HCl Triphos Triphosgene (0.33 eq) Triphos->Iso Base TEA/DIPEA Base->Iso Product Indole-3-Sulfonamide Ureido Derivative Iso->Product Nucleophilic Addition Tail Tail Amine (R-NH2) Tail->Product

Caption: One-pot synthesis of ureido derivatives via in situ isocyanate generation using Triphosgene.

Module 2: SAR & Linker Length Optimization

Issue: "Activity plateaus or decreases when I extend the linker."

Diagnosis: You have likely hit the "Entropic Ceiling." While extending the linker (e.g., from ethyl to butyl to hexyl) theoretically allows the tail to reach distal pockets, it adds rotatable bonds. The thermodynamic cost of "freezing" these bonds upon binding (unfavorable


) may outweigh the enthalpic gain (

) from the new interaction.

The "Goldilocks" Zone: For CA inhibitors, the optimal distance from the Zn-bound sulfonamide to the hydrophobic rim is typically 8–12 Å .

  • Linker < 3 methylene units: Often too rigid/short; the tail clashes with the hydrophilic Thr199/Glu106 gatekeepers.

  • Linker > 6 methylene units: The molecule becomes a "wet noodle." The entropic penalty increases by ~0.5–0.7 kcal/mol per rotatable bond.

Troubleshooting Guide:

  • Check the Trend:

    • Linear increase in activity: You haven't reached the pocket yet. Keep extending.

    • U-shaped or Flat: You are paying too much entropy.

  • Rigidify the Linker: Replace alkyl chains -(CH2)n- with semi-rigid spacers like:

    • Piperazine (constrains conformation, improves solubility).

    • 1,2,3-Triazole (via Click chemistry; acts as a bioisostere for amide/urea).

    • Cyclohexane (trans-isomer for defined geometry).

Visualization: Binding Thermodynamics

SAR cluster_ligand Ligand Components cluster_outcome Linker Length Impact Zn Zn(II) Ion (Active Site) Head Indole-3-Sulfonamide (ZBG) Zn->Head Coordination Linker Ureido Linker (Spacer) Head->Linker Tail Hydrophobic Tail (Selectivity) Linker->Tail Short Too Short: Steric Clash (Low Affinity) Linker->Short n < 2 Opt Optimal: Reaches Pocket (High Affinity) Linker->Opt n = 3-5 Long Too Long: Entropic Penalty (Diminishing Returns) Linker->Long n > 6

Caption: Impact of linker length on binding efficacy. Optimal length balances reach (enthalpy) vs. flexibility (entropy).

Module 3: Physicochemical Properties (Solubility)

Issue: "My most potent compounds precipitate in the bioassay."

Diagnosis: Indole is lipophilic. Adding a hydrophobic linker and a hydrophobic tail (e.g., phenyl, naphthyl) pushes the cLogP > 4.0 , causing precipitation in aqueous buffers (like the CA assay buffer).

Solution Protocol:

  • Heteroatom Insertion: Instead of a pure alkyl chain -(CH2)n-, use PEG-like linkers -(CH2-CH2-O)n-. The oxygen atoms maintain flexibility but drastically improve water solubility.

  • Ionizable Tails: Incorporate a morpholine or piperidine moiety at the end of the tail. These can be protonated at physiological pH, improving solubility without interfering with the hydrophobic interaction (if positioned correctly).

  • DMSO Limit: Ensure your final assay concentration of DMSO is < 1%. CA isoforms are sensitive to high organic solvent loads.

Summary of Optimization Parameters

ParameterCommon PitfallRecommended Solution
Linker Chemistry Low yield with acyl chloridesUse Triphosgene or CDI for ureido formation [1].
Linker Length "The longer the better" fallacyTarget 8–12 Å distance; use rigid spacers (piperazine) if n > 5 [2].
Solubility High cLogP (Precipitation)Introduce PEG linkers or morpholine tails [3].
Selectivity Binding to cytosolic CA I/IITarget the hydrophobic rim (Phe131 in CA II vs. Val131 in CA IX) using bulky tails [4].

References

  • Synthesis of Ureido Derivatives: Nocentini, A., et al. (2021).[3][4] One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry. [4]

  • Linker Thermodynamics: Mammen, M., et al. (1998). Polyvalent Interactions in Biological Systems: Implications for Design and Use of Multivalent Ligands and Inhibitors. Angewandte Chemie International Edition.

  • Solubility & Tail Approach: Supuran, C. T. (2020).[1] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.

  • Indole-Sulfonamide Specifics: Angeli, A., et al. (2021).[3][5] Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. Archiv der Pharmazie.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Indole-Based Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of indole-based benzenesulfonamides, a versatile scaffold with significant therapeutic potential across various disease areas. We will delve into their design, synthesis, and biological evaluation against key targets, offering a comparative perspective supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic promise of this important class of molecules.

Introduction: The Therapeutic Versatility of the Indole-Benzenesulfonamide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for drug design. When coupled with a benzenesulfonamide moiety, the resulting indole-based benzenesulfonamide scaffold has demonstrated remarkable efficacy against a range of biological targets. The sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases.[3] This combination of a versatile indole core and a potent pharmacophore has led to the development of inhibitors for enzymes implicated in cancer, glaucoma, inflammation, and neurodegenerative diseases.[1][4][5] This guide will explore the nuanced SAR of this scaffold, providing a framework for the rational design of next-generation therapeutics.

General Synthetic Strategies

The most common and versatile method for synthesizing indole-based benzenesulfonamides is through the coupling of an appropriately substituted indole-containing carboxylic acid or amine with a corresponding benzenesulfonamide derivative.[6] Amide bond formation is typically achieved using standard coupling reagents.

Experimental Protocol: Synthesis of an Indole-Based Benzenesulfonamide via Amide Coupling

This protocol describes a general procedure for the synthesis of an N-(substituted)-1H-indole-x-carboxamide derivative.

Step 1: Activation of the Carboxylic Acid

  • Dissolve the indole carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)).

  • Add a coupling agent such as HATU (1.1 eq.) or a carbodiimide like EDC (1.2 eq.) in the presence of an activator like HOBt (1.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

Step 2: Amide Bond Formation

  • To the activated carboxylic acid solution, add the appropriate benzenesulfonamide derivative (1.0 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the reaction mixture at room temperature overnight.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired indole-based benzenesulfonamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated carboxylic acid intermediate, which would otherwise lead to poor yields.

  • Coupling Reagents: HATU is often preferred for its high efficiency and low rate of side reactions. The combination of EDC/HOBt is a classic and cost-effective alternative.

  • Base: DIPEA is used to neutralize the acidic byproducts of the coupling reaction without interfering with the nucleophilic attack of the amine.

Below is a visual representation of a general synthetic workflow.

G cluster_synthesis General Synthetic Workflow Indole_Acid Indole Carboxylic Acid Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Indole_Acid->Coupling Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->Coupling Purification Purification (Column Chromatography) Coupling->Purification Final_Product Indole-Based Benzenesulfonamide Purification->Final_Product G cluster_sar Key SAR Insights for CA Inhibition Indole Indole Scaffold Linker Linker (Length & Flexibility) Indole->Linker Sulfonamide Benzenesulfonamide (Substitution Position) Linker->Sulfonamide Activity Biological Activity (Potency & Selectivity) Sulfonamide->Activity

Caption: Key structural elements influencing the SAR of indole-based benzenesulfonamide CA inhibitors.

Steroid Sulfatase Inhibitors

Steroid sulfatase (STS) is a key enzyme in the biosynthesis of active steroid hormones and is a validated target for the treatment of hormone-dependent cancers, such as breast cancer. [7]Indole-based scaffolds have been explored for the development of STS inhibitors.

Key SAR Observations for STS Inhibitors:

  • Sulfamate Group: The sulfamate (-OSO2NH2) group is a critical pharmacophore that mimics the natural sulfate group of the substrate and leads to irreversible inhibition of the enzyme.

  • Aromatic Core: A polycyclic aromatic core, such as naphthalene, often serves as the scaffold to which the sulfamate group is attached, providing the necessary hydrophobic interactions within the active site.

  • Substitutions on the Aromatic Core: The addition of substituted phenyl rings, often via a triazole linker, can significantly enhance inhibitory potency. [8] Comparative Data for Indole-Analogous STS Inhibitors:

Compound IDCore ScaffoldKey SubstituentSTS Inhibition (%) at 0.5 µMIC50 (nM)Reference
3L Naphthalene1-(2,4,6-trifluorophenyl)-1H-1,2,3-triazol-4-yl92.0215.97[8]
Irosustat CoumarinSulfamate94.28 (at 100 nM)-[8]
Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. [8]The indole scaffold is a common feature in many approved kinase inhibitors. Indole-based benzenesulfonamides have also been investigated as kinase inhibitors.

Key SAR Observations for Kinase Inhibitors:

  • Scaffold: The core scaffold, such as a 1-oxo-2,3,4,5-tetrahydro-1H-d[4][8]iazepino[1,2-a]indole-8-carboxamide, provides the essential framework for interaction with the kinase active site.

  • Substitutions on the Indole Ring: Specific substitutions on the indole ring can enhance potency and selectivity for particular kinases like RSK (90 kDa ribosomal S6 kinase). [9]

Anti-inflammatory and Anti-neurodegenerative Agents

The indole-based benzenesulfonamide scaffold has also shown promise in the development of agents for inflammatory and neurodegenerative diseases.

  • Anti-inflammatory Activity: These compounds have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. [2][10]The benzenesulfonamide moiety is a known pharmacophore for selective COX-2 inhibition. [11]* Anti-neurodegenerative Activity: In the context of Alzheimer's disease, indole-based sulfonamides have been explored as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1), enzymes involved in the pathogenesis of the disease. [12][13]

Experimental Protocols for Biological Evaluation

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is based on the esterase activity of CA, where the hydrolysis of a substrate releases a colored product.

Materials:

  • 96-well microplate

  • Spectrophotometer

  • CA Assay Buffer

  • CA Enzyme (e.g., hCA II)

  • CA Substrate (e.g., 4-nitrophenyl acetate)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Acetazolamide)

Procedure:

  • Prepare Reagents: Dilute the CA enzyme and substrate in the assay buffer to the desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to the respective wells:

    • Blank: Assay Buffer

    • Enzyme Control: Assay Buffer + CA Enzyme

    • Inhibitor Control: Assay Buffer + CA Enzyme + Acetazolamide

    • Test Wells: Assay Buffer + CA Enzyme + Test Compound (at various concentrations)

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add the CA substrate to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for the product of 4-nitrophenyl acetate hydrolysis) in kinetic mode for a set period (e.g., 10-15 minutes).

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100

  • Determine the IC50 or Ki value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G cluster_assay Carbonic Anhydrase Assay Workflow Prepare Prepare Reagents Setup Set up 96-well Plate Prepare->Setup Preincubate Pre-incubate with Inhibitor Setup->Preincubate Initiate Initiate Reaction with Substrate Preincubate->Initiate Measure Measure Absorbance Initiate->Measure Analyze Analyze Data (IC50/Ki) Measure->Analyze

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Steroid Sulfatase Inhibition Assay

This assay measures the conversion of a radiolabeled or fluorescent substrate by STS.

Materials:

  • Cell lysates or purified STS enzyme

  • STS substrate (e.g., [3H]-estrone-3-sulfate (E1S) or 4-methylumbelliferyl sulfate)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds

  • Scintillation counter or fluorescence plate reader

Procedure (using a colorimetric substrate):

  • Prepare Reagents: Prepare solutions of the STS enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, STS enzyme, and test compounds at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for a short period.

  • Initiate Reaction: Add the sulfatase substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Add a stop solution (e.g., a high pH buffer) to terminate the reaction.

  • Measurement: Measure the fluorescence or absorbance of the product at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the CA assay.

Conclusion and Future Perspectives

Indole-based benzenesulfonamides represent a highly versatile and promising scaffold in medicinal chemistry. The wealth of SAR data, particularly for carbonic anhydrase inhibition, provides a solid foundation for the rational design of potent and selective inhibitors. The exploration of this scaffold against other targets, including steroid sulfatase, kinases, and enzymes involved in inflammation and neurodegeneration, is an active and fruitful area of research.

Future efforts in this field should focus on:

  • Multi-target drug design: Leveraging the promiscuity of the indole scaffold to design single molecules that can modulate multiple targets involved in a disease pathway.

  • Improving pharmacokinetic properties: Optimizing the scaffold to enhance solubility, metabolic stability, and oral bioavailability.

  • Exploring novel therapeutic areas: Expanding the application of indole-based benzenesulfonamides to other diseases where their target enzymes are implicated.

The continued investigation of this remarkable scaffold holds great promise for the development of novel and effective therapies for a wide range of human diseases.

References

  • Al-Hourani, B., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Pharmaceuticals, 15(3), 293. [Link]

  • Al-Hourani, B., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(5), 1473. [Link]

  • Nocentini, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an in-vitro and in-silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736-1749. [Link]

  • Jończyk, J., et al. (2020). New potent steroid sulphatase inhibitors based on 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivatives. Scientific Reports, 10(1), 21995. [Link]

  • Azmy, A. F., et al. (2023). Structure-activity relationship study of novel compounds targeting AD. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Singh, G., et al. (2021). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 21(16), 2244-2264. [Link]

  • Kumar, A., et al. (2026). Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. Current Medicinal Chemistry. [Link]

  • Stavrovskaya, A. V., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(13), 7734-7743. [Link]

  • Di Mola, A., et al. (2021). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 26(23), 7179. [Link]

  • Prachayasittikul, V., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31665-31678. [Link]

  • Al-Balas, Q., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Pharmaceuticals, 15(3), 293. [Link]

  • Reed, M. J., et al. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. Endocrine Reviews, 26(2), 171-202. [Link]

  • Sharma, A., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2599-2616. [Link]

  • Foster, P. A. (2013). Steroid sulfatase and its inhibitors. The Journal of Steroid Biochemistry and Molecular Biology, 137, 136-145. [Link]

  • Lai, T. F., et al. (2010). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Current Medicinal Chemistry, 17(8), 698-717. [Link]

  • Angeli, A., et al. (2018). Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies. Journal of Medicinal Chemistry, 61(15), 6755-6767. [Link]

  • Wang, Q., et al. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters, 19(6), 1314-1317. [Link]

  • James, C. S., et al. (2008). Interactions of the Human Cytosolic Sulfotransferases and Steroid Sulfatase in the Metabolism of Tibolone and Raloxifene. Drug Metabolism and Disposition, 36(8), 1547-1554. [Link]

  • ResearchGate. (2025). Steroid sulfatase activity assay - units. [Link]

  • Kim, J., et al. (2020). Natural Products Targeting Amyloid Beta in Alzheimer's Disease. International Journal of Molecular Sciences, 21(3), 851. [Link]

  • Prachayasittikul, V., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31665-31678. [Link]

  • Agudo-Álvarez, S., et al. (2024). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Pure and Applied Chemistry, 96(6), 689-703. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Boyer, S. J., et al. (2012). Indole RSK inhibitors. Part 1: discovery and initial SAR. Bioorganic & Medicinal Chemistry Letters, 22(1), 733-737. [Link]

  • Ghosh, A. K., et al. (2012). Developing β-secretase inhibitors for treatment of Alzheimer's disease. Progress in Medicinal Chemistry, 51, 1-43. [Link]

  • Gomaa, H. A. M., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Scientific Reports, 12(1), 20790. [Link]

Sources

Comparative Guide: Cytotoxicity & SAR of Mono-, Bis-, and Tris-Indole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of mono-, bis-, and tris-indole sulfonamides, focusing on their cytotoxicity profiles, structure-activity relationships (SAR), and mechanisms of action.[1]

Executive Summary: The Scaffold Evolution

Indole sulfonamides represent a privileged scaffold in medicinal chemistry, merging the tubulin-targeting properties of the indole moiety with the carbonic anhydrase (CA) inhibitory potential of the sulfonamide group.

The transition from Mono- to Bis- and Tris-indole architectures is not merely an increase in molecular weight; it represents a shift in valency and hydrophobic surface area , fundamentally altering how these ligands interact with biological targets.

  • Mono-indoles: Often serve as fragments or moderate inhibitors; generally lower cytotoxicity unless highly functionalized.

  • Bis-indoles (Bis-indolylmethanes - BIMs): The "Sweet Spot" for cytotoxicity against solid tumors (HepG2, A549). They exhibit optimal lipophilicity and binding affinity for tubulin and CA isozymes.[1]

  • Tris-indoles (Tris-indolylmethanes - TIMs): High steric bulk leads to distinct selectivity profiles (e.g., specificity for leukemia lines like MOLT-3) but can suffer from solubility limits or steric clashes in smaller binding pockets.[1]

Head-to-Head Cytotoxicity Data

The following data synthesizes key findings from comparative studies, specifically highlighting the seminal work by Pingaew et al., which synthesized and tested all three classes in parallel.

Table 1: Comparative IC50 Values (µM)

Note: Lower values indicate higher potency.[1] Etoposide is included as a clinical control.

Compound ClassRepresentative LeadHepG2 (Liver)A-549 (Lung)HuCCA-1 (Bile Duct)MOLT-3 (Leukemia)Selectivity Profile
Mono-Indole N-benzenesulfonyl indole> 50> 50> 5018.5Low Potency: generally inactive against solid tumors; weak activity vs leukemia.[1]
Bis-Indole Cmpd 20 (p-Cl-benzenesulfonyl)2.89 7.75 6.50 4.12Broad Spectrum: Highly potent against solid tumors.[1] 3x more potent than Etoposide in HepG2.[1]
Tris-Indole Cmpd 30 (p-Cl-benzenesulfonyl)4.21> 50> 501.62 Leukemia Selective: Excellent potency against MOLT-3; reduced activity against solid tumors compared to Bis-analogs.[1]
Control Etoposide9.1412.515.20.05Clinical Standard

Key Technical Insight: The Bis-indole architecture (Compound 20) demonstrates superior broad-spectrum cytotoxicity, likely due to its ability to span large hydrophobic pockets in targets like Tubulin or CA IX without incurring the steric penalties that hinder Tris-indoles in solid tumor cell lines. However, Tris-indoles show a unique "selectivity switch" toward lymphoblastic leukemia cells.[1]

Structure-Activity Relationship (SAR) Logic

The cytotoxicity of these compounds is governed by two main vectors: Oligomerization State (Mono/Bis/Tris) and Sulfonamide Substitution .[1]

DOT Diagram 1: SAR Hierarchy & Logic

SAR_Logic Scaffold Indole Sulfonamide Scaffold Mono Mono-Indole (Low Steric Bulk) Scaffold->Mono Bis Bis-Indole (BIM) (Optimal Lipophilicity) Scaffold->Bis Tris Tris-Indole (TIM) (High Steric Bulk) Scaffold->Tris Low_Activity Weak Cytotoxicity Mono->Low_Activity Limited Binding Surface Solid_Tumor Broad Spectrum Cytotoxicity Bis->Solid_Tumor High Potency (HepG2, A549) Leukemia Lineage Specific Selectivity Tris->Leukemia Selectivity (MOLT-3) Substituent Sulfonyl Substituent Effect Substituent->Bis Substituent->Tris Rule1 Electron-Withdrawing Groups (Cl, NO2) on Sulfonyl ring INCREASE potency. Substituent->Rule1 Rule2 Hydroxyl (-OH) groups enhance cytotoxicity via H-bonding. Substituent->Rule2

Caption: SAR hierarchy showing the divergence in biological activity based on indole oligomerization and sulfonyl substitution patterns.[1]

Mechanism of Action (MOA)

These compounds act as dual-target agents .[1] The indole moiety targets cytoskeletal elements, while the sulfonamide moiety targets pH-regulatory enzymes.

  • Tubulin Polymerization Inhibition:

    • Bis-indoles mimic the structure of Vinca alkaloids. They bind to the colchicine site of tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[1]

    • Evidence: Flow cytometry analysis of HCT-116 cells treated with bis-indoles typically shows accumulation in the G2/M phase.

  • Carbonic Anhydrase (CA) Inhibition:

    • The sulfonamide group coordinates with the Zn²⁺ ion in the CA active site.

    • Bis-sulfonamides have shown superior inhibition of CA IX (a tumor-associated isozyme active in hypoxic conditions) compared to mono-sulfonamides. The "dual-tail" approach allows for additional hydrophobic interactions at the enzyme entrance.

  • Mitochondrial Apoptosis:

    • Treatment leads to loss of Mitochondrial Membrane Potential (ΔΨm), release of Cytochrome C, and activation of Caspase-3/9.[1]

DOT Diagram 2: Dual-Target Signaling Pathway

MOA_Pathway Compound Bis/Tris-Indole Sulfonamide Tubulin Tubulin (Colchicine Site) Compound->Tubulin High Affinity CAIX Carbonic Anhydrase IX (Zn2+ Active Site) Compound->CAIX Inhibition Microtubule Microtubule Destabilization Tubulin->Microtubule pH_Reg Disrupted pH Regulation (Hypoxia) CAIX->pH_Reg Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Acidosis Intracellular Acidosis pH_Reg->Acidosis Apoptosis APOPTOSIS (Caspase-3 Activation) Arrest->Apoptosis Acidosis->Apoptosis

Caption: The dual-mechanism pathway where cytoskeletal disruption and metabolic stress converge to induce apoptosis.[1]

Experimental Protocols

To validate these findings in your own lab, follow these standardized workflows.

A. Synthesis (General Procedure for Bis/Tris-Indoles)
  • Reaction: Friedel-Crafts alkylation of N-sulfonyltryptamine with aromatic aldehydes.

  • Catalyst: Tungstosilicic acid or Iodine.[1]

  • Differentiation:

    • Bis-indoles: Formed with standard aromatic aldehydes.[1]

    • Tris-indoles: Formed via sequential addition-elimination-addition when using specific electrophiles (e.g., 3-formylindole) or excess indole under forcing conditions.[1]

B. Cytotoxicity Screening Workflow

This protocol ensures robust IC50 generation.[1]

Step 1: Cell Seeding

  • Seed cells (HepG2, MOLT-3, etc.) at

    
     cells/well in 96-well plates.[1]
    
  • Incubate for 24h to allow attachment.

Step 2: Compound Treatment

  • Prepare stock solutions in DMSO (ensure final DMSO < 0.5%).

  • Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

  • Add to wells and incubate for 48h.

Step 3: Viability Assay (MTT)

  • Add MTT reagent (5 mg/mL) to each well.[1] Incubate 4h at 37°C.

  • Remove supernatant and dissolve formazan crystals in DMSO.[1]

  • Measure absorbance at 540-570 nm.

Step 4: Data Analysis

  • Calculate % Viability =

    
    .[1]
    
  • Fit non-linear regression curves to determine IC50.[1]

DOT Diagram 3: Screening Workflow

Workflow Start Start: Indole Library Synthesis Synthesis: Friedel-Crafts Alkylation Start->Synthesis Screen Primary Screen (Single Dose: 50 µM) Synthesis->Screen Decision >50% Inhibition? Screen->Decision Discard Discard (Inactive) Decision->Discard No IC50 Dose-Response (IC50) (MTT / SRB Assay) Decision->IC50 Yes Mechanistic Mechanistic Validation (Flow Cytometry / Caspase) IC50->Mechanistic

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References
  • Pingaew, R., et al. (2013). "Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents."[1][2] Molecular Diversity, 17, 595–604.[1][2][3]

  • El-Sayed, M. T., et al. (2015). "Synthesis and cytotoxic activity of novel mono- and bis-indole derivatives."[1] European Journal of Medicinal Chemistry, 90, 1-10.[1]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7, 168–181.[1]

  • Kamal, A., et al. (2010). "Bisindole sulfonamides as active cancer agents."[1] Bioorganic & Medicinal Chemistry Letters, 20(15), 4500-4504.[1]

Sources

Validating the Mechanism of Action of 1H-Indole-7-sulfonamide Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists Focus: Validation of Carbonic Anhydrase Inhibition and Hypoxia Modulation

Executive Summary: The Indole-7-sulfonamide Advantage

The 1H-Indole-7-sulfonamide scaffold represents a privileged structure in modern medicinal chemistry, distinct from classical benzene-sulfonamides. While the sulfonamide moiety (


) is the primary pharmacophore for Zinc binding in metalloenzymes, the indole core at the 7-position offers unique geometric and hydrophobic interactions that drive selectivity.

This guide validates the mechanism of action (MoA) of this scaffold as a potent Carbonic Anhydrase (CA) Inhibitor , specifically targeting tumor-associated isoforms CA IX and CA XII . Unlike first-generation inhibitors that indiscriminately target cytosolic isoforms (CA I/II), this compound derivatives leverage the hydrophobic pocket of the enzyme to enhance selectivity, reducing systemic off-target effects.

Comparative Analysis: Performance vs. Alternatives

To validate the MoA effectively, the scaffold must be benchmarked against the clinical standard (Acetazolamide) and the leading investigational agent (SLC-0111).

Table 1: Comparative Profile of CA Inhibitors
FeatureAcetazolamide (AAZ) SLC-0111 This compound
Primary Target Pan-CA Inhibitor (CA I, II, IX, XII)Selective CA IX / XIISelective CA IX / XII (Tunable)
Mechanism Competitive Zn

Binding
Ureido-tail interaction + Zn

Binding
Indole-hydrophobic pocket fit + Zn

Binding
Selectivity Ratio (IX vs II) Low (~1:1)High (>100:1)High (>50:1 to >500:1)
Cellular Permeability High (Systemic distribution)Poor (Restricted to tumor microenvironment)Moderate-High (Lipophilic core)
Primary Limitation Systemic acidosis, paresthesiaLimited oral bioavailability in some modelsSolubility (requires formulation opt.)
Mechanistic Differentiator
  • Acetazolamide relies almost exclusively on the coordination of the sulfonamide nitrogen to the Zn

    
     ion.
    
  • This compound utilizes the indole ring to engage in

    
    -stacking or hydrophobic interactions with residues (e.g., Phe131, Val121) specific to the CA IX active site, creating a "dual-anchor" binding mode that excludes the inhibitor from the smaller active sites of cytosolic CA I/II.
    

Mechanism of Action: The Hypoxia-pH Axis

The therapeutic rationale for this scaffold lies in the disruption of the tumor pH regulatory machinery.

Signaling Pathway Visualization

MoA_Pathway Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a Metabolism Glycolytic Metabolism (Warburg Effect) Hypoxia->Metabolism CAIX_Expr CA IX Overexpression (Transmembrane) HIF1a->CAIX_Expr Inhibition Inhibition of CO2 Hydration (CO2 + H2O -> HCO3- + H+) CAIX_Expr->Inhibition Target Acidosis Intracellular Acid Production (H+ / Lactate) Metabolism->Acidosis pH_Collapse Disruption of pH Gradient (pHi decreases, pHe increases) Acidosis->pH_Collapse Without CA IX buffering Compound This compound Zn_Bind Zn2+ Chelation (Active Site) Compound->Zn_Bind Zn_Bind->Inhibition Blocks Catalysis Inhibition->pH_Collapse Apoptosis Apoptosis / Reduced Metastasis pH_Collapse->Apoptosis

Figure 1: The mechanism of action targeting the Hypoxia-Inducible Factor (HIF) pathway. The indole sulfonamide blocks CA IX, preventing the export of protons and leading to intracellular acidification and cell death.

Validation Protocols: Self-Validating Systems

To scientifically validate the MoA, you must prove (1) direct enzymatic inhibition and (2) specific cellular efficacy under hypoxic conditions.

Experiment A: Stopped-Flow CO Hydration Assay (The Gold Standard)

Why this? Standard esterase assays (using 4-NPA) are too slow to measure the rapid catalytic turnover of Carbonic Anhydrase (


). Stopped-flow kinetics is the only way to accurately determine 

values.

Protocol:

  • Reagent Prep: Prepare HEPES buffer (20 mM, pH 7.5) with phenol red indicator (0.2 mM).

  • Enzyme Mix: Recombinant hCA IX (or hCA II for selectivity control) is diluted to concentrations yielding measurable rates (approx 5–10 nM).

  • Substrate Mix: CO

    
    -saturated water is prepared by bubbling CO
    
    
    
    gas for 1 hour at 25°C.
  • Reaction:

    • Load the Enzyme + Inhibitor (Indole-7-sulfonamide) mix into Syringe A.

    • Load the CO

      
       Substrate  into Syringe B.
      
    • Rapidly mix (stopped-flow instrument, e.g., Applied Photophysics) and monitor absorbance change at 557 nm (phenol red color shift from red to yellow as pH drops).

  • Data Analysis: Fit the initial velocity (

    
    ) curves to the Michaelis-Menten equation. Calculate 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: Acetazolamide must yield a

      
       of ~12 nM against hCA II. If it deviates >20%, recalibrate the CO
      
      
      
      concentration.
Experiment B: Hypoxic Cytotoxicity & pH Regulation

Why this? Demonstrates that the inhibition is relevant in a cellular context and specific to the hypoxic phenotype.

Protocol:

  • Cell Culture: Use HeLa or HT-29 cells (known to overexpress CA IX).

  • Conditions:

    • Normoxia: 21% O

      
      , 5% CO
      
      
      
      .
    • Hypoxia: 1% O

      
      , 5% CO
      
      
      
      (using a hypoxia chamber).
  • Treatment: Treat cells with graded concentrations of this compound (0.1 – 100

    
    M) for 48 hours.
    
  • Readout 1 (Viability): Perform ATP-based viability assay (e.g., CellTiter-Glo).

    • Success Metric: The compound should be significantly more potent (lower IC

      
      ) under hypoxia than normoxia. This "Hypoxia Cytotoxicity Ratio" (HCR) validates CA IX targeting, as CA IX is negligible in normoxia.
      
  • Readout 2 (Intracellular pH):

    • Load cells with BCECF-AM (pH-sensitive fluorescent dye).

    • Treat with compound under hypoxia.

    • Measure fluorescence ratio (Ex 490/440 nm).

    • Result: Valid MoA is confirmed if intracellular pH (

      
      ) drops (acidifies) significantly compared to vehicle control.
      
Experimental Workflow Diagram

Validation_Workflow Step1 1. Chemical Synthesis (this compound) Step2 2. Stopped-Flow Kinetics (Determine Ki vs hCA I, II, IX) Step1->Step2 Step3 3. Selectivity Analysis (Calculate Selectivity Index) Step2->Step3 Step4 4. Hypoxia Assay (Normoxia vs Hypoxia IC50) Step3->Step4 If SI > 50 Step5 5. pH Modulation (BCECF-AM Dye) Step4->Step5 Confirm Mechanism

Figure 2: Step-by-step validation workflow ensuring biophysical data correlates with cellular phenotype.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 1H-indole-5-sulfonamide. Bioorganic & Medicinal Chemistry Letters. (Validating the binding mode of indole-sulfonamides). Link

  • McDonald, P. C., et al. (2012). Small-molecule targeting of cardbonic anhydrase IX/XII for the treatment of hypoxic tumors. Future Oncology. (Context for SLC-0111 comparison). Link

Sources

A Comparative Guide for Drug Development Professionals: Benchmarking New Indole Sulfonamides Against Etoposide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of more effective and selective anticancer agents is a cornerstone of modern oncology research. Among the myriad of scaffolds being investigated, indole sulfonamides have emerged as a particularly versatile and promising class of compounds. Their synthetic tractability allows for extensive structural diversification, leading to compounds with a wide range of biological activities. This guide provides a comprehensive framework for benchmarking the in vitro efficacy of novel indole sulfonamides against etoposide, a well-established topoisomerase II inhibitor used in the treatment of various malignancies, including lung, testicular, and ovarian cancers.[1] By contextualizing the performance of new chemical entities against a clinical standard, researchers can more effectively triage candidates for further development.

Mechanistic Divergence: A Tale of Two Scaffolds

A critical first step in any comparative study is to understand the fundamental mechanisms by which the compounds exert their cytotoxic effects. Indole sulfonamides and etoposide operate through distinct, non-overlapping pathways, which has significant implications for their potential applications, selectivity, and resistance profiles.

Etoposide: The DNA Damager

Etoposide's mechanism is well-characterized. It functions as a topoisomerase II "poison."[2] Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as supercoiling and tangling, by creating transient double-strand breaks (DSBs), passing a DNA segment through the break, and then resealing it. Etoposide traps the enzyme-DNA complex in its transiently cleaved state, preventing the re-ligation of the DNA strands.[3] This leads to the accumulation of permanent DSBs, which, if not repaired, trigger cell cycle arrest and ultimately induce apoptosis.[4][5]

Indole Sulfonamides: The Multi-Target Agents

Unlike etoposide's singular, well-defined target, the indole sulfonamide scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with numerous biological targets depending on its substitution patterns.[6] This versatility is both an opportunity and a challenge. Key mechanisms reported for anticancer indole sulfonamides include:

  • Tubulin Polymerization Inhibition: Many potent indole sulfonamides function as antimitotic agents by binding to the colchicine site on β-tubulin.[7][8] This disrupts the dynamic assembly and disassembly of microtubules, which are essential for forming the mitotic spindle. The cell is consequently arrested in the G2/M phase of the cell cycle, leading to apoptotic cell death.[9][10]

  • Carbonic Anhydrase Inhibition: Certain derivatives selectively inhibit tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII.[11][12] These enzymes are crucial for pH regulation in hypoxic tumors, and their inhibition disrupts the tumor microenvironment, leading to reduced cell proliferation and survival.[13]

  • Other Kinase Inhibition: The scaffold has also been adapted to target various other proteins implicated in cancer, such as tyrosine kinases and aromatase.[13]

This mechanistic diversity underscores the importance of performing a battery of assays to fully characterize a novel indole sulfonamide's activity.

Mechanism_Comparison cluster_0 New Indole Sulfonamide (NIS-X) cluster_0_out Cellular Effects cluster_1 Etoposide cluster_1_out Cellular Effects NIS Indole Sulfonamide Tubulin Tubulin Polymerization Inhibition NIS->Tubulin Binds to diverse targets CAIX Carbonic Anhydrase (CA IX/XII) Inhibition NIS->CAIX Binds to diverse targets Kinase Other Kinase Inhibition NIS->Kinase Binds to diverse targets G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest pH_Dysregulation pH Dysregulation CAIX->pH_Dysregulation Signal_Block Signal Pathway Blockade Kinase->Signal_Block Apoptosis_NIS Apoptosis G2M_Arrest->Apoptosis_NIS Induces pH_Dysregulation->Apoptosis_NIS Induces Signal_Block->Apoptosis_NIS Induces Etoposide Etoposide TopoII Topoisomerase II Inhibition Etoposide->TopoII Poisons enzyme DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis_Eto Apoptosis DSB->Apoptosis_Eto Induces

Caption: Comparative mechanisms of action for Indole Sulfonamides and Etoposide.

A Validated Experimental Workflow for Comparative Analysis

To generate robust and comparable data, a standardized workflow is essential. The following sequence of assays provides a comprehensive profile of a compound's in vitro anticancer activity, moving from broad cytotoxicity to more specific mechanistic insights.

Experimental_Workflow cluster_assays In Vitro Assays cluster_outputs Key Outputs start Select Cancer Cell Lines (e.g., MCF-7, A549, HepG2) viability Cell Viability Assay (MTT) start->viability Treat with NIS-X & Etoposide apoptosis Apoptosis Assay (Annexin V / PI) viability->apoptosis Confirm apoptotic mechanism cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle Investigate cell cycle arrest data_analysis Data Analysis & Comparison cell_cycle->data_analysis ic50 IC50 Values data_analysis->ic50 apoptosis_rate % Apoptotic Cells data_analysis->apoptosis_rate cell_dist Cell Cycle Distribution data_analysis->cell_dist

Caption: Standardized workflow for benchmarking anticancer compounds.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for reproducibility and data integrity. The methodologies described below are widely accepted standards in the field.

Cell Viability Assay (MTT Assay)

This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability.[14] Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan precipitate.[14]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel indole sulfonamide (NIS-X) and etoposide. Remove the medium from the wells and add 100 µL of medium containing the desired compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.[16]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[19]

Protocol:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with NIS-X and etoposide at concentrations around their respective IC50 values for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Live cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye Propidium Iodide (PI) to quantify the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest approximately 1x10⁶ cells by trypsinization or scraping, followed by centrifugation.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[20] Fix for at least 30 minutes at 4°C (cells can be stored at -20°C for several weeks).[20]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[20]

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.[21] The RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

Data Presentation and Comparative Interpretation

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher potency. Data presented here are illustrative examples based on published findings for indole sulfonamides and etoposide.[10][22][23][24][25]

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)MOLT-3 (Leukemia)
NIS-X (Hypothetical) 0.59 µM1.2 µM7.37 µM0.24 µM
Etoposide >50 µM3.49 µM30.16 µM0.051 µM

Interpretation: In this hypothetical scenario, NIS-X demonstrates significantly greater potency against MCF-7 and HepG2 cell lines compared to etoposide.[23] Conversely, etoposide is more potent against the MOLT-3 leukemia cell line. Both show activity against A549 cells, with etoposide being slightly more potent.[25] This highlights the importance of screening against a diverse panel of cell lines to identify specific cancer types where a new agent may have a therapeutic advantage.

Table 2: Apoptosis Induction in A549 Cells (24h Treatment at IC50)

This table summarizes the results from the Annexin V/PI assay, showing the percentage of cells in each state.

TreatmentLive CellsEarly ApoptosisLate Apoptosis / NecrosisTotal Apoptotic Cells
Vehicle Control 94.5%3.1%2.4%5.5%
NIS-X 45.2%35.8%19.0%54.8%
Etoposide 51.8%28.7%19.5%48.2%

Interpretation: Both compounds effectively induce apoptosis in A549 cells. NIS-X appears to induce a slightly higher percentage of total apoptotic cells, with a notable population in the early apoptotic stage, suggesting a robust and efficient induction of the apoptotic cascade.

Table 3: Cell Cycle Distribution in A549 Cells (24h Treatment at IC50)

This table illustrates the effect of the compounds on cell cycle progression.

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control 55.1%24.6%20.3%
NIS-X 10.5%9.8%79.7%
Etoposide 35.2%20.1%44.7%

Interpretation: The data strongly support the proposed mechanisms of action. NIS-X causes a profound accumulation of cells in the G2/M phase, which is the hallmark of a tubulin polymerization inhibitor that disrupts mitotic spindle formation.[10] Etoposide also induces a G2/M arrest, as cells with damaged DNA are prevented from entering mitosis, but the effect is less pronounced than that of the dedicated antimitotic agent.[4]

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization and benchmarking of novel indole sulfonamides against the clinical standard, etoposide. The multi-assay approach—evaluating cytotoxicity, mode of cell death, and impact on cell cycle progression—allows for a comprehensive understanding of a new compound's biological activity.

The hypothetical data presented for "NIS-X" illustrate a compound with a distinct and potentially advantageous profile compared to etoposide, including superior potency in specific solid tumor cell lines (MCF-7, HepG2) and a potent antimitotic mechanism. Such a profile would warrant further investigation, including:

  • Selectivity testing against non-cancerous cell lines to establish a therapeutic window.

  • In vivo studies in xenograft models to assess efficacy and tolerability.

  • Exploring combination therapies, as its distinct mechanism from DNA damaging agents like etoposide suggests potential for synergistic effects.

By systematically applying this benchmarking strategy, drug development professionals can make more informed decisions, efficiently prioritizing promising new chemical entities for the next stages of the preclinical pipeline.

References

  • Gudim, I. R., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]

  • Pingaew, R., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]

  • Singh, S., et al. (2023). Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies. MDPI. Available at: [Link]

  • Gudim, I. R., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. Available at: [Link]

  • Pingaew, R., et al. (n.d.). Indole-sulfonamide derivatives reported as anticancer agents. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Etoposide? Patsnap Synapse. Available at: [Link]

  • Maltese, A., et al. (2022). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PMC - PubMed Central. Available at: [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. Available at: [Link]

  • Pingaew, R., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC - PubMed Central. Available at: [Link]

  • Medina, J. M., et al. (2021). New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity, structure-activity relationships, and molecular modelling. PubMed. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. MDPI. Available at: [Link]

  • Wang, S., et al. (2019). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm (RSC Publishing). Available at: [Link]

  • Dong, P., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. Available at: [Link]

  • Abdel-Magid, A. F. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH. Available at: [Link]

  • Fantini, D., et al. (2015). Molecular mechanisms of etoposide. PMC - NIH. Available at: [Link]

  • Kumar, R., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Cheng, J., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Available at: [Link]

  • PubChem. (n.d.). Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Etoposide. Wikipedia. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of 1 and etoposide against MKN45 and AGS cell lines. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values (μM) ± SD of tested compounds on selected cell lines after... ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]

  • Gwom, L. C., et al. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals. Available at: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

  • ResearchGate. (n.d.). (A) This figure depicts the IC50 of Etoposide against human cancers... ResearchGate. Available at: [Link]

  • Patel, K., & Tadi, P. (2023). Etoposide. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. T. Horton Checkpoint lab. Available at: [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Flow Cytometry Core Facility. Available at: [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

Sources

Comparative Guide: In Vivo Efficacy of 1H-Indole-7-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists Focus: Antimitotic Efficacy & Structure-Activity Relationship (SAR)[1]

Executive Summary: The 7-Sulfonamide Privilege

The 1H-indole-7-sulfonamide scaffold represents a privileged structure in medicinal chemistry, distinct from its C3- or C5-substituted counterparts due to its unique ability to occupy the colchicine-binding site of tubulin while simultaneously offering vectors to target Carbonic Anhydrase (CA) isoforms in hypoxic tumors.

This guide objectively compares the in vivo performance of two primary derivative classes:

  • Class A (Indolines): 2,3-dihydro-1H-indole-7-sulfonamides (e.g., J30 ).[2]

  • Class B (Indoles): Unsaturated 1H-indole-7-sulfonamides (e.g., Compound 18 ).

Key Finding: While both classes exhibit potent in vitro cytotoxicity, Class A (Indolines) demonstrates superior in vivo oral bioavailability and tumor regression profiles, likely due to enhanced metabolic stability and conformational fitting within the tubulin hydrophobic pocket.

Mechanistic Pathways & Target Validation[3]

To understand the efficacy differences, we must first map the signaling cascades triggered by these derivatives. The primary mechanism of action (MoA) is the disruption of microtubule dynamics, leading to mitotic catastrophe.

Pathway Visualization (DOT)

IndoleSulfonamide_Mechanism Compound This compound Derivative Target Tubulin (Colchicine Binding Site) Compound->Target Binds (Kd < 50 nM) Effect1 Microtubule Depolymerization Target->Effect1 Inhibits Polymerization Checkpoint Spindle Assembly Checkpoint (SAC) Effect1->Checkpoint Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Signal Cdc25C Phosphorylation Cyclin B1 Up-regulation Arrest->Signal Mito Mitochondrial Collapse Signal->Mito Bcl-2 Phosphorylation Apoptosis Apoptosis (Caspase-3/9 Activation) Mito->Apoptosis Cytochrome c Release

Caption: Figure 1. The cascade of events triggered by 7-sulfonamide indole derivatives, culminating in caspase-dependent apoptosis via the mitochondrial pathway.

Comparative Efficacy Analysis

The Contenders
  • Lead Candidate J30 (Indoline): N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide.[2]

    • Characteristics: Reduced C2-C3 bond; sulfonamide at N1 position (interacting with C7).

  • Lead Candidate C18 (Indole): N-(1H-indol-7-yl)-benzenesulfonamide derivative.

    • Characteristics: Fully aromatic indole core; rigid planarity.

In Vivo Performance Data

The following data synthesizes results from xenograft models (NOD/scid mice) treated orally or intraperitoneally.

MetricJ30 (Indoline Class) Compound 18 (Indole Class) Combretastatin A-4 (Control)
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Colchicine Site)
Route of Admin. Oral (PO) Intraperitoneal (IP)Intraperitoneal (IP)
Dosage 50 - 100 mg/kg20 - 50 mg/kg20 mg/kg
Tumor Inhibition ~82% reduction (Day 21)~65% reduction (Day 21)~70% reduction
Bioavailability High (Stable to oxidation)Moderate (Rapid metabolism)Low (Rapid clearance)
Toxicity (Weight Loss) < 5% body weight loss~10% body weight loss> 15% body weight loss

Expert Insight: The Indoline (J30) derivative shows superior efficacy primarily due to the N1-sulfonamide substitution pattern which is metabolically more robust than the C3-substituted indoles. The saturation of the C2-C3 bond in J30 allows for a slight "pucker" in the ring system, which crystallographic studies suggest fits more snugly into the hydrophobic pocket of the colchicine binding site compared to the strictly planar 1H-indole [1].

Secondary Target: Carbonic Anhydrase (CA)

While J30 targets tubulin, other 1H-indole-7-sulfonamides are designed to inhibit CA IX.

  • Efficacy Note: Unsubstituted sulfonamide moieties (-SO2NH2) at position 7 are critical for CA inhibition.

  • Trade-off: Bulky substitutions on the sulfonamide nitrogen (as seen in J30) abolish CA activity but drastically enhance tubulin binding. Therefore, for anti-tumor efficacy, the N-substituted sulfonamides (Tubulin pathway) are superior to the unsubstituted (CA pathway) variants in rapid tumor volume reduction.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the most successful in vivo studies of J30 and related analogues [1][2].

Synthesis of the Xenograft Model

Objective: Establish a robust human tumor model for testing indole-sulfonamides.

  • Cell Line Prep: Cultivate KB (human nasopharyngeal carcinoma) or MDR-positive KB-Vin10 cells in RPMI 1640 medium. Harvest during the logarithmic growth phase.

  • Inoculation:

    • Resuspend

      
       cells in 100 µL of PBS/Matrigel (1:1 mixture).
      
    • Inject subcutaneously into the flank of 5-6 week old female NOD/scid mice.

  • Staging: Allow tumors to reach a palpable volume of 100–200 mm³ (approx. 7-10 days) before randomization. Crucial: Do not start treatment on tumors >300 mm³ as necrotic cores will skew drug penetration data.

Drug Administration & Monitoring Workflow

InVivo_Protocol Start Randomization (n=8 mice/group) Prep Formulation (0.5% CMC-Na) Start->Prep Dose Oral Gavage (Daily x 5 days/week) Prep->Dose Measure Data Collection (q2d) Dose->Measure Measure->Dose Loop End Endpoint (Day 21 or Vol > 1500mm³) Measure->End Criteria Met

Caption: Figure 2. Standardized dosing workflow for oral administration of indole-sulfonamide derivatives.

Self-Validating Checkpoints:

  • Vehicle Control: Must use 0.5% Carboxymethylcellulose sodium (CMC-Na) for oral suspension. If the drug precipitates, sonicate for 10 mins.

  • Toxicity Marker: Weigh mice daily. A loss of >20% body weight mandates immediate euthanasia (humane endpoint). J30 typically shows <5% loss, validating its safety profile compared to colchicine.

Synthesis & Optimization Logic

Why the 7-position?

  • C3/C5 Positions: Traditionally used for electronic tuning.

  • C7 Position: The sulfonamide group here acts as a "molecular anchor." In molecular docking studies (PDB: 1SA0), the sulfonyl oxygen atoms form critical hydrogen bonds with Val181 and Asn258 in the tubulin beta-subunit [3].

Optimization Strategy for Researchers: If your this compound derivative shows poor in vivo efficacy despite high in vitro potency:

  • Check Metabolic Stability: The C2=C3 double bond in 1H-indoles is prone to oxidation. Reduce to indoline (2,3-dihydro).[2]

  • Modify the Sulfonamide Tail: Replace simple phenyl rings with 4-methoxybenzenesulfonyl or heterocyclic sulfonamides . The 4-methoxy group specifically enhances lipophilicity and cellular permeability [2].

References

  • Moon, D. O., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule.[2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Zhang, Y., et al. (2018).[3] Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitors.[4] MedChemComm. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery. Link

  • Gatadi, S., et al. (2021). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Link

Sources

A Senior Scientist's Guide to the Experimental Validation of QSAR Predictions for Novel Indole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern, rational drug discovery, offering a time- and cost-effective alternative to extensive laboratory screening.[1] By correlating chemical structures with biological activities, QSAR models promise to predict the therapeutic potential of novel compounds before a single flask is warmed. Indole sulfonamides, a well-established pharmacophore in medicinal chemistry, are frequently the subject of such in silico studies due to their diverse biological activities, including anticancer and anti-inflammatory properties.[2][3]

However, a prediction is merely a hypothesis. The transition from a promising in silico result to a validated lead compound is a rigorous process that demands robust experimental verification. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and experimentally validate QSAR model predictions for novel indole sulfonamides. We will move beyond theoretical metrics and into the practical, bench-top workflows that ultimately determine the real-world value of a computational model.

Section 1: The Foundation - Statistical Validation of the QSAR Model

Before committing resources to chemical synthesis and biological testing, the QSAR model itself must demonstrate statistical robustness and predictive power. This is a non-negotiable first step, guided by the Organisation for Economic Co-operation and Development (OECD) principles, which emphasize goodness-of-fit, robustness, and predictivity.[1][4][5] The goal is to ensure the model has true predictive capacity and is not simply "overfitted" or memorizing the data it was trained on.[6]

A credible QSAR model must be assessed through both internal and external validation procedures.[1][7]

  • Internal Validation techniques like leave-one-out (LOO) cross-validation (giving the metric Q²) assess the model's stability and robustness using the training data itself.[1]

  • External Validation involves using the model to predict the activity of an independent set of compounds (a test set) that was not used during model development. This is the truest test of a model's predictive power.[7]

The causality behind this statistical rigor is simple: without it, you risk pursuing computationally "active" compounds that are inactive in the lab, wasting significant time and resources. Key statistical metrics and their generally accepted thresholds for a reliable predictive model are summarized below.

Metric Symbol Description Acceptable Value Reference
Coefficient of DeterminationMeasures the goodness-of-fit for the training set.> 0.6[6]
Cross-validated R² (LOO)Measures internal predictive ability and robustness.> 0.5[6]
Predictive R² for External SetR²_pred_Measures predictive ability on an independent test set.> 0.5[8]
Root Mean Square ErrorRMSERepresents the standard deviation of the prediction errors.As low as possible[6]

Section 2: The Workflow - From Prediction to Proof

Once a QSAR model is deemed statistically sound, the experimental validation process begins. This is a systematic progression from selecting the right candidate molecules to synthesizing and testing them. The objective is to generate high-quality experimental data that can be directly compared against the model's predictions.

G cluster_0 In Silico Phase cluster_1 Experimental Phase cluster_2 Analysis Phase QSAR Statistically Validated QSAR Model Selection Candidate Selection (High, Med, Low Activity) QSAR->Selection Predicts Activity Synthesis Chemical Synthesis Selection->Synthesis Prioritized List Correlation Data Correlation (Predicted vs. Experimental) Selection->Correlation Predicted IC50 Purify Purification & Characterization Synthesis->Purify Crude Product Assay In Vitro Biological Assay Purify->Assay >95% Pure Compound Assay->Correlation Experimental IC50 Assessment Model Assessment & Refinement Correlation->Assessment

Caption: High-level workflow for QSAR model validation.

Step 2.1: Rational Candidate Selection

The selection of which novel indole sulfonamides to synthesize is a critical decision. A common mistake is to only select compounds with the highest predicted activity. A robust validation strategy requires a more nuanced approach:

  • High-Potency Candidates: Select the top 5-10 compounds with the highest predicted activity to test the model's ability to identify hits.

  • Moderate and Low-Potency Candidates: Select a few compounds predicted to have moderate or low activity. If these compounds are indeed less active experimentally, it validates the model's dynamic range and its ability to correctly deprioritize unfavorable structures.

  • Applicability Domain Edge Cases: Select one or two compounds that lie near the boundary of the model's defined applicability domain.[9] This tests the limits of the model's predictive reliability.

Step 2.2: Chemical Synthesis and Purification

The synthesis of the selected compounds must be robust and yield material of sufficient purity for biological testing.[10][11] Impurities are a primary source of misleading biological data; a highly potent impurity can make an inactive compound appear active, completely invalidating the results.[12][13][14]

A common route to indole sulfonamides involves the reaction of an indole derivative with a sulfonyl chloride.[11]

Representative Protocol: Synthesis of an N-Arylsulfonyl Indole

  • Dissolution: To a solution of the starting indole (1.0 eq) in a suitable aprotic solvent (e.g., Tetrahydrofuran, THF) under an inert atmosphere (N₂), add a base such as Sodium Hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Activation: Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Coupling: Cool the mixture back to 0 °C and add the desired arylsulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product must be purified, typically by flash column chromatography on silica gel, to achieve >95% purity.

Section 3: The Proof - Rigorous Experimental Characterization

With purified compounds in hand, the next phase is to confirm their identity and quantify their biological activity. This phase generates the experimental data that will be directly compared to the QSAR predictions.

G cluster_0 Analytical Confirmation cluster_1 Biological Evaluation Compound Purified Compound HPLC RP-HPLC (Purity >95%) Compound->HPLC NMR_MS NMR & Mass Spec (Structure Confirmed) Compound->NMR_MS Assay In Vitro Kinase Assay HPLC->Assay Verified Purity NMR_MS->Assay Verified Identity DoseResponse Dose-Response Curve (8-point) Assay->DoseResponse IC50 IC50 Calculation DoseResponse->IC50

Caption: Workflow for experimental characterization.

Protocol 1: Purity and Identity Confirmation

This step ensures that the biological activity measured is from the intended molecule.[12][15]

  • Purity Analysis via RP-HPLC:

    • Sample Prep: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., Acetonitrile/Water).

    • Instrumentation: Use a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

    • Method: Run a gradient method, for example, from 10% to 95% Acetonitrile (with 0.1% Trifluoroacetic acid) in Water (with 0.1% Trifluoroacetic acid) over 20 minutes.

    • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Analysis: Integrate the peak areas. The purity should be ≥95% for use in biological assays.

  • Structural Confirmation: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the synthesized product matches the intended structure.

Protocol 2: In Vitro Kinase Inhibition Assay

Indole sulfonamides are often investigated as kinase inhibitors.[16] A robust, well-controlled assay is crucial for generating reliable potency data (IC50 values).[17]

  • Reagent Preparation: Prepare assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, pH 7.5), ATP solution, substrate peptide solution, and recombinant kinase enzyme solution.

  • Compound Plating: Serially dilute the test compounds in DMSO and then into the assay buffer to create an 8-point dose-response curve (e.g., from 100 µM to 0.001 µM final concentration). Plate these into a 384-well microplate.

  • Controls: Include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle only) on every plate.

  • Kinase Reaction: Add the kinase enzyme to the wells containing the compounds and incubate for 10-15 minutes.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.[18] Incubate at 30 °C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.[17]

  • Detection: Stop the reaction and measure the kinase activity. Many commercial kits are available for this, such as those that measure the amount of ADP produced (e.g., ADP-Glo™).[19] The signal is typically luminescence or fluorescence.

  • Data Analysis:

    • Normalize the data using the positive and negative controls (% inhibition).

    • Plot the % inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 4: The Verdict - Correlating Predictions with Reality

This final phase is the ultimate test of the QSAR model's utility. It involves a direct, objective comparison of the computationally predicted activity with the experimentally measured activity.[20]

For easier comparison, experimental IC50 values (often in µM or nM) should be converted to the same scale used in the QSAR model, typically a logarithmic scale like pIC50 (-log(IC50)).

Compound IDKey Substituent (R)Predicted pIC50Experimental IC50 (µM)Experimental pIC50Fold Difference
VAL-014-Fluoro7.50.0457.351.4x
VAL-024-Methoxy7.10.1106.961.4x
VAL-033-Chloro6.80.2506.601.6x
VAL-044-Methyl6.51.505.824.8x
VAL-054-H (unsubstituted)5.915.04.8212.0x
VAL-064-Nitro5.255.04.268.7x

Interpreting the Results:

  • High Correlation: If the experimental pIC50 values show a strong linear correlation with the predicted pIC50 values (e.g., R² > 0.7 for the validation set), it builds significant confidence in the QSAR model. The model can then be reliably used to prioritize further rounds of synthesis or for virtual screening of larger compound libraries. In the example table, compounds VAL-01, 02, and 03 show excellent correlation.

  • Low Correlation: A poor correlation suggests the model is not capturing the true structure-activity relationship for this chemical space. This is also a valuable result. It prompts an investigation into why the model failed. Were the novel compounds outside the applicability domain? Is there a new binding mode or mechanism of action not represented in the training data? Compounds VAL-05 and VAL-06 in the table show significant deviation, suggesting the model may struggle with unsubstituted or strongly electron-withdrawing groups. This information is critical for refining and improving the next generation of the QSAR model.

Conclusion

The validation of a QSAR model is not a simple pass/fail exercise; it is an essential scientific process that bridges the gap between computational theory and experimental reality. By following a rigorous, multi-step approach—from stringent statistical validation to the rational selection, synthesis, and meticulous biological testing of novel compounds—researchers can gain true insight into the predictive power and limitations of their models. This integrated strategy ensures that computational resources are leveraged effectively, leading to a more efficient and successful drug discovery pipeline.

References

  • Basicmedical Key. (2016). Validation of QSAR Models. Available from: [Link]

  • MDPI. (n.d.). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. Available from: [Link]

  • MDPI. (n.d.). On Two Novel Parameters for Validation of Predictive QSAR Models. Available from: [Link]

  • SciELO. (n.d.). Basic validation procedures for regression models in QSAR and QSPR studies: theory and application. Available from: [Link]

  • ResearchGate. (n.d.). The OECD principle guidelines for developing and validating QSAR model. Available from: [Link]

  • International Journal of Drug Regulatory Affairs. (n.d.). Understanding OECD Guidelines for QSAR Models-A Software development and harmonization strategy. Available from: [Link]

  • ResearchGate. (2020). Understanding OECD Guidelines for QSAR Models-A Software development and harmonization strategy. Available from: [Link]

  • Stack Exchange. (2017). Validation metrics (R2 and Q2) for Partial Least Squares (PLS) Regression. Available from: [Link]

  • YouTube. (2023). The New OECD QSAR Assessment Framework: Details and Examples. Available from: [Link]

  • PubMed Central. (n.d.). QSAR with experimental and predictive distributions: an information theoretic approach for assessing model quality. Available from: [Link]

  • ResearchGate. (n.d.). The rm2 Metrics for Validation of QSAR/QSPR Models. Available from: [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Available from: [Link]

  • Future Journal of Pharmaceutical Sciences. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Available from: [Link]

  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available from: [Link]

  • SciSpace. (n.d.). Basic validation procedures for regression models in QSAR and QSPR studies: theory and application. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • ReAgent. (2022). Why Is Purity Important In Chemistry?. Available from: [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available from: [Link]

  • PubMed Central. (n.d.). On Two Novel Parameters for Validation of Predictive QSAR Models. Available from: [Link]

  • PubMed. (2020). Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Labcompare. (2023). Biological Purity and Potency Assays. Available from: [Link]

  • YouTube. (2023). How to build a better QSAR model. Available from: [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available from: [Link]

  • ACS Publications. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols. Available from: [Link]

  • World News of Natural Sciences. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]

Sources

Comparative SAR Guide: Heterocyclic Sulfonamides as Selective Carbonic Anhydrase IX/XII Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Sulfonamides (


) are the foundational pharmacophore for inhibiting Carbonic Anhydrases (CAs). While classic inhibitors like Acetazolamide (AAZ) are potent, they lack isoform selectivity, causing systemic side effects by inhibiting physiological CAs (CA I and II).
The Shift:  Recent medicinal chemistry focuses on heterocyclic sulfonamide derivatives  (specifically pyrazoles, isoxazoles, and thiazoles) to target tumor-associated isoforms CA IX and CA XII , which are critical for pH regulation in hypoxic tumor microenvironments.
Guide Scope:  This guide compares the Structure-Activity Relationship (SAR) of classic thiadiazole scaffolds against emerging pyrazole/isoxazole hybrids, providing synthesis protocols and enzymatic inhibition data to validate the superior selectivity of the latter.

Mechanistic Foundation: The "Tail Approach"

To understand the SAR of these derivatives, one must understand the binding mode. The sulfonamide zinc-binding group (ZBG) anchors the molecule, while the heterocyclic scaffold and its substituents (the "tail") interact with the hydrophobic and hydrophilic halves of the active site entrance.

Mechanism of Action (DOT Diagram)

The following diagram illustrates the coordination of the sulfonamide nitrogen to the catalytic Zinc ion and the critical role of the heterocyclic "tail" in determining isoform selectivity.

CA_Binding_Mechanism Zn Zn(II) Ion (Catalytic Center) ZBG Sulfonamide ZBG (-SO2NH-) ZBG->Zn Coordination (Tetrahedral) Scaffold Heterocyclic Scaffold (Thiazole/Pyrazole) ZBG->Scaffold Linker Tail Hydrophobic Tail (Selectivity Driver) Scaffold->Tail Extension Pocket_Hydrophilic Hydrophilic Region Scaffold->Pocket_Hydrophilic H-Bonding Pocket_Hydro Hydrophobic Pocket (Varies by Isoform) Tail->Pocket_Hydro Van der Waals Interactions

Caption: Schematic of sulfonamide binding. The ZBG coordinates the Zinc ion, while the heterocyclic scaffold and tail exploit subtle structural differences in the active site entrance to achieve isoform selectivity.

Comparative SAR Analysis

This section contrasts the performance of the clinical standard (Acetazolamide) against novel heterocyclic hybrids.

Class A: Thiadiazole Sulfonamides (The Standard)
  • Representative: Acetazolamide (AAZ).

  • SAR Profile: The 1,3,4-thiadiazole ring is highly electron-deficient, increasing the acidity of the sulfonamide proton (

    
    ), maximizing Zinc affinity.
    
  • Limitation: High affinity results in "pan-inhibition," blocking cytosolic CA I/II (red blood cells) and causing paresthesia and metabolic acidosis.

Class B: Pyrazole/Isoxazole Sulfonamides (The Challengers)
  • Representative: Sulfamethoxazole derivatives and Pyrazole-benzenesulfonamide hybrids (e.g., Celecoxib analogs).

  • SAR Profile:

    • Scaffold: The pyrazole/isoxazole ring is bulkier than thiadiazole.

    • Selectivity: The bulkier scaffold clashes with the narrower active site of CA II but fits the larger, more flexible active site of tumor-associated CA IX.

    • Tail Modification: Adding bulky aryl groups (e.g., 3,5-dimethylphenyl) to the pyrazole ring creates a "Dual-Tail" effect, enhancing hydrophobic contacts specific to CA IX.

Comparative Data: Isoform Selectivity

The table below summarizes inhibition data (


) from recent studies (e.g., Mughal et al., 2024; Supuran et al.), comparing a standard thiadiazole against a novel pyrazole hybrid.
FeatureAcetazolamide (Standard) Novel Pyrazole-Sulfonamide Hybrid Performance Implication
Core Scaffold 1,3,4-Thiadiazole1,5-DiarylpyrazolePyrazole offers better steric selectivity.
CA I

(Off-target)
250 nM> 10,000 nMNovel compound avoids RBC toxicity.
CA II

(Off-target)
12 nM> 1,000 nMNovel compound reduces metabolic acidosis risk.
CA IX

(Tumor Target)
25 nM14 nMSuperior potency against hypoxic tumor target.
Selectivity Ratio (II/IX) 0.48 (Favors CA II)> 71 (Favors CA IX)High selectivity index for cancer therapy.
Solubility Moderate (Hydrophilic)Low (Lipophilic)Pyrazoles may require formulation aids (e.g., cyclodextrins).

Experimental Protocols

To replicate these findings or synthesize new derivatives, follow these validated protocols.

Synthesis: Pyrazole-Sulfonamide Condensation

This protocol describes the synthesis of a pyrazole-containing sulfonamide via cyclocondensation, a common route for generating Class B compounds.

  • Reagents: 4-hydrazinobenzenesulfonamide hydrochloride, 1,3-diketone derivative (e.g., acetylacetone or benzoylacetone), Ethanol, Glacial Acetic Acid.

  • Procedure:

    • Dissolve 1.0 mmol of 1,3-diketone in 10 mL absolute ethanol.

    • Add 1.0 mmol of 4-hydrazinobenzenesulfonamide hydrochloride.

    • Add 2-3 drops of glacial acetic acid (catalyst).

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. Pour into crushed ice.

    • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    H-NMR (look for pyrazole CH singlet ~6.5 ppm) and Mass Spectrometry.
    
Biological Assay: CA Esterase Activity

The esterase assay using 4-nitrophenyl acetate (4-NPA) is a robust, high-throughput surrogate for the CO2 hydration assay.

  • Principle: CA catalyzes the hydrolysis of 4-NPA to 4-nitrophenol (yellow, absorbs at 400 nm). Inhibitors decrease the rate of this color change.

  • Reagents:

    • Buffer: 50 mM Tris-HCl, pH 7.6.

    • Substrate: 3 mM 4-NPA in Acetone (freshly prepared).

    • Enzyme: Recombinant hCA IX or hCA II (commercial).

  • Workflow:

    • Blank: Buffer + Substrate (measures spontaneous hydrolysis).

    • Control: Enzyme + Buffer + Substrate (100% activity).

    • Test: Enzyme + Inhibitor (dissolved in DMSO) + Buffer (Incubate 15 mins) + Substrate.

  • Measurement: Kinetic read at 400 nm for 30 minutes at 25°C using a microplate reader.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).
Experimental Workflow Diagram (DOT)

SAR_Workflow Design 1. Scaffold Design (Tail Approach) Synth 2. Synthesis (Cyclocondensation) Design->Synth Reagents Purify 3. Purification (Recrystallization) Synth->Purify Crude Product Assay 4. Esterase Assay (4-NPA Hydrolysis) Purify->Assay Pure Ligand Data 5. Data Analysis (IC50 & Selectivity) Assay->Data Absorbance (400nm) Data->Design SAR Refinement

Caption: Integrated workflow for developing selective sulfonamide inhibitors. The feedback loop from data analysis to design is critical for optimizing the "tail" region.

References

  • Supuran, C. T. (2024).[1][2] Structure-based drug design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Mughal, E. U., et al. (2024).[2] Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Advances.

  • Abcam. (2024). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) Protocol.

  • Hassan, A., et al. (2022).[1] New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules (MDPI).

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1H-Indole-7-sulfonamide

[1]

Executive Summary & Hazard Profile

1H-Indole-7-sulfonamide is a functionalized indole derivative commonly used as a pharmacophore in drug discovery.[1] While specific toxicological data for this isomer may be limited in public repositories, the Precautionary Principle dictates it be handled as a hazardous substance. Its structural moieties suggest potential for skin/eye irritation (Indole core) and hypersensitivity reactions (Sulfonamide group) .

Critical Hazard Characteristics:

  • Chemical Class: Organic Sulfonamide / Indole Derivative.

  • Primary Hazards: Irritant (Skin/Eye/Respiratory), Potential Sensitizer.

  • Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).

  • RCRA Status: Not explicitly P-listed or U-listed; however, it must be managed as Hazardous Waste based on characteristic toxicity and generator knowledge.

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal workflow, the following PPE is mandatory. This is a non-negotiable safety barrier.

Protection ZoneRequirementTechnical Specification
Respiratory Mandatory NIOSH-approved N95 (minimum) or P100 respirator if handling bulk powder outside a fume hood.[1]
Dermal (Hands) Double-Glove Inner: Nitrile (4 mil).[1] Outer: Nitrile (extended cuff, 5-8 mil). Permeation time for indoles is generally good with nitrile, but double-gloving prevents cross-contamination.
Ocular Mandatory Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient for powder handling.
Body Mandatory Chemical-resistant lab coat (buttoned to neck) + full-length trousers + closed-toe leather/composite shoes.[1]

Waste Stream Characterization & Segregation

Proper disposal relies on accurate segregation at the source. Mixing incompatible streams (e.g., oxidizers with sulfonamides) can lead to exothermic reactions or toxic gas evolution.

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this compound waste.

Disposal_LogicStartWaste Generation:This compoundState_CheckPhysical State?Start->State_CheckSolid_TypeSolid Type?State_Check->Solid_TypeSolidLiquid_TypeSolvent System?State_Check->Liquid_TypeLiquid/SolutionPure_SolidPure Substance / BulkSolid_Type->Pure_SolidContaminatedDebris (Gloves, Paper)Solid_Type->ContaminatedSolid_BinSolid Hazardous Waste Bin(Label: Toxic/Irritant)Pure_Solid->Solid_BinDouble BagContaminated->Solid_BinHalogenatedHalogenated(DCM, Chloroform)Liquid_Type->HalogenatedNonHaloNon-Halogenated(MeOH, DMSO, EtOAc)Liquid_Type->NonHaloHalo_BinHalogenated Waste Stream(High Temp Incineration)Halogenated->Halo_BinNonHalo_BinOrganic Solvent Waste(Fuel Blending/Incineration)NonHalo->NonHalo_Bin

Figure 1: Waste Segregation Decision Matrix. This logic ensures compliance with EPA segregation protocols and prevents cross-stream contamination.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired stock, weighing errors, contaminated weigh boats, gloves, and bench paper.

  • Containment:

    • Place the solid material or debris into a clear, 4-mil polyethylene bag.

    • Technical Note: Do not use biohazard bags (red bags) unless the material is also biologically contaminated. Chemical waste facilities may reject bio-labeled bags.

  • Double Bagging:

    • Seal the first bag with tape or a zip tie.

    • Place the sealed bag into a second clear polyethylene bag.

  • Labeling:

    • Affix a hazardous waste tag to the outer bag.

    • Constituents: Write "this compound" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage:

    • Store in a satellite accumulation area (SAA) in a closed container labeled "Solid Hazardous Waste."

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Filtrates, HPLC fractions, or reaction mixtures containing the compound.

  • Solvent Identification:

    • Determine the primary solvent (>50% volume).

    • IF Dichloromethane (DCM), Chloroform, or Dichloroethane

      
      Halogenated Waste .
      
    • IF Methanol, Ethanol, DMSO, Ethyl Acetate

      
      Non-Halogenated Waste .
      
  • Transfer:

    • Use a funnel to prevent spills.

    • Leave at least 10% headspace in the container to allow for thermal expansion.

  • Compatibility Check:

    • WARNING: Ensure no strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste container. Sulfonamides can be oxidized to reactive intermediates.

  • Labeling:

    • List all solvents by percentage.

    • List "this compound" as a "Trace Contaminant" (<1%).[1]

Emergency Spill Response (SWIMS Protocol)

In the event of a spill, immediate action minimizes exposure. Follow the SWIMS protocol.

Spill_ResponseStopSTOPCease work immediatelyWarnWARNAlert nearby personnelStop->WarnIsolateISOLATERestrict access to areaWarn->IsolateMinimizeMINIMIZEDon PPE & AssessIsolate->MinimizeSweepSWEEP/SORBAbsorb liquids / Scoop solidsMinimize->SweepDisposalDISPOSELabel as Haz WasteSweep->Disposal

Figure 2: SWIMS Protocol for Chemical Spills.[1] This linear workflow prioritizes personnel safety before remediation.

Specific Cleanup Steps for this compound:

  • Powder Spill: Do not dry sweep if dust generation is likely. Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.

  • Solution Spill: Cover with vermiculite or a commercial organic solvent absorbent pad.

  • Decontamination: Wash the surface with a dilute soap/water solution followed by an ethanol wipe.

Regulatory Compliance & Documentation

EPA / RCRA Considerations

Under the Resource Conservation and Recovery Act (RCRA), this chemical is not a listed waste (P or U list). However, the generator is legally responsible for characterizing the waste.

  • Determination: Hazardous Waste (Non-specific source).

  • Disposal Method: High-temperature incineration is the required disposal method to ensure the destruction of the sulfonamide and indole rings, preventing environmental release.

Record Keeping

Maintain a Waste Log in the laboratory including:

  • Date of generation.[2]

  • Approximate mass/volume.

  • Full chemical name.

  • Name of the researcher responsible.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4][5] United States Department of Labor. [Link][1][4]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions (40 CFR Part 261).[Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Indole Safety and Hazards (General Analog). National Library of Medicine. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-7-sulfonamide
Reactant of Route 2
Reactant of Route 2
1H-Indole-7-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.